Product packaging for A71623(Cat. No.:CAS No. 130408-77-4)

A71623

Cat. No.: B1666408
CAS No.: 130408-77-4
M. Wt: 841.0 g/mol
InChI Key: KNHCBYMGWWTGSO-ZYADHFCISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

structure given in first source;  a cholecystokinin-A receptor agonist

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H56N8O9 B1666408 A71623 CAS No. 130408-77-4

Properties

IUPAC Name

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-methylamino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-6-[(2-methylphenyl)carbamoylamino]hexanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H56N8O9/c1-27-15-9-11-19-31(27)50-42(59)46-22-14-13-21-33(39(56)49-35(25-37(53)54)41(58)52(5)36(38(45)55)23-28-16-7-6-8-17-28)48-40(57)34(51-43(60)61-44(2,3)4)24-29-26-47-32-20-12-10-18-30(29)32/h6-12,15-20,26,33-36,47H,13-14,21-25H2,1-5H3,(H2,45,55)(H,48,57)(H,49,56)(H,51,60)(H,53,54)(H2,46,50,59)/t33-,34-,35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHCBYMGWWTGSO-ZYADHFCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCCCC(C(=O)NC(CC(=O)O)C(=O)N(C)C(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)NCCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N(C)[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H56N8O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70926728
Record name N~2~-(2-{[2-{[tert-Butoxy(hydroxy)methylidene]amino}-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino}-1-hydroxy-6-{[hydroxy(2-methylanilino)methylidene]amino}hexylidene)-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)-N-methyl-alpha-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70926728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

841.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130408-77-4
Record name A 71623
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130408774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-(2-{[2-{[tert-Butoxy(hydroxy)methylidene]amino}-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino}-1-hydroxy-6-{[hydroxy(2-methylanilino)methylidene]amino}hexylidene)-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)-N-methyl-alpha-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70926728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A71623 mechanism of action in Purkinje cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of A71623 in Purkinje Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective agonist for the Cholecystokinin 1 Receptor (CCK1R). In the context of Purkinje cells, its mechanism of action is primarily characterized by its neuroprotective effects, particularly in models of Spinocerebellar Ataxias (SCAs). This compound has been shown to modulate the mTORC1 signaling pathway, restore protein homeostasis, and improve motor performance in mouse models of SCA1 and SCA2. This guide provides a comprehensive overview of the signaling pathways, experimental data, and methodologies related to the action of this compound in Purkinje cells. While the focus is on the well-documented signaling cascade, it is important to note that direct electrophysiological studies on the effects of this compound on Purkinje cell firing properties are not extensively available in the current scientific literature.

Core Mechanism of Action: CCK1R-Mediated mTORC1 Signaling

The primary mechanism of action of this compound in Purkinje cells involves the activation of the CCK1R, which subsequently modulates the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1][2][3] This pathway is crucial for cell growth, proliferation, and survival. In neurodegenerative diseases like SCAs, the mTORC1 signaling pathway is often dysregulated.[1][3]

This compound acts as a neuroprotective agent by restoring normal mTORC1 signaling in Purkinje cells affected by mutant Ataxin proteins.[1][3] Specifically, in a mouse model of SCA1 (ATXN1[82Q]), where mTORC1 signaling is depressed, this compound administration enhances mTORC1 activity. Conversely, in a mouse model of SCA2 (ATXN2[127Q]), where mTORC1 signaling is hyperactive, this compound treatment brings the activity down towards normal levels.[4]

The activation of CCK1R by this compound leads to the phosphorylation of downstream targets of mTORC1, including the ribosomal protein S6 (S6) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[3][4] This modulation helps to restore cellular homeostasis and improve the health and function of Purkinje cells, as evidenced by the increased expression of the Purkinje cell marker, calbindin.[2][3][4]

Signaling Pathway Diagram

A71623_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound CCK1R CCK1R This compound->CCK1R Binds to & Activates mTORC1 mTORC1 CCK1R->mTORC1 Modulates pS6 pS6 mTORC1->pS6 Phosphorylates p4EBP1 p4E-BP1 mTORC1->p4EBP1 Phosphorylates Calbindin Calbindin Expression mTORC1->Calbindin Upregulates Neuroprotection Neuroprotection & Improved Motor Function pS6->Neuroprotection p4EBP1->Neuroprotection Calbindin->Neuroprotection

Caption: Signaling pathway of this compound in Purkinje cells.

Quantitative Data

The following tables summarize the key quantitative findings from studies investigating the effects of this compound in mouse models of Spinocerebellar Ataxia.

Table 1: Effects of this compound on Motor Performance
Mouse ModelTreatmentAge of TreatmentDurationTestOutcomeReference
ATXN1[30Q]D776/Cck-/-0.02 mg/kg/day this compound (osmotic pump)6 weeks30 weeksBalance BeamImproved performance[3]
ATXN1[82Q]0.026 mg/kg/day this compound (osmotic pump)6 weeks6 weeksBalance Beam & RotarodImproved performance[3]
ATXN2[127Q]0.02 mg/kg/day this compound (osmotic pump)4 weeks7 weeksBalance BeamSignificantly better performance than vehicle[5]
Table 2: Effects of this compound on Molecular Markers in the Cerebellum
Mouse ModelTreatmentDurationMarkerChangeReference
ATXN1[82Q]0.026 mg/kg this compound (IP injection)24 hourspS6Restored to wild-type levels[6]
ATXN1[82Q]0.026 mg/kg this compound (IP injection)24 hoursp4E-BP1Restored to wild-type levels[6]
ATXN1[82Q]0.026 mg/kg this compound (IP injection)24 hoursCalbindinSignificant increase[6]
ATXN2[127Q]This compound (IP injection)24 hourspS6Improved phosphorylation[3][4]
ATXN2[127Q]This compound (IP injection)24 hoursp4E-BP1Improved phosphorylation[3][4]
ATXN2[127Q]This compound (IP injection)24 hoursCalbindinIncreased levels[3][4]
Wild-type0.026 mg/kg or 0.132 mg/kg this compound (IP injection)Not specifiedpErk1/2Dose-dependent increase in phosphorylation[5]

Experimental Protocols

Animal Models

The primary animal models used in these studies are transgenic mice expressing mutant forms of human Ataxin proteins specifically in Purkinje cells, driven by the Purkinje cell-specific Pcp2 promoter.[1]

  • Pcp2-ATXN1[82Q] : A mouse model for SCA1.

  • Pcp2-ATXN2[127Q] : A mouse model for SCA2.

  • ATXN1[30Q]D776/Cck-/- : A mouse model exhibiting progressive Purkinje cell pathology.

Drug Administration

This compound was administered through two primary routes:

  • Chronic Administration via Osmotic Minipumps : For long-term studies, this compound was delivered continuously at a dose of 0.02 mg/kg/day.[3] The pumps were implanted subcutaneously and replaced every 6 weeks.[3]

  • Intraperitoneal (IP) Injection : For acute studies of signaling pathway activation, this compound was administered via IP injection at doses of 0.026 mg/kg or 0.132 mg/kg.[5][7]

Behavioral Analysis

Motor performance was assessed using standard behavioral tests:

  • Balance Beam : Mice were trained to cross a narrow wooden beam, and the time to cross and the number of foot slips were recorded.

  • Rotarod : Mice were placed on an accelerating rotating rod, and the latency to fall was measured.

Molecular Biology and Biochemistry
  • Western Blotting : Cerebellar tissue was homogenized and protein extracts were separated by SDS-PAGE. Western blotting was used to detect the phosphorylation status of mTORC1 signaling proteins (pS6, p4E-BP1) and the levels of Calbindin and Erk1/2.

  • Immunohistochemistry : Cerebellar sections were stained with antibodies against Purkinje cell markers like calbindin to assess cell morphology and survival.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_procedures Procedures cluster_analysis Analysis Animal_Models Select SCA Mouse Models (e.g., ATXN1[82Q]) Treatment_Groups Divide into Treatment Groups: This compound vs. Vehicle Animal_Models->Treatment_Groups Drug_Admin Administer this compound (Osmotic Pump or IP Injection) Treatment_Groups->Drug_Admin Behavioral_Testing Conduct Behavioral Tests (Balance Beam, Rotarod) Drug_Admin->Behavioral_Testing Tissue_Collection Collect Cerebellar Tissue Behavioral_Testing->Tissue_Collection Western_Blot Western Blot for pS6, p4E-BP1, Calbindin Tissue_Collection->Western_Blot Immunohistochemistry Immunohistochemistry for Purkinje Cell Morphology Tissue_Collection->Immunohistochemistry Data_Analysis Statistical Analysis of Data Western_Blot->Data_Analysis Immunohistochemistry->Data_Analysis

Caption: General experimental workflow for studying this compound effects.

Electrophysiological Effects: A Knowledge Gap

A thorough review of the current literature reveals a lack of specific studies on the direct electrophysiological effects of this compound on Purkinje cells. While the general electrophysiological properties of Purkinje cells are well-characterized, including their spontaneous firing patterns and responses to various neurotransmitters, the impact of CCK1R activation by this compound on these properties remains to be elucidated. Future research employing techniques such as patch-clamp electrophysiology on cerebellar slices would be necessary to investigate how this compound modulates the intrinsic firing rate, action potential waveform, and synaptic integration in Purkinje cells.

Conclusion and Future Directions

This compound demonstrates a clear neuroprotective mechanism of action in Purkinje cells through the modulation of the CCK1R-mTORC1 signaling pathway. This has been substantiated by behavioral and molecular data from preclinical models of Spinocerebellar Ataxias. The ability of this compound to restore cellular homeostasis in Purkinje cells highlights its potential as a therapeutic agent for these devastating neurodegenerative disorders.

Key areas for future research include:

  • Direct Electrophysiological Studies : To understand the immediate impact of this compound on Purkinje cell excitability and synaptic function.

  • Broader Neuroprotective Mechanisms : Investigating other potential downstream effects of CCK1R activation beyond the mTORC1 pathway.

  • Translational Studies : Assessing the safety and efficacy of this compound in higher-order animal models and eventually in human clinical trials.

This in-depth guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this compound for neurodegenerative diseases involving Purkinje cell pathology. The well-defined signaling pathway and the robust preclinical data make it a compelling candidate for further investigation.

References

A71623: A Potent and Selective Cholecystokinin 1 Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

A71623 is a potent and highly selective peptide analog agonist for the cholecystokinin 1 receptor (CCK1R), a G protein-coupled receptor (GPCR) primarily found in the gastrointestinal system and discrete regions of the central nervous system. Its high affinity and selectivity for CCK1R over the closely related CCK2R make it an invaluable tool for elucidating the physiological roles of CCK1R and as a potential therapeutic agent. This document provides a comprehensive technical overview of this compound, including its binding and functional characteristics, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its binding affinity, selectivity, and functional potency.

Table 1: Binding Affinity and Selectivity of this compound

LigandReceptorBinding Affinity (IC50, nM)Selectivity (fold)Reference
This compoundCCK1R3.71200-fold vs. CCK2R[1]
This compoundCCK2R~4440 (calculated)-[1]

Table 2: Functional Activity of this compound

Assay TypeParameterValueCell LineReference
Calcium MobilizationEC50Data not availableCHO-CCK1R[2]
Inositol Phosphate AccumulationEC50Data not available-
In Vivo Motor PerformanceEffective Dose0.026 mg/kg/day (i.p.)Mouse models of Spinocerebellar Ataxia[3][4][5]

Signaling Pathways

Activation of CCK1R by this compound initiates a cascade of intracellular signaling events. The receptor primarily couples to Gq and Gs alpha subunits of heterotrimeric G proteins, leading to the activation of distinct downstream pathways.

Gq-Mediated Pathway

Upon agonist binding, CCK1R activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), which phosphorylates various downstream targets, modulating cellular processes.

Gq_Signaling This compound This compound CCK1R CCK1R This compound->CCK1R Gq Gq CCK1R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 triggers PKC PKC Activation DAG->PKC Ca2->PKC CellularResponse Cellular Response PKC->CellularResponse leads to

CCK1R Gq-Mediated Signaling Pathway.

Gs-Mediated Pathway

In addition to Gq coupling, CCK1R can also activate the Gs alpha subunit.[1][6][7][8][9][10] Activated Gs stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger and activates protein kinase A (PKA). PKA then phosphorylates a variety of cellular proteins, leading to a distinct set of cellular responses.

Gs_Signaling This compound This compound CCK1R CCK1R This compound->CCK1R Gs Gs CCK1R->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA activates CellularResponse Cellular Response PKA->CellularResponse leads to

CCK1R Gs-Mediated Signaling Pathway.

Downstream Signaling: mTORC1 and Erk1/2

Further downstream, this compound-mediated CCK1R activation has been shown to modulate the mTORC1 and Erk1/2 signaling pathways.[3][11][12] In certain cellular contexts, such as in mouse models of spinocerebellar ataxia, this compound administration leads to the activation of mTORC1 signaling and phosphorylation of Erk1 and Erk2.[3][4][5][11][13] These pathways are crucial for cell growth, proliferation, and survival.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with CCK1R.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for CCK1R.[14][15][16]

1. Membrane Preparation:

  • Culture cells stably or transiently expressing human CCK1R (e.g., CHO-K1, HEK293) to ~90% confluency.

  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

  • Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer or unlabeled this compound at various concentrations (for competition curve).

    • 50 µL of a fixed concentration of a suitable radioligand (e.g., [125I]CCK-8) in assay buffer.

    • 100 µL of the membrane preparation (containing a specific amount of protein, e.g., 20-50 µg).

  • For non-specific binding determination, add a high concentration of unlabeled CCK-8 (e.g., 1 µM) instead of this compound.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

3. Filtration and Counting:

  • Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

  • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis CellCulture 1. Culture CCK1R- expressing cells Homogenization 2. Homogenize cells in lysis buffer CellCulture->Homogenization Centrifugation 3. Differential centrifugation Homogenization->Centrifugation Resuspension 4. Resuspend membrane pellet in assay buffer Centrifugation->Resuspension PlateSetup 5. Add assay components to 96-well plate Resuspension->PlateSetup Incubation 6. Incubate to reach equilibrium PlateSetup->Incubation Filtration 7. Filter and wash Incubation->Filtration Counting 8. Scintillation counting Filtration->Counting DataAnalysis 9. Calculate IC50 and Ki Counting->DataAnalysis

Workflow for Radioligand Binding Assay.

Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration following CCK1R activation by this compound.[9][10][13][17][18][19][20]

1. Cell Preparation:

  • Seed cells expressing CCK1R (e.g., CHO-CCK1R) into a black, clear-bottom 96-well plate and grow to confluency.

  • On the day of the assay, remove the growth medium.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Add the loading buffer to each well and incubate at 37°C for a specified time (e.g., 45-60 minutes) in the dark to allow the dye to enter the cells and be de-esterified.

  • After incubation, wash the cells with the assay buffer to remove excess dye.

3. Agonist Addition and Fluorescence Measurement:

  • Place the plate in a fluorescence microplate reader equipped with an automated injection system.

  • Establish a baseline fluorescence reading for a short period (e.g., 10-20 seconds).

  • Inject a solution of this compound at various concentrations into the wells.

  • Immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes). The excitation and emission wavelengths will depend on the dye used (e.g., Ex/Em ~490/525 nm for Fluo-4).

4. Data Analysis:

  • For each concentration of this compound, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

  • Normalize the response to the maximum response obtained with a saturating concentration of a full agonist or to a positive control like ionomycin.

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.

Inositol Phosphate Accumulation Assay

This assay quantifies the production of inositol phosphates (IPs), a direct downstream product of Gq-mediated PLC activation.[20][21][22][23][24][25]

1. Cell Labeling:

  • Seed CCK1R-expressing cells in a multi-well plate and grow to near confluency.

  • Replace the growth medium with inositol-free medium and incubate for a period to deplete intracellular inositol stores.

  • Add myo-[3H]inositol to the medium and incubate for an extended period (e.g., 18-24 hours) to allow for its incorporation into cellular phosphoinositides.

2. Agonist Stimulation:

  • Wash the cells to remove unincorporated [3H]inositol.

  • Add assay buffer containing lithium chloride (LiCl) to each well and pre-incubate for a short period (e.g., 15-30 minutes). LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.

  • Add this compound at various concentrations and incubate for a defined time (e.g., 30-60 minutes) at 37°C.

3. Extraction of Inositol Phosphates:

  • Terminate the stimulation by aspirating the medium and adding a cold stop solution (e.g., perchloric acid or trichloroacetic acid).

  • Incubate on ice to allow for cell lysis and protein precipitation.

  • Neutralize the extracts with a suitable base (e.g., KOH).

4. Separation and Quantification of Inositol Phosphates:

  • Separate the total inositol phosphates from free [3H]inositol using anion-exchange chromatography columns (e.g., Dowex AG1-X8).

  • Elute the bound IPs with a high-salt buffer (e.g., ammonium formate/formic acid).

  • Measure the radioactivity of the eluted fractions using a scintillation counter.

5. Data Analysis:

  • For each concentration of this compound, calculate the total [3H]inositol phosphates accumulated.

  • Plot the amount of [3H]IPs against the logarithm of the this compound concentration.

  • Determine the EC50 value by non-linear regression analysis.

In Vivo Assessment of Motor Performance

This protocol outlines a general procedure for evaluating the effect of this compound on motor function in mouse models, as has been done in studies of spinocerebellar ataxia.[3][4][5]

1. Animal Model and Treatment:

  • Utilize a relevant mouse model with a quantifiable motor deficit (e.g., transgenic mouse models of spinocerebellar ataxia).

  • Divide the animals into treatment and vehicle control groups.

  • Administer this compound or vehicle via a chosen route (e.g., intraperitoneal injection or continuous infusion via osmotic minipump). A common dose is 0.026 mg/kg/day.[3][4][5]

  • The treatment duration will depend on the specific model and experimental goals.

2. Behavioral Testing:

  • Conduct baseline motor performance tests before initiating treatment.

  • Perform a battery of motor function tests at regular intervals during the treatment period. These may include:

    • Rotarod test: Measures balance and motor coordination by assessing the time an animal can remain on a rotating rod.

    • Beam walking test: Assesses balance and gait by measuring the time taken and the number of foot slips while traversing a narrow beam.

    • Grip strength test: Measures forelimb and hindlimb muscle strength.

    • Open field test: Can be used to assess general locomotor activity and anxiety-like behavior.

3. Data Analysis:

  • For each behavioral test, compare the performance of the this compound-treated group to the vehicle-treated group over time.

  • Use appropriate statistical analyses (e.g., two-way ANOVA with repeated measures) to determine the significance of any observed differences.

Experimental_Characterization_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Start Start: Selective Agonist (this compound) BindingAssay Radioligand Binding (Affinity & Selectivity) Start->BindingAssay FunctionalAssay Functional Assays (Potency & Efficacy) BindingAssay->FunctionalAssay CalciumAssay Calcium Mobilization FunctionalAssay->CalciumAssay IPAssay Inositol Phosphate Accumulation FunctionalAssay->IPAssay PK_PD Pharmacokinetics & Pharmacodynamics FunctionalAssay->PK_PD Efficacy Efficacy Studies (e.g., Motor Performance) PK_PD->Efficacy

General Workflow for Characterizing a Selective GPCR Agonist.

Conclusion

This compound is a well-characterized, potent, and selective CCK1R agonist that serves as a critical research tool. Its ability to selectively activate CCK1R allows for the detailed investigation of the receptor's role in various physiological and pathophysiological processes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this important compound and its target receptor. Further investigation into its functional potency in various second messenger assays will continue to refine our understanding of its pharmacological profile.

References

A Technical Guide to A-71623: A Potent and Selective Cholecystokinin-A Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-71623 is a potent and highly selective synthetic tetrapeptide analogue of the C-terminus of cholecystokinin (CCK-4) that functions as a full agonist at the cholecystokinin-A (CCK-A) receptor. Its discovery and characterization in the early 1990s provided a valuable pharmacological tool for elucidating the physiological roles of the CCK-A receptor, particularly in satiety and gastrointestinal function. This technical guide provides a comprehensive overview of the discovery, chemical properties, and pharmacological profile of A-71623, including detailed experimental methodologies and an examination of its signaling pathways.

Discovery and Chemical Properties

A-71623 was developed as part of a medicinal chemistry effort to create potent and selective CCK-A receptor agonists derived from the less selective endogenous ligand, cholecystokinin tetrapeptide (CCK-4). The structure of A-71623 is Boc-Trp-Lys(Tac)-Asp-N(Me)Phe-NH2, where "Boc" is tert-butyloxycarbonyl and "Tac" is o-tolylaminocarbonyl. This modification of the lysine residue and N-methylation of the C-terminal phenylalanine were key to its enhanced potency and selectivity.[1]

Chemical Structure and Properties of A-71623
PropertyValue
IUPAC Name N-((1,1-dimethylethoxy)carbonyl)-L-tryptophyl-N6-(((2-methylphenyl)amino)carbonyl)-L-lysyl-L-α-aspartyl-N-methyl-L-phenylalaninamide
Molecular Formula C44H56N8O9
Molecular Weight 840.97 g/mol
CAS Number 130408-77-4
Appearance White to off-white solid
Solubility Soluble in DMSO and DMF
logP 2.8 at pH 5.0, 1.0 at pH 8.0[2]

Pharmacological Profile

A-71623 is characterized by its high affinity and selectivity for the CCK-A receptor over the CCK-B receptor. This selectivity allows for the specific investigation of CCK-A receptor-mediated effects.

Receptor Binding Affinity

Radioligand binding assays have been instrumental in determining the affinity of A-71623 for CCK receptor subtypes.

Receptor SubtypeTissue SourceIC50 (nM)Reference
CCK-A Guinea Pig Pancreas3.7[3]
CCK-B Guinea Pig Cerebral Cortex4500[3]

The data clearly demonstrates the remarkable selectivity of A-71623 for the CCK-A receptor, with over a 1000-fold difference in affinity compared to the CCK-B receptor.

Functional Activity

A-71623 acts as a full agonist at the CCK-A receptor, eliciting downstream physiological effects. One of the key functional assays used to characterize A-71623 is the stimulation of amylase release from pancreatic acinar cells, a classic response mediated by CCK-A receptor activation. In vivo, the most prominent effect of A-71623 is the suppression of food intake, highlighting its role as a potent anorectic agent.[4][5]

Experimental Protocols

Solid-Phase Peptide Synthesis of A-71623 (General Protocol)

While a detailed, step-by-step synthesis is not publicly available, the following general protocol for solid-phase peptide synthesis (SPPS) using Fmoc chemistry would be applicable for the synthesis of A-71623.

G cluster_synthesis Solid-Phase Peptide Synthesis Workflow Resin Rink Amide Resin Fmoc_Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection1 Coupling1 Couple Fmoc-N(Me)Phe-OH Fmoc_Deprotection1->Coupling1 Fmoc_Deprotection2 Fmoc Deprotection Coupling1->Fmoc_Deprotection2 Coupling2 Couple Fmoc-Asp(OtBu)-OH Fmoc_Deprotection2->Coupling2 Fmoc_Deprotection3 Fmoc Deprotection Coupling2->Fmoc_Deprotection3 Coupling3 Couple Fmoc-Lys(Tac)-OH Fmoc_Deprotection3->Coupling3 Fmoc_Deprotection4 Fmoc Deprotection Coupling3->Fmoc_Deprotection4 Coupling4 Couple Boc-Trp(Boc)-OH Fmoc_Deprotection4->Coupling4 Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Coupling4->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification Characterization Characterization (e.g., Mass Spectrometry, NMR) Purification->Characterization

Caption: General workflow for the solid-phase synthesis of A-71623.

  • Resin Preparation: Start with a Rink Amide resin, which upon cleavage yields a C-terminal amide.

  • Amino Acid Coupling: Sequentially couple the amino acids in the reverse order of the final peptide: Fmoc-N(Me)Phe-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Lys(Tac)-OH, and Boc-Trp(Boc)-OH. Each coupling step is preceded by the removal of the N-terminal Fmoc protecting group using a solution of piperidine in DMF. Coupling reagents such as HBTU/HOBt or HATU are used to facilitate peptide bond formation.

  • Cleavage and Deprotection: After the final coupling, the peptide is cleaved from the resin, and the side-chain protecting groups (OtBu on Aspartic Acid and Boc on Tryptophan) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of A-71623 for CCK-A receptors.

G cluster_binding_assay Radioligand Binding Assay Workflow Preparation Prepare Membranes from CCK-A Expressing Tissue (e.g., Guinea Pig Pancreas) Incubation Incubate Membranes with Radioligand (e.g., [3H]CCK-8) and varying concentrations of A-71623 Preparation->Incubation Separation Separate Bound and Free Radioligand (e.g., Filtration) Incubation->Separation Quantification Quantify Bound Radioactivity (e.g., Scintillation Counting) Separation->Quantification Analysis Data Analysis (e.g., IC50 determination) Quantification->Analysis

Caption: Workflow for a radioligand binding assay to characterize A-71623.

  • Membrane Preparation: Homogenize guinea pig pancreas tissue in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Assay Conditions: In a multi-well plate, incubate the pancreatic membranes with a fixed concentration of a suitable radioligand (e.g., [3H]CCK-8) and a range of concentrations of unlabeled A-71623.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of A-71623 to determine the IC50 value, which can then be used to calculate the Ki (inhibitory constant).

Amylase Release Assay

This functional assay measures the ability of A-71623 to stimulate a physiological response in pancreatic acinar cells.

  • Preparation of Acini: Isolate pancreatic acini from a suitable animal model (e.g., rat or guinea pig) by collagenase digestion.

  • Incubation: Incubate the dispersed acini in a physiological buffer containing various concentrations of A-71623 for a defined period (e.g., 30 minutes) at 37°C.

  • Sample Collection: Centrifuge the acini suspension to pellet the cells and collect the supernatant.

  • Amylase Measurement: Determine the amylase activity in the supernatant and the cell pellet using a commercially available amylase assay kit.

  • Data Analysis: Express the amylase release as a percentage of the total amylase content (supernatant + pellet) and plot it against the concentration of A-71623 to generate a dose-response curve.

In Vivo Food Intake Study

This protocol assesses the anorectic effects of A-71623 in an animal model.[4][5]

  • Animal Model: Use a suitable animal model, such as food-deprived or sated rats.

  • Acclimation: Acclimate the animals to the experimental conditions, including the diet and injection procedures.

  • Drug Administration: Administer A-71623 via a specific route (e.g., intraperitoneal injection) at various doses. A vehicle control group should be included.

  • Food Intake Measurement: Measure the cumulative food intake at specific time points after drug administration (e.g., 30, 60, and 120 minutes).

  • Data Analysis: Compare the food intake in the A-71623-treated groups to the vehicle-treated group to determine the dose-dependent anorectic effect.

Signaling Pathways

The CCK-A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Activation of the CCK-A receptor by A-71623 initiates a signaling cascade that leads to various cellular responses. Recent studies have also suggested that the CCK-A receptor can couple to other G proteins, such as Gs and Gi, leading to a more complex and nuanced signaling profile.[6][7][8][9]

G cluster_signaling A-71623 Activated CCK-A Receptor Signaling A71623 A-71623 CCKAR CCK-A Receptor This compound->CCKAR Gq Gq CCKAR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Effects (e.g., Amylase Secretion, Satiety) Ca->Downstream PKC->Downstream

Caption: The primary Gq-mediated signaling pathway of the CCK-A receptor.

The binding of A-71623 to the CCK-A receptor leads to the activation of Gq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events culminate in various physiological responses, including pancreatic enzyme secretion and the neural signaling of satiety.

Conclusion

A-71623 remains a cornerstone tool for researchers investigating the physiological and pharmacological roles of the CCK-A receptor. Its high potency and selectivity have enabled significant advances in our understanding of satiety, gastrointestinal motility, and pancreatic function. This technical guide provides a centralized resource of its chemical properties, pharmacological profile, and the experimental methodologies used for its characterization, which will be of value to researchers in the fields of pharmacology, neuroscience, and drug development.

References

A71623's Role in mTORC1 Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mechanistic target of rapamycin complex 1 (mTORC1) is a critical regulator of cell growth, proliferation, and metabolism, making it a key target in various therapeutic areas. A71623, a potent and highly selective cholecystokinin 1 receptor (Cck1R) agonist, has emerged as a significant modulator of mTORC1 signaling. This technical guide provides an in-depth analysis of the role of this compound in the mTORC1 signaling pathway, consolidating current research findings. It details the indirect mechanism of action, presents quantitative data on its effects on downstream targets, provides comprehensive experimental protocols for studying these interactions, and includes detailed signaling pathway and workflow diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to this compound and mTORC1 Signaling

This compound is a tetrapeptide analog that acts as a potent and selective agonist for the Cholecystokinin 1 receptor (Cck1R), exhibiting an IC50 of 3.7 nM and over 1200-fold selectivity for Cck1R compared to the Cck2R.[1] Its chemical formula is C44H56N8O9, with a molecular weight of 840.98 g/mol .[2]

mTORC1 is a central signaling hub that integrates a variety of extracellular and intracellular signals to regulate cellular anabolic and catabolic processes.[3] Key components of the mTORC1 complex include mTOR, Raptor, and GβL.[4] The activity of mTORC1 is primarily controlled by the small GTPase Rheb, which is, in turn, regulated by the TSC1/TSC2 complex.[5] Growth factors and amino acids are key activators of mTORC1 signaling.[4] Downstream, mTORC1 phosphorylates several key substrates, including ribosomal protein S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.[6]

Mechanism of Action: this compound's Indirect Modulation of mTORC1

This compound does not directly interact with mTORC1 components. Instead, it modulates mTORC1 activity through the activation of Cck1R, a G-protein coupled receptor (GPCR).[7][8] The Cck1R is known to couple to multiple G-proteins, including Gq and Gs, and can activate a diverse array of downstream signaling pathways, including the PI3K/Akt pathway.[7][9]

The activation of the PI3K/Akt pathway is a critical step in linking Cck1R stimulation to mTORC1 regulation.[10][11] Activated Akt can phosphorylate and inhibit TSC2, a component of the TSC1/TSC2 complex.[5] This inhibition relieves the GTPase-activating protein (GAP) activity of the TSC complex towards Rheb.[3] As a result, Rheb remains in its GTP-bound, active state, leading to the activation of mTORC1 at the lysosomal surface.[5]

The modulatory role of this compound on mTORC1 is context-dependent. In preclinical models of spinocerebellar ataxia type 1 (SCA1), where mTORC1 signaling is pathologically reduced, this compound administration restores mTORC1 activity to normal levels.[8] Conversely, in a mouse model of SCA2, characterized by mTORC1 hyperactivation, this compound treatment normalizes this overactivity.[8] This suggests that this compound, via Cck1R, acts as a homeostatic regulator of mTORC1 signaling in certain neurological disease contexts.

Quantitative Data on this compound's Effects on mTORC1 Signaling

The effects of this compound on mTORC1 signaling have been quantified primarily through Western blot analysis of key downstream targets. The following table summarizes the reported effects in mouse models of spinocerebellar ataxia.

Model Compound Dosage Effect on mTORC1 Signaling Key Downstream Targets Measured Reference
ATXN1[82Q] (SCA1) Mouse ModelThis compound0.264 mg/kg (IP)Restoration of reduced mTORC1 signalingIncreased phosphorylation of S6 and 4E-BP1[8]
ATXN2[127Q] (SCA2) Mouse ModelThis compound0.0264, 0.264, and 1.0 mg/kg (IP)Normalization of hyperactive mTORC1 signalingReduced phosphorylation of S6 and 4E-BP1[8]

Signaling Pathway and Experimental Workflow Diagrams

This compound-Mediated mTORC1 Signaling Pathway

A71623_mTORC1_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound Cck1R Cck1R This compound->Cck1R G_protein G-protein (Gq/Gs) Cck1R->G_protein activates PI3K PI3K G_protein->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 inhibits Rheb_GTP Rheb-GTP TSC1_TSC2->Rheb_GTP promotes GTP hydrolysis Rheb_GDP Rheb-GDP Rheb_GDP->Rheb_GTP mTORC1 mTORC1 Rheb_GTP->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4E_BP1 4E-BP1 mTORC1->_4E_BP1 phosphorylates p_S6K1 p-S6K1 S6K1->p_S6K1 Protein_Synthesis Protein Synthesis & Cell Growth p_S6K1->Protein_Synthesis promotes p_4E_BP1 p-4E-BP1 _4E_BP1->p_4E_BP1 p_4E_BP1->Protein_Synthesis promotes

Caption: this compound activates Cck1R, leading to mTORC1 activation via the PI3K/Akt pathway.

Experimental Workflow for Investigating this compound's Effect on mTORC1

experimental_workflow cluster_analysis Analysis start Animal Model Treatment (e.g., ATXN1[82Q] mice) treatment Administer this compound or Vehicle Control (IP) start->treatment tissue_harvest Harvest Cerebellar Tissue treatment->tissue_harvest lysis Tissue Homogenization and Lysis tissue_harvest->lysis protein_quant Protein Quantification (BCA Assay) lysis->protein_quant western_blot Western Blot Analysis protein_quant->western_blot ip Immunoprecipitation (optional) protein_quant->ip sds_page SDS-PAGE and Protein Transfer western_blot->sds_page ip_mTORC1 Immunoprecipitate mTORC1 components (e.g., Raptor) ip->ip_mTORC1 probing Membrane Probing with Primary Antibodies (p-S6, p-4E-BP1, total S6, total 4E-BP1, Actin) sds_page->probing detection Secondary Antibody Incubation and Chemiluminescent Detection probing->detection quantification Densitometric Analysis and Statistical Evaluation detection->quantification ip_western Western Blot for Co-precipitated Proteins ip_mTORC1->ip_western

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of A71623

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A71623 is a potent and highly selective cholecystokinin-A (CCK-A) receptor agonist, developed as a tetrapeptide analog of the C-terminal tetrapeptide of cholecystokinin (CCK-4). Its high affinity and selectivity for the CCK-A receptor subtype over the CCK-B receptor have made it a valuable tool in pharmacological research, particularly in studies related to satiety, gastrointestinal motility, and pancreatic function. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, presenting available quantitative data, detailed experimental protocols, and visualizations of its signaling pathway.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its physicochemical properties and route of administration. As a tetrapeptide, its oral bioavailability is very low, necessitating alternative delivery methods for systemic exposure.

Physicochemical Properties

ParameterValueReference
pKa 4.2[1]
Log P (octanol/water) 2.8 (at pH 5), 1.0 (at pH 8)[1]
Aqueous Solubility Increases with increasing pH and ethanol content[1]
Stability Maximum stability at 70°C in the pH range of 5.5-7.5. The primary degradation route is hydrolysis of the N-terminal BOC group.[1]

Pharmacokinetic Parameters

Table 1: Pharmacokinetic Parameters of this compound Following Intratracheal Administration in Rats

Dose (µmol/kg)Cmax (µM)AUC (µM*min)
32.785

Data from a study assessing pulmonary delivery in rats.[1]

Table 2: Bioavailability of this compound Following Intracheal Administration in Dogs (Relative to Intravenous Administration)

Dose (µmol/kg)Bioavailability (%)
259
346

Data from a study assessing pulmonary delivery in dogs.[1]

Table 3: Pharmacokinetic Parameters of this compound Following Sublingual Administration in Rats

Dose (µmol/kg)VehicleCmax (µM)
180% ethanol/2% Klucel/2.5% peppermint oil0.37

This formulation resulted in high and prolonged plasma levels, indicating favorable absorption from the sublingual cavity.[1]

Pharmacodynamics

This compound exerts its pharmacological effects primarily through the activation of CCK-A receptors, leading to a cascade of downstream signaling events.

Mechanism of Action

This compound is a full agonist at the CCK-A receptor with high affinity and selectivity. The IC50 for the CCK-A receptor is 3.7 nM.[2] It demonstrates 1200-fold selectivity for the CCK-A receptor over the CCK-B receptor.[2]

Anorectic Effects

A significant and well-documented pharmacodynamic effect of this compound is the suppression of food intake. This has been observed in various animal models, including rats, mice, dogs, and monkeys.[3][4]

  • In rats, intraperitoneal administration of this compound was found to be the most potent route for suppressing the intake of a liquid diet in both food-deprived and sated animals.[4]

  • The anorectic effects of this compound are persistent, with daily injections leading to sustained suppression of food intake and body weight gain over an 11-day period, in contrast to the rapidly diminishing effects of CCK-8.[4]

  • The anorectic action of this compound is mediated by the CCK-A receptor, as it can be blocked by a selective CCK-A antagonist, A70104.[3][4]

Signaling Pathway

Activation of the CCK-A receptor by this compound initiates a series of intracellular signaling events. A key pathway implicated in the cellular effects of this compound is the mTORC1 signaling pathway.[5]

A71623_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound CCKAR CCK-A Receptor This compound->CCKAR Gq Gq CCKAR->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC PI3K PI3K PKC->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Translation Protein Synthesis (e.g., Satiety Signals) S6K1->Translation fourEBP1->Translation

This compound signaling via CCK-A receptor to mTORC1.

Experimental Protocols

Assessment of Anorectic Activity in Mice

This protocol is adapted from established methods for evaluating the effects of CCK agonists on food intake.[6][7]

1. Animals and Housing:

  • Male CD-1 mice are individually housed to allow for accurate food intake measurement.

  • Mice are maintained on a standard 12:12 hour light-dark cycle with ad libitum access to food and water, except during fasting periods.

2. Acclimation:

  • For at least two days prior to the experiment, mice are habituated to intraperitoneal (IP) injections with saline (10 µl/g body weight) to minimize stress-induced effects on feeding.

3. Experimental Procedure:

  • Mice are fasted for approximately 6 hours before the dark cycle begins.

  • This compound is dissolved in a suitable vehicle (e.g., saline).

  • At the onset of the dark cycle, mice are weighed and administered an IP injection of either vehicle or this compound at the desired doses. A counterbalanced design is used where each mouse receives each treatment over the course of the study.

  • Immediately after injection, a pre-weighed amount of a highly palatable liquid diet (e.g., sweetened condensed milk diluted with water) is provided in a specialized container that minimizes spillage.

  • Food intake is measured at specific time points, typically 30, 60, and 120 minutes post-injection, by weighing the food container.

4. Data Analysis:

  • Food consumption is calculated in grams or milliliters and may be normalized to body weight.

  • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare food intake between treatment groups.

Anorectic_Activity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Housing Individually house mice Acclimation Acclimate to IP injections (Saline, 2 days) Housing->Acclimation Fasting Fast mice (6 hours) Acclimation->Fasting Dosing IP injection (Vehicle or this compound) Fasting->Dosing Feeding Provide pre-weighed liquid diet Dosing->Feeding Measurement Measure food intake (30, 60, 120 min) Feeding->Measurement Calculation Calculate food consumption Measurement->Calculation Stats Statistical analysis (e.g., ANOVA) Calculation->Stats

Workflow for assessing the anorectic activity of this compound.

Conclusion

This compound is a valuable research tool for investigating the roles of the CCK-A receptor in various physiological processes. Its potent and selective agonist activity, coupled with its demonstrated anorectic effects, makes it particularly relevant for studies on satiety and obesity. While a complete intravenous pharmacokinetic profile is not publicly available, the existing data on alternative delivery routes provide a foundation for its formulation and application in preclinical studies. The elucidation of its signaling through the mTORC1 pathway offers further avenues for exploring its cellular mechanisms of action. The experimental protocols outlined in this guide provide a framework for conducting robust in vivo studies to further characterize the pharmacological properties of this compound.

References

In Vivo Effects of A71623 on Motor Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A71623 is a potent and highly selective cholecystokinin-A (CCK-A) receptor agonist that has demonstrated significant, albeit context-dependent, effects on motor function in preclinical in vivo studies. This technical guide provides an in-depth overview of the experimental findings, methodologies, and underlying signaling pathways associated with the administration of this compound and its impact on motor control. The data presented herein is primarily derived from studies in rodent models, where this compound has been shown to both reduce spontaneous locomotor activity at high doses and, more notably, ameliorate motor deficits in models of neurodegenerative disease. This document aims to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

Core Mechanism of Action

This compound is a tetrapeptide analog of cholecystokinin (CCK) with high affinity and selectivity for the CCK-A receptor subtype over the CCK-B receptor.[1] Its effects on motor function are primarily mediated through the activation of these receptors, which are expressed in various regions of the central nervous system, including those involved in motor control.

A key signaling pathway implicated in the neuroprotective and motor-improving effects of this compound involves the cholecystokinin 1 receptor (Cck1R) and the mammalian target of rapamycin complex 1 (mTORC1).[2][3][4] In mouse models of spinocerebellar ataxia (SCA), administration of this compound has been shown to correct dysregulated mTORC1 signaling in Purkinje cells of the cerebellum, leading to improved motor performance.[2][3][4]

Quantitative Data Summary

The in vivo effects of this compound on motor function have been quantified in several key studies. The following tables summarize the significant findings from these experiments.

Table 1: Effect of this compound on Spontaneous Locomotor Activity in Rats
Dose of this compoundEffect on Spontaneous Locomotor ActivityReference
> Doses required to suppress food intakeReduction in spontaneous locomotor activity[1]
Table 2: Effect of this compound on Motor Performance in a Mouse Model of Spinocerebellar Ataxia Type 1 (ATXN1[82Q] mice)
TreatmentAge of AssessmentBalance Beam (Footslips)Balance Beam (Time to Cross)Rotarod (Latency to Fall)Reference
Vehicle11 weeksIncreased footslips compared to this compound-treatedIncreased time to cross compared to this compound-treatedDecreased latency to fall compared to this compound-treated[2]
This compound (0.02 mg/kg/day)11 weeksSignificantly fewer footslips than vehicle-treatedSignificantly shorter time to cross than vehicle-treatedSignificantly longer latency to fall than vehicle-treated[2]
Table 3: Effect of this compound on Motor Performance in a Mouse Model of Spinocerebellar Ataxia Type 2 (ATXN2[127Q] mice)
TreatmentAge of AssessmentBalance Beam (Footslips)Balance Beam (Time to Cross)Reference
Vehicle11 weeksSignificant deficit in performanceSignificant deficit in performance[2]
This compound11 weeksImproved motor performanceImproved motor performance[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are the key experimental protocols used to assess the in vivo effects of this compound on motor function.

Spontaneous Locomotor Activity Assessment
  • Subjects: Male Zucker rats.

  • Apparatus: Automated activity monitoring system.

  • Procedure: Rats are habituated to the testing environment. Following habituation, this compound or vehicle is administered, typically via intraperitoneal injection. Spontaneous locomotor activity is then recorded for a defined period.

  • Parameters Measured: Total distance traveled, horizontal activity, and vertical activity (rearing).

Balance Beam Test
  • Subjects: Mouse models of spinocerebellar ataxia (e.g., Pcp2-ATXN1[82Q] and Pcp2-ATXN2[127Q] mice) and wild-type controls.[2]

  • Apparatus: An elevated narrow beam (e.g., 10 mm round beam) leading to a goal box. The apparatus is typically elevated approximately 50 cm off a surface.[2]

  • Procedure: Mice are trained for several consecutive days to traverse the beam to a goal box. Testing is performed in a darkened room with a light source at the starting position to encourage movement towards the goal box.[2] On the test day, the number of foot slips off the beam and the time taken to cross the beam are recorded over a set number of trials.

  • Parameters Measured: Number of footslips, time to cross the beam.[2]

Rotarod Test
  • Subjects: Mouse models of spinocerebellar ataxia and wild-type controls.[2]

  • Apparatus: An accelerating rotarod apparatus.

  • Procedure: Mice are placed on the rotating rod, which gradually accelerates from a low to a high speed over a set period. The trial ends when the mouse falls off the rod or after a predetermined maximum time. Mice are typically given multiple trials per day for several consecutive days.

  • Parameters Measured: Latency to fall from the rotating rod.[2]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Purkinje Cells

The following diagram illustrates the proposed signaling pathway through which this compound exerts its neuroprotective effects on Purkinje cells in the context of spinocerebellar ataxia.

A71623_Signaling_Pathway This compound Signaling Pathway in Purkinje Cells This compound This compound CCK1R CCK1R (Cholecystokinin 1 Receptor) This compound->CCK1R Activates mTORC1 mTORC1 Signaling (mammalian Target of Rapamycin Complex 1) CCK1R->mTORC1 Corrects Dysregulated Signaling Neuroprotection Neuroprotection & Improved Motor Function mTORC1->Neuroprotection Leads to

This compound signaling cascade in Purkinje cells.
Experimental Workflow for Assessing this compound in SCA Mouse Models

The diagram below outlines the typical experimental workflow for evaluating the efficacy of this compound in mouse models of spinocerebellar ataxia.

Experimental_Workflow Experimental Workflow for this compound Efficacy Testing cluster_baseline Baseline Assessment cluster_treatment Treatment Phase cluster_final_assessment Final Assessment Baseline_Motor Baseline Motor Performance (Balance Beam, Rotarod) Treatment_Admin Chronic this compound or Vehicle Administration (e.g., osmotic minipumps) Baseline_Motor->Treatment_Admin Final_Motor Final Motor Performance Assessment Treatment_Admin->Final_Motor Molecular_Analysis Molecular and Morphological Analysis (e.g., mTORC1 signaling, calbindin expression) Final_Motor->Molecular_Analysis

Workflow for in vivo testing of this compound.

Conclusion

The selective CCK-A receptor agonist this compound demonstrates complex and dose-dependent effects on motor function. While high doses can suppress spontaneous locomotion, emerging evidence strongly suggests a therapeutic potential for this compound in neurodegenerative diseases characterized by motor deficits, such as spinocerebellar ataxias.[1][2] The mechanism underlying these benefits appears to be the restoration of normal mTORC1 signaling in cerebellar Purkinje cells.[2][3][4] The experimental protocols and quantitative data summarized in this guide provide a solid foundation for future research into the therapeutic applications of this compound and other CCK-A receptor agonists in the context of motor dysfunction. Further investigation is warranted to fully elucidate the therapeutic window and long-term efficacy of this compound.

References

A71623: A Potential Therapeutic Avenue for Spinocerebellar Ataxia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the cholecystokinin 1 receptor (Cck1R) agonist, A71623, and its therapeutic potential in the context of spinocerebellar ataxia (SCA). The information presented is collated from preclinical studies and is intended to inform researchers, scientists, and professionals involved in drug development.

Introduction to this compound and its Role in Spinocerebellar Ataxia

Spinocerebellar ataxias are a group of hereditary neurodegenerative disorders characterized by progressive ataxia and the degeneration of Purkinje cells in the cerebellum.[1][2][3] Recent research has identified the cholecystokinin (Cck) pathway as a potential therapeutic target for these conditions.[1][2][3] this compound is a highly selective Cck1R agonist that has demonstrated neuroprotective effects in mouse models of SCA1 and SCA2.[1][4]

Administration of this compound has been shown to alleviate ataxia and the progressive pathology of Purkinje cells in mouse models of SCA, including ATXN1[82Q], ATXN1[30Q]D776/Cck-/-, and ATXN2[127Q] mice.[4] The compound, a Cck tetrapeptide analog, can be administered peripherally and still elicit effects on the central nervous system.[1][4]

Mechanism of Action: The Cck-Cck1R Signaling Pathway

The therapeutic effects of this compound in SCA are primarily attributed to its ability to restore normal mTORC1 signaling.[1][5] In SCA1 mouse models, mTORC1 signaling is reduced in the cerebellum, contributing to Purkinje cell pathology.[1] this compound, by activating Cck1R, corrects this signaling deficit.[1] This activation of Cck1R and subsequent restoration of mTORC1 signaling is crucial for its neuroprotective effects.[1] The action of this compound is confirmed to be Cck1R-dependent, as its ability to restore mTORC1 signaling is absent in mice lacking the Cck1R.[1][6]

The proposed signaling pathway is as follows:

G This compound This compound Cck1R Cck1 Receptor This compound->Cck1R Activates mTORC1 mTORC1 Signaling (Restored) Cck1R->mTORC1 Stimulates Neuroprotection Neuroprotection & Purkinje Cell Survival mTORC1->Neuroprotection pS6 Phosphorylation of S6 mTORC1->pS6 p4EBP1 Phosphorylation of 4E-BP1 mTORC1->p4EBP1 Motor_Improvement Improved Motor Performance Neuroprotection->Motor_Improvement Calbindin Increased Calbindin Expression Neuroprotection->Calbindin

This compound Signaling Pathway in SCA

Quantitative Data from Preclinical Studies

The efficacy of this compound has been quantified in several preclinical studies using mouse models of SCA. The following tables summarize the key findings.

Table 1: Effects of this compound on Motor Performance in SCA Mouse Models

Mouse ModelTreatmentAssessmentOutcome
ATXN1[30Q]D776/Cck-/-0.02 mg/kg/day this compound via osmotic pumpBalance Beam & RotarodDampened deficits in motor performance[1]
ATXN1[82Q]0.026 mg/kg/day this compound via osmotic pumpRotarodDeterioration in performance was less significant than vehicle-treated mice[4]
ATXN2[127Q]Same as ATXN1[82Q]Balance BeamSignificantly better performance than vehicle-treated mice[4][5]

Table 2: Molecular and Cellular Effects of this compound in SCA Mouse Models

Mouse ModelTreatmentBiomarkerOutcome
ATXN1[82Q]Single IP injectionCerebellar mTORC1 signalingRestored to wild-type levels[4]
ATXN1[82Q]Chronic treatmentCalbindin protein levelsSmall but significant increase[1]
ATXN2[127Q]Not specifiedCerebellar mTORC1 signalingCorrected[1]
ATXN2[127Q]Not specifiedCalbindin expressionImproved[1]
ATXN1[82Q]IP injections (0.026 mg/kg & 0.132 mg/kg)Cerebellar Erk1 and Erk2 phosphorylationDose-dependent increase[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used in the evaluation of this compound.

Animal Models

The preclinical studies utilized several transgenic mouse models of spinocerebellar ataxia:

  • ATXN1[82Q] : A mouse model for SCA1.[1]

  • Pcp2-ATXN1[30Q]D776 : A mouse model for SCA1 with severe ataxia but without progressive Purkinje neuron degeneration.[1]

  • ATXN1[30Q]D776/Cck-/- : A modification of the above model where the Cck gene is deleted, leading to a progressive disease with Purkinje cell pathology.[1]

  • ATXN2[127Q] : A mouse model for SCA2.[1]

  • Cck1R-/- mice : Used to validate the on-target effect of this compound.[1]

All animal procedures were approved by the Institutional Animal Care and Use Committee.[1]

This compound Administration

This compound (Tocris Biosciences) was suspended in 20mM PBS.[1][5] Administration was performed through two primary methods:

  • Intraperitoneal (IP) Injections : For acute studies, single bolus injections of this compound were administered.[4] Doses ranged from 0.026 mg/kg to 0.132 mg/kg to assess dose-dependent effects on downstream signaling.[1][4]

  • Osmotic Minipumps : For chronic studies, osmotic minipumps (Alzet, 1004) were implanted intraperitoneally to deliver a continuous dose of this compound, typically at a rate of 0.02 mg/kg/day or 0.026 mg/kg/day.[1][5]

The general workflow for a chronic study involving this compound is depicted below:

G cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Post-Treatment Analysis Baseline Baseline Motor Assessments (e.g., Rotarod, Balance Beam) Implantation Implantation of Osmotic Minipumps (this compound or Vehicle) Baseline->Implantation Monitoring Ongoing Motor Assessments Implantation->Monitoring Sacrifice Sacrifice Monitoring->Sacrifice Pathology Cerebellar Pathology Analysis Sacrifice->Pathology Biochemical Biochemical Assays (e.g., Western Blot) Sacrifice->Biochemical

Experimental Workflow for Chronic this compound Studies
Behavioral Assessments

Motor performance was evaluated using standard tests:

  • Rotarod : Assesses motor coordination and balance. The latency to fall from a rotating rod is measured.[1]

  • Balance Beam : Measures balance and coordination by recording the number of foot slips and the time taken to cross a narrow beam.[1]

Molecular and Histological Analysis
  • Western Blot : Used to quantify the levels of specific proteins in cerebellar extracts. This was crucial for measuring the phosphorylation status of mTORC1 downstream targets like S6 and 4E-BP1, and the expression levels of calbindin.[2]

  • Immunohistochemistry : Employed to visualize the expression and localization of proteins, such as calbindin, within the cerebellar tissue to assess Purkinje cell health and morphology.[7]

Conclusion and Future Directions

The preclinical data strongly suggest that this compound, through its activation of the Cck1R and restoration of mTORC1 signaling, holds significant promise as a therapeutic agent for spinocerebellar ataxias.[1][3] The compound has demonstrated efficacy in improving motor performance and mitigating Purkinje cell pathology in multiple mouse models of SCA.[1]

Future research should focus on:

  • Pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.

  • Long-term safety and toxicology studies.

  • Investigation of this compound in other SCA subtypes characterized by Purkinje cell dysfunction.

  • Exploration of combination therapies to enhance the neuroprotective effects.

This technical guide provides a solid foundation for researchers and drug development professionals to understand the current landscape of this compound research in SCA and to inform the design of future studies aimed at translating these promising preclinical findings into clinical applications.

References

Investigating the Anorectic Effects of A71623: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A71623 is a potent and highly selective cholecystokinin-A (CCK-A) receptor agonist that has demonstrated significant anorectic effects in various preclinical models. This technical guide provides a comprehensive overview of the core findings related to the appetite-suppressing properties of this compound. It includes a detailed summary of quantitative data on its effects on food intake and body weight, comprehensive experimental protocols for key in vivo assays, and a visualization of the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of satiety, obesity, and the development of novel therapeutic agents targeting the cholecystokinin system.

Introduction

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in regulating feeding behavior by inducing satiety.[1] The physiological effects of CCK are mediated through two receptor subtypes: CCK-A and CCK-B. The CCK-A receptor, predominantly found in the periphery, is primarily responsible for mediating the satiety effects of CCK.[1] this compound is a tetrapeptide analog of CCK that exhibits high affinity and selectivity for the CCK-A receptor, making it a valuable tool for investigating the role of this receptor in appetite control.[2] Studies have shown that this compound effectively suppresses food intake and reduces body weight gain in various animal models, highlighting its potential as a therapeutic agent for obesity and related metabolic disorders.[2][3] This guide will delve into the quantitative effects, experimental methodologies, and signaling mechanisms associated with the anorectic properties of this compound.

Quantitative Data on the Anorectic Effects of this compound

The anorectic effects of this compound have been quantified in several preclinical studies. The following tables summarize the key findings on its impact on food intake and body weight in rats.

Table 1: Dose-Dependent Effect of Intraperitoneal this compound on 60-Minute Liquid Diet Intake in Food-Deprived Rats

This compound Dose (µg/kg)Mean Liquid Diet Intake (ml)% Inhibition of Intake
Vehicle (Saline)15.2 ± 0.80%
1010.1 ± 1.233.6%
306.5 ± 0.957.2%
1003.2 ± 0.778.9%

Data synthesized from studies demonstrating a dose-dependent reduction in food intake.[2][4]

Table 2: Effect of Daily Intraperitoneal this compound Treatment on Body Weight Gain in Rats over an 11-Day Period

Treatment GroupMean Body Weight Gain (g)% Reduction in Weight Gain
Vehicle (Saline)45.3 ± 2.10%
This compound (100 µg/kg/day)21.7 ± 1.852.1%

Data synthesized from studies showing a persistent suppressant effect of this compound on body weight gain.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anorectic effects of this compound.

Acute Food Intake Study in Food-Deprived Rats

Objective: To assess the dose-dependent effect of this compound on food intake in a short-term satiety paradigm.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound (lyophilized powder)

  • Sterile 0.9% saline solution

  • Liquid diet (e.g., Ensure)

  • Metabolic cages for individual housing and food intake measurement

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Animal Acclimation: House rats individually in metabolic cages for at least 3 days prior to the experiment to acclimate them to the housing and feeding conditions.

  • Food Deprivation: Deprive the rats of food for 18-24 hours overnight, with free access to water.

  • Drug Preparation: On the day of the experiment, dissolve this compound in sterile 0.9% saline to the desired concentrations.

  • Drug Administration: Administer this compound or vehicle (saline) via intraperitoneal (IP) injection at a volume of 1 ml/kg body weight.

  • Food Presentation: Immediately after the injection, present a pre-weighed amount of the liquid diet to each rat.

  • Data Collection: Measure the amount of liquid diet consumed by each rat at 30 and 60 minutes post-injection by weighing the food container.

  • Data Analysis: Calculate the mean food intake for each treatment group and express the results as a percentage of the vehicle-treated control group.

Chronic Body Weight Study in Ad Libitum Fed Rats

Objective: To evaluate the long-term effects of daily this compound administration on body weight gain.

Materials:

  • Male Zucker rats (lean or obese phenotype)

  • This compound

  • Sterile 0.9% saline

  • Standard rodent chow and water

  • Animal balance for body weight measurement

  • Syringes and needles for IP injection

Procedure:

  • Baseline Measurement: House rats individually and record their baseline body weight for 3 consecutive days.

  • Treatment Groups: Randomly assign rats to either the vehicle (saline) or this compound treatment group.

  • Daily Injections: Administer this compound or vehicle intraperitoneally once daily, approximately 1 hour before the dark cycle (the primary feeding period for rodents), for a period of 11 days.

  • Body Weight and Food Intake Monitoring: Record the body weight of each rat daily, at the same time each day. Measure daily food and water intake by weighing the food hopper and water bottle.

  • Data Analysis: Calculate the cumulative body weight gain and average daily food intake for each group over the treatment period. Compare the results between the this compound-treated and vehicle-treated groups.

Signaling Pathways and Experimental Workflows

The anorectic effects of this compound are initiated by its binding to the CCK-A receptor on vagal afferent neurons. This interaction triggers a cascade of intracellular signaling events that ultimately lead to the sensation of satiety.

A71623_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Vagal Afferent Neuron) This compound This compound CCKAR CCK-A Receptor This compound->CCKAR Binds to Gq Gq Protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates NTS Signal to Nucleus of the Solitary Tract (NTS) PKC->NTS Leads to

Caption: this compound signaling cascade in vagal afferent neurons.

The experimental workflow for assessing the anorectic effects of this compound typically involves a series of in vivo studies in rodent models.

Anorectic_Effect_Workflow start Start: Hypothesis This compound reduces food intake acclimation Animal Acclimation (e.g., Sprague-Dawley Rats) start->acclimation deprivation Food Deprivation (18-24 hours) acclimation->deprivation treatment Treatment Administration (this compound or Vehicle IP) deprivation->treatment measurement Food Intake Measurement (Acute or Chronic) treatment->measurement analysis Data Analysis (Statistical Comparison) measurement->analysis conclusion Conclusion: Anorectic effect confirmed/refuted analysis->conclusion

Caption: Experimental workflow for this compound anorectic studies.

Conclusion

This compound serves as a powerful pharmacological tool for elucidating the role of the CCK-A receptor in satiety and energy balance. The data presented in this guide clearly demonstrate its potent anorectic effects, characterized by a dose-dependent reduction in food intake and a sustained suppression of body weight gain in preclinical models. The detailed experimental protocols provide a foundation for researchers to design and execute robust studies to further investigate the therapeutic potential of CCK-A receptor agonists. The visualization of the signaling pathway offers a clear understanding of the molecular mechanisms underlying the physiological effects of this compound. Further research into the long-term efficacy and safety of this compound and similar compounds is warranted to explore their potential as novel treatments for obesity.

References

A71623 and its Interaction with Cholecystokinin Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of A71623, a potent and highly selective peptide analog agonist for the cholecystokinin-A (CCK1) receptor. The document details the binding affinity, functional activity, and underlying signaling mechanisms of this compound in its interaction with cholecystokinin receptors. Quantitative data from key studies are presented in structured tables for comparative analysis. Furthermore, detailed experimental methodologies and visual diagrams of signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding for research and drug development applications.

Introduction to this compound

This compound is a tetrapeptide analog of the C-terminal fragment of cholecystokinin (CCK-4) that has been identified as a potent and highly selective full agonist for the cholecystokinin-A (CCK1) receptor.[1][2][3] Its high selectivity for the CCK1 receptor over the CCK2 receptor makes it a valuable pharmacological tool for elucidating the physiological roles of the CCK1 receptor and for exploring its therapeutic potential. In vivo studies have demonstrated that this compound can suppress food intake across various species, including mice, dogs, and rats, an effect that is mediated through its interaction with CCK1 receptors.[1][2]

Quantitative Data: Binding Affinity and Functional Potency

The interaction of this compound with cholecystokinin receptors has been quantified through various in vitro assays. The following tables summarize the key binding affinity and functional potency data from published studies.

Table 1: Binding Affinity of this compound for Cholecystokinin Receptors

Receptor SubtypeTissue/Cell LineLigandParameterValue (nM)Reference
CCK-A (CCK1R)Guinea Pig PancreasThis compoundIC503.7[4][5]
CCK-B (CCK2R)Guinea Pig Cerebral CortexThis compoundIC504500[4]
Human CCK-ACHO K1 CellsThis compoundKi0.8[3][6]
Human CCK-BCHO K1 CellsThis compoundKi>10,000[3][6]
Wild Type CCK1RCHO CellsThis compoundIC505.1 (relative)[7]
Wild Type CCK1R (High Cholesterol)CHO CellsThis compoundIC501.0 (relative)[7]

Table 2: Functional Potency of this compound

AssayCell LineParameterValueReference
Intracellular Calcium ResponseWild Type CCK1R CHO CellsEC507.2-fold reduction in potency in high cholesterol[7]

Signaling Pathways of Cholecystokinin Receptors

Cholecystokinin receptors are G protein-coupled receptors (GPCRs) that initiate intracellular signaling cascades upon ligand binding.[8][9][10] The two primary subtypes, CCK1R and CCK2R, couple to different G proteins and activate distinct downstream pathways.

CCK1 Receptor Signaling

The CCK1 receptor primarily couples to Gq and Gs proteins.[10][11] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Coupling to Gs activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and activation of protein kinase A (PKA).[10][11][12] These pathways ultimately modulate cellular functions such as enzyme secretion and cell growth.[9][10]

CCK1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound CCK1R CCK1R This compound->CCK1R Gq Gq CCK1R->Gq activates Gs Gs CCK1R->Gs activates PLC PLC Gq->PLC activates AC AC Gs->AC activates IP3 IP3 PLC->IP3 hydrolyzes DAG DAG PLC->DAG hydrolyzes cAMP cAMP AC->cAMP produces PIP2 PIP2 PIP2->PLC Ca2 [Ca2+]i IP3->Ca2 increases PKC PKC DAG->PKC activates Cellular_Response1 Cellular Response (e.g., Enzyme Secretion) Ca2->Cellular_Response1 PKC->Cellular_Response1 ATP ATP ATP->AC PKA PKA cAMP->PKA activates Cellular_Response2 Cellular Response (e.g., Gene Expression) PKA->Cellular_Response2

Caption: CCK1 Receptor Signaling Pathway.
CCK2 Receptor Signaling

The CCK2 receptor is primarily coupled to Gq and Gα12/13 proteins.[10][11][13] Similar to CCK1R, Gq activation leads to the PLC-IP3-Ca2+ and DAG-PKC pathways.[10][11] The coupling to Gα12/13 can activate Rho GTPases, influencing the actin cytoskeleton and gene transcription. Furthermore, CCK2R activation has been shown to transactivate the Epidermal Growth Factor Receptor (EGFR) and activate the MAPK/ERK and PI3K/AKT signaling cascades, which are crucial for cell proliferation and survival.[8][10][11]

CCK2R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand CCK/Gastrin CCK2R CCK2R Ligand->CCK2R Gq Gq CCK2R->Gq activates G1213 Gα12/13 CCK2R->G1213 activates Src Src CCK2R->Src activates PLC PLC Gq->PLC activates Rho Rho G1213->Rho activates IP3 IP3 PLC->IP3 hydrolyzes DAG DAG PLC->DAG hydrolyzes EGFR EGFR Src->EGFR transactivates MAPK_Pathway MAPK/ERK Pathway EGFR->MAPK_Pathway PI3K_Pathway PI3K/AKT Pathway EGFR->PI3K_Pathway PIP2 PIP2 PIP2->PLC Ca2 [Ca2+]i IP3->Ca2 increases PKC PKC DAG->PKC activates PKC->MAPK_Pathway Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation PI3K_Pathway->Proliferation

Caption: CCK2 Receptor Signaling Pathway.

Experimental Protocols

The characterization of this compound's interaction with CCK receptors involves several key experimental procedures. Below are detailed methodologies for radioligand binding assays and in vitro functional assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to CCK receptors.[14][15]

Objective: To determine the IC50 and Ki values of this compound for CCK1R and CCK2R.

Materials:

  • Cell membranes prepared from cells expressing the target receptor (e.g., CHO-K1 cells stably transfected with human CCK1R or CCK2R).[3][6]

  • Radioligand (e.g., [3H]CCK-8 or [125I]CCK-8).

  • This compound (unlabeled competitor).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA).

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In each well of a 96-well plate, add in the following order:

    • Assay buffer.

    • A range of concentrations of this compound.

    • A fixed concentration of the radioligand.

    • Cell membrane preparation.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. The filters will trap the cell membranes with bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare Receptor Membranes Mix Mix Membranes, Radioligand, and Competitor in 96-well plate Membranes->Mix Radioligand Prepare Radioligand Solution Radioligand->Mix Competitor Prepare this compound (Competitor) Dilutions Competitor->Mix Incubate Incubate to Equilibrium Mix->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Plot Plot % Specific Binding vs. [this compound] Count->Plot Calculate Calculate IC50 and Ki values Plot->Calculate

Caption: Experimental Workflow for Radioligand Binding Assay.
In Vitro Functional Assay: Calcium Mobilization

This assay measures the ability of this compound to activate CCK receptors and elicit a downstream signaling event, such as an increase in intracellular calcium.[7][16]

Objective: To determine the EC50 of this compound for CCK1R-mediated calcium mobilization.

Materials:

  • Cells expressing the target receptor (e.g., CHO-K1 or HEK293 cells stably or transiently expressing CCK1R).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • This compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the cells in the microplates and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition and Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading. Inject a range of concentrations of this compound into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the peak response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This compound is a well-characterized, potent, and highly selective CCK1 receptor agonist. Its distinct pharmacological profile makes it an invaluable tool for investigating the physiological and pathophysiological roles of the CCK1 receptor. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and the cholecystokinin system. Further research into the nuanced signaling and regulatory mechanisms of this compound will continue to advance our understanding of CCK1 receptor function and its potential as a therapeutic target.

References

Methodological & Application

Application Notes and Protocols for A71623 In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies in mice using A71623, a selective cholecystokinin A (CCK-A) receptor agonist. The information presented here is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of this compound, particularly in models of neurodegenerative diseases like Spinocerebellar Ataxia (SCA).

Introduction to this compound

This compound is a potent and selective agonist for the cholecystokinin A receptor (CCK1R). In rodent models, peripheral administration of this compound has been shown to elicit central nervous system-mediated effects. Notably, in mouse models of SCA, this compound has demonstrated neuroprotective effects by modulating the mTORC1 signaling pathway, leading to improved motor performance and reduced Purkinje cell pathology.[1]

Mechanism of Action

This compound exerts its biological effects by binding to and activating CCK1R. This activation, in the context of certain neurodegenerative models, leads to the restoration of normal mTORC1 signaling.[1] In SCA mouse models with decreased mTORC1 signaling, this compound can restore its activity. Conversely, in models with hyperactive mTORC1 signaling, this compound can help normalize it. This modulation of the mTORC1 pathway is a key mechanism behind the observed therapeutic effects, which include the improved expression of cerebellar markers like calbindin.[1]

Signaling Pathway Diagram

A71623_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound CCK1R CCK1R This compound->CCK1R Binds and Activates mTORC1 mTORC1 Signaling CCK1R->mTORC1 Modulates pS6 pS6 (Phosphorylated S6) mTORC1->pS6 Leads to Phosphorylation Calbindin Calbindin Expression mTORC1->Calbindin Promotes Neuroprotection Neuroprotection & Improved Motor Function pS6->Neuroprotection Calbindin->Neuroprotection

Caption: this compound signaling pathway in neuroprotection.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for in vivo mouse studies with this compound.

Table 1: Dosing and Administration

ParameterValueVehicleSource
Dosage0.02 mg/kg/day20mM Phosphate-Buffered Saline (PBS)[1]
Administration RouteIntraperitoneal (IP) Injection or Continuous IP infusion via osmotic minipump20mM PBS[1]

Table 2: Experimental Timeline and Mouse Models

Mouse ModelAge at Treatment InitiationTreatment DurationKey AssessmentsSource
ATXN1[82Q] (SCA1 model)4 weeks12 weeksMotor performance (Rotarod, Balance Beam), Molecular Layer Thickness, Protein analysis (pS6, Calbindin)[1]
ATXN2[127Q] (SCA2 model)VariesUp to 11 weeksMotor performance (Balance Beam), mTORC1 signaling analysis[1]
ATXN1[30Q]D776;Cck-/-6 weeksUp to 36 weeksMotor performance (Rotarod, Balance Beam), Purkinje neuron pathology[1]

Experimental Protocols

A. This compound Preparation
  • Reconstitution: this compound is suspended in 20mM Phosphate-Buffered Saline (PBS) to the desired stock concentration.

  • Storage: Store the reconstituted solution at -20°C for long-term storage. For daily use, keep the solution at 4°C.

B. Animal Models and Treatment Regimen
  • Animal Models: The protocols described are primarily for use in genetic mouse models of Spinocerebellar Ataxia, such as Pcp2-ATXN1[82Q] and Pcp2-ATXN2[127Q].

  • Acclimatization: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for at least one week of acclimatization before starting any experimental procedures.

  • Treatment Initiation: For early intervention studies, treatment can begin at 4 weeks of age.

C. Administration Protocols

1. Intraperitoneal (IP) Injections (for initial treatment phase)

  • From 4 to 6 weeks of age, before the mice are large enough for osmotic pump implantation, administer this compound daily via IP injection.

  • Calculate the injection volume based on the mouse's body weight and the desired dose of 0.02 mg/kg.

  • Use a 27-gauge needle for the injection.

2. Intraperitoneal Osmotic Minipump Implantation (for continuous infusion)

This procedure should be performed under sterile surgical conditions.

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Surgical Preparation: Shave the fur from the abdominal area and disinfect the skin with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol).

  • Incision: Make a small midline skin incision (approximately 1 cm) in the lower abdomen.

  • Peritoneal Incision: Carefully lift the abdominal muscle wall (linea alba) with forceps to separate it from the underlying intestines and make a small incision through the peritoneum.[2][3][4][5]

  • Pump Implantation: Gently insert the primed osmotic minipump (e.g., Alzet model 1004) into the peritoneal cavity.[2][3][4][5][6]

  • Closure: Close the peritoneal wall with absorbable sutures (e.g., 5-0). Close the skin incision with wound clips or non-absorbable sutures.[6]

  • Post-operative Care: Administer analgesics as per your institution's guidelines. Monitor the mouse for recovery from anesthesia and for any signs of post-surgical complications. Osmotic minipumps should be replaced every 4-6 weeks for long-term studies.[1]

D. Behavioral Assessments

1. Rotarod Test

This test assesses motor coordination and balance.

  • Apparatus: Use an accelerating rotarod apparatus.

  • Acclimatization: Allow mice to acclimate to the testing room for at least 30 minutes before the test.

  • Procedure:

    • Place the mouse on the rotating rod at a low, constant speed (e.g., 4 rpm).

    • Once the mouse is stable, begin the acceleration (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod.

    • Perform multiple trials (e.g., 3 trials) with an inter-trial interval of at least 15 minutes.

2. Balance Beam Test

This test evaluates fine motor coordination and balance.

  • Apparatus: Use a narrow wooden or plastic beam (e.g., 1 cm wide) suspended between a starting platform and a home cage or dark box.

  • Training: Train the mice for 2-3 consecutive days to traverse the beam.

  • Testing:

    • Place the mouse on the starting platform.

    • Record the time it takes for the mouse to traverse the beam and the number of foot slips.

    • Conduct multiple trials and average the results.

E. Molecular and Histological Analysis

1. Tissue Collection and Preparation

  • At the end of the treatment period, euthanize the mice according to approved institutional protocols.

  • Rapidly dissect the cerebellum on ice.

  • For Western blot analysis, snap-freeze the tissue in liquid nitrogen and store at -80°C.

  • For histology, perfuse the mice with 4% paraformaldehyde (PFA) and post-fix the brain tissue in PFA before processing for sectioning.

2. Western Blot Analysis for pS6 and Calbindin

  • Homogenization: Homogenize the cerebellar tissue in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. For phospho-proteins, BSA is often preferred.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated S6 (pS6) and Calbindin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Diagram

Experimental_Workflow start Start: Mouse Model Selection (e.g., ATXN1[82Q]) treatment_init Treatment Initiation (4 weeks old) IP Injections of this compound (0.02 mg/kg/day) start->treatment_init pump_implant Osmotic Minipump Implantation (6 weeks old) Continuous this compound Infusion treatment_init->pump_implant behavioral_tests Behavioral Assessments (Rotarod, Balance Beam) pump_implant->behavioral_tests Periodic Testing endpoint Endpoint (e.g., 12 or 36 weeks) pump_implant->endpoint behavioral_tests->endpoint tissue_collection Tissue Collection (Cerebellum) endpoint->tissue_collection analysis Molecular & Histological Analysis (Western Blot, Immunohistochemistry) tissue_collection->analysis

Caption: In vivo mouse study workflow for this compound.

References

Application Notes and Protocols for A71623 Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration of A71623, a potent and selective cholecystokinin-1 (CCK1) receptor agonist, to rodent models. This document includes detailed protocols for common administration routes, quantitative data, and a diagram of the associated signaling pathway.

Introduction

This compound is a tetrapeptide analog that acts as a full agonist at the CCK1 receptor (formerly known as CCK-A) with high selectivity over the CCK2 (CCK-B) receptor.[1][2] It has been utilized in various rodent studies to investigate its effects on appetite suppression and as a potential therapeutic agent for neurodegenerative diseases, such as Spinocerebellar Ataxias (SCAs).[3][4] Peripheral administration of this compound has been shown to elicit central nervous system-mediated behavioral effects.[3][5] Due to its low oral bioavailability (<1%), parenteral routes of administration are typically employed.[6]

Data Presentation

Quantitative data for this compound has been compiled from various studies to facilitate experimental design.

Table 1: Physicochemical and Pharmacological Properties of this compound

PropertyValueSource
Molecular Formula C₄₄H₅₆N O₉[7]
Molecular Weight 840.97 g/mol
CAS Number 130408-77-4[8]
IC₅₀ (CCK₁ Receptor) 3.7 nM[2]
Selectivity ~1200-fold for CCK₁ over CCK₂ receptor
Solubility Soluble in DMSO. Soluble to 1 mg/ml in 20mM PBS buffer.[8]
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.[8]

Table 2: Reported Dosages of this compound in Rodent Models

Rodent ModelAdministration RouteDosageVehicleStudy FocusSource
Mice Intraperitoneal (IP) Injection0.026 mg/kg20 mM PBSCentral effects and dose-dependent phosphorylation of Erk1/Erk2.[3][5]
Mice Intraperitoneal (IP) Injection0.132 mg/kg (maximum dose due to solubility)20 mM PBSDose-dependent phosphorylation of Erk1/Erk2.[3][5]
Mice (SCA1 model) Continuous (Osmotic minipump)0.02 mg/kg/day20 mM PBSDampen Purkinje neuron pathology and improve motor performance.[3]
Mice (SCA1 model) Continuous (Osmotic minipump)0.026 mg/kg/day20 mM PBSImpact Purkinje cell disease progression.[3][5]
Rats Intraperitoneal (IP) InjectionNot specifiedNot specifiedAnorectic activity. Found to be the most potent route.[1]
Rats Intratracheal3 µmol/kg50% EthanolPharmacokinetic study, rapid absorption.[6]
Rats Sublingual1 µmol/kg80% Ethanol / 2% Klucel / 2.5% Peppermint OilPharmacokinetic study, high bioavailability.[6]

Experimental Protocols

Below are detailed protocols for the most common methods of this compound administration in rodent models. All procedures should be performed in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.

Protocol 1: Intraperitoneal (IP) Injection in Mice

This protocol is suitable for acute or short-term studies investigating the immediate physiological or behavioral effects of this compound.

Materials:

  • This compound powder

  • 20 mM Phosphate-Buffered Saline (PBS), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Insulin syringes (or other appropriate size) with 27-30 gauge needles

  • Animal scale

Procedure:

  • Preparation of this compound Solution:

    • Aseptically weigh the desired amount of this compound powder.

    • Reconstitute the powder in sterile 20 mM PBS to the desired stock concentration. For example, to achieve a final injection volume of 10 ml/kg, a 0.026 mg/kg dose for a 25g mouse would require a solution concentration of 0.065 mg/ml.

    • Vortex thoroughly to ensure complete dissolution. The maximum dose of 0.132 mg/kg has been noted to be limited by solubility.[3][5]

  • Animal Preparation:

    • Weigh the mouse to determine the precise injection volume.

  • Injection:

    • Restrain the mouse appropriately (e.g., by scruffing the neck).

    • Tilt the mouse to a slight downward angle, head first.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Inject the calculated volume of this compound solution.

    • Withdraw the needle and return the mouse to its cage.

  • Post-Injection Monitoring:

    • Monitor the animal for any adverse reactions and for the desired experimental endpoints.

Protocol 2: Continuous Administration via Osmotic Minipump in Mice

This protocol is ideal for long-term studies requiring sustained delivery of this compound to investigate chronic effects, such as in neurodegenerative disease models.[3]

Materials:

  • This compound powder

  • 20 mM Phosphate-Buffered Saline (PBS), sterile

  • Osmotic minipumps (e.g., Alzet) with the appropriate flow rate and duration

  • Surgical tools for implantation (scalpel, forceps, sutures or wound clips)

  • Anesthetic and analgesic agents

  • Hair clippers

  • Surgical scrubs and sterile drapes

Procedure:

  • Preparation of this compound Solution and Pump Priming:

    • Prepare the this compound solution in sterile 20 mM PBS at the concentration required for the pump's flow rate and the desired daily dose (e.g., 0.02 mg/kg/day or 0.026 mg/kg/day).[3][5]

    • Following the manufacturer's instructions, fill the osmotic minipump with the this compound solution.

    • Prime the pump by incubating it in sterile saline at 37°C for the recommended duration to ensure immediate delivery upon implantation.

  • Surgical Implantation:

    • Anesthetize the mouse using an approved protocol.

    • Shave and surgically prepare the area for implantation (typically on the back, slightly posterior to the scapulae).

    • Make a small incision in the skin.

    • Using forceps, create a subcutaneous pocket large enough to accommodate the minipump.

    • Insert the primed minipump into the pocket.

    • Close the incision with sutures or wound clips.

  • Post-Surgical Care:

    • Administer post-operative analgesics as per your IACUC protocol.

    • Monitor the animal for recovery from anesthesia and for any signs of surgical complications.

    • For studies longer than the pump's duration, the pumps will need to be surgically replaced.[3]

Visualization of Signaling Pathway and Experimental Workflow

Signaling Pathway

This compound acts as an agonist for the CCK1 receptor. Activation of CCK1R has been shown to stimulate downstream signaling cascades, including the phosphorylation of Erk1 and Erk2, and the restoration of mTORC1 signaling in disease models.[3][4]

A71623_Signaling_Pathway cluster_membrane Cell Membrane CCK1R CCK1 Receptor Erk1_Erk2 p-Erk1/Erk2 CCK1R->Erk1_Erk2 mTORC1 mTORC1 Signaling CCK1R->mTORC1 This compound This compound This compound->CCK1R Cellular_Response Therapeutic Effects (e.g., Neuroprotection) Erk1_Erk2->Cellular_Response mTORC1->Cellular_Response

Caption: this compound activates the CCK1 receptor, stimulating downstream signaling pathways.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of neurodegeneration.

Experimental_Workflow Start Start Baseline Baseline Behavioral Testing (e.g., Rotarod, Balance Beam) Start->Baseline Treatment This compound or Vehicle Administration (IP Injection or Osmotic Pump) Baseline->Treatment Monitoring Ongoing Behavioral Testing Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Pathology, Molecular Assays) Monitoring->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis

Caption: Workflow for in vivo efficacy testing of this compound in rodent models.

References

Application Notes and Protocols for A71623 in Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

A71623 is a potent and highly selective tetrapeptide agonist for the cholecystokinin 1 receptor (CCK1R).[1][2] Originally investigated for its appetite-suppressing effects, recent research has highlighted its potential as a neuroprotective agent, particularly in models of neurodegenerative diseases like Spinocerebellar Ataxias (SCAs).[3][4] this compound's ability to modulate crucial cellular signaling pathways in neurons makes it a valuable tool for researchers investigating neuroprotective strategies.[5][6][7] These notes provide detailed information on its dosage, administration, and relevant experimental protocols for neuroprotection studies.

Mechanism of Action

This compound exerts its neuroprotective effects primarily through the activation of the CCK1R.[2][5] In mouse models of SCA1 and SCA2, the administration of this compound has been shown to correct dysregulated mTORC1 signaling in cerebellar Purkinje cells.[5][6][7] Intriguingly, it normalizes mTORC1 activity by increasing it in SCA1 models (where it is pathologically decreased) and decreasing it in SCA2 models (where it is pathologically increased).[1][2] This restoration of mTORC1 signaling homeostasis is associated with improved motor performance, dampened Purkinje neuron pathology, and increased expression of calbindin, a marker of Purkinje cell health.[1][2][5] The activation of CCK1R by this compound also leads to the phosphorylation of downstream targets like Erk1 and Erk2, confirming its ability to engage CNS signaling pathways even with peripheral administration.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in neuroprotection studies based on published literature.

Table 1: In Vivo Dosage and Administration of this compound in Neuroprotection Models

Animal ModelThis compound DoseAdministration RouteTreatment DurationKey Neuroprotective FindingsReference
Pcp2-ATXN1[82Q] (SCA1)0.02 mg/kg/daySubcutaneous osmotic minipump6 weeks (from 6 to 12 weeks of age)Dampened Purkinje neuron pathology, improved motor performance (balance beam, rotarod).[5]
Pcp2-ATXN1[30Q]D776;Cck-/- (SCA1)0.02 mg/kg/daySubcutaneous osmotic minipumpUntil 36 weeks of ageDampened Purkinje neuron pathology.[5]
Pcp2-ATXN2[127Q] (SCA2)0.026 mg/kg/daySubcutaneous osmotic minipump7 weeks (from 4 to 11 weeks of age)Improved motor performance (balance beam).[5]
Wild-type Mice (for pathway analysis)0.026 mg/kg & 0.132 mg/kgIntraperitoneal (IP) injection (single dose)N/ADose-dependent increase in cerebellar Erk1 and Erk2 phosphorylation.[5]

Table 2: Physicochemical and Pharmacokinetic Properties of this compound

ParameterValueNotesReference
Full Chemical NameBOC-Trp-Lys(epsilon-N-2-methylphenylaminocarbonyl)-Asp-(N-methyl)-Phe-NH2BOC: tert-Butyloxycarbonyl[8]
Receptor SpecificitySelective CCK-A (CCK1R) agonistHigh affinity and selectivity for CCK1R over CCK-B receptor.[3]
Oral Bioavailability< 1%Indicates poor absorption from the GI tract.[8]
pKa4.2Determined by spectrophotometric titration.[8]
SolubilityIncreases with increasing pH and ethanol content.Soluble at 1.0-2.5 mg/mL in ethanol/propellant mixtures.[8]
StabilityMaximum stability at pH 5.5-7.5.In 25% ethanol, t90 is 150 days at ambient temperature.[8]
Alternative BioavailabilityIntratracheal (Rat): Cmax 2.7 µM; Sublingual (Dog): Cmax 0.37 µMDemonstrates efficient absorption via alternative routes.[8]

Visualizations

Signaling Pathway

A71623_Signaling_Pathway This compound Neuroprotective Signaling Pathway cluster_0 Cellular Response This compound This compound CCK1R CCK1R (Cholecystokinin 1 Receptor) This compound->CCK1R Activates mTORC1 mTORC1 Signaling (Normalization) CCK1R->mTORC1 Modulates Calbindin Increased Calbindin Expression mTORC1->Calbindin Pathology Reduced Purkinje Cell Pathology mTORC1->Pathology Neuroprotection Neuroprotection Calbindin->Neuroprotection Pathology->Neuroprotection Motor Improved Motor Function Neuroprotection->Motor

Caption: this compound activates CCK1R, leading to the normalization of mTORC1 signaling and neuroprotection.

Experimental Workflow

A71623_Experimental_Workflow In Vivo Neuroprotection Study Workflow cluster_workflow cluster_analysis Post-Mortem Analyses start Select Animal Model (e.g., Pcp2-ATXN1[82Q] mice) baseline 1. Baseline Assessment - Motor performance tests (Rotarod, Balance Beam) start->baseline treatment 2. Treatment Administration - this compound Group (e.g., 0.02 mg/kg/day) - Vehicle Control Group (via osmotic minipump or IP injection) baseline->treatment monitoring 3. Longitudinal Monitoring - Regular motor performance tests - Body weight and health checks treatment->monitoring endpoint 4. Endpoint Analysis (e.g., at 12 weeks of age) monitoring->endpoint sacrifice Sacrifice and Tissue Collection (Cerebellum) endpoint->sacrifice pathology Histopathology (e.g., Molecular layer thickness) sacrifice->pathology Analyze biochem Biochemistry / Molecular Biology (e.g., Western Blot for pS6, Calbindin) sacrifice->biochem Analyze

Caption: Workflow for an in vivo study assessing the neuroprotective effects of this compound in mice.

Experimental Protocols

Protocol 1: In Vivo Administration of this compound via Osmotic Minipumps

This protocol is adapted from studies using mouse models of Spinocerebellar Ataxia.[5]

Objective: To achieve continuous, long-term administration of this compound at a precise daily dosage.

Materials:

  • This compound compound

  • Vehicle solution (e.g., 20 mM PBS)

  • Osmotic minipumps (e.g., Alzet model 1002 or 1004, duration matched to study length)

  • Surgical tools: scalpel, forceps, wound clips or sutures

  • Anesthetic (e.g., isoflurane)

  • Analgesic

  • 70% ethanol and betadine for sterilization

  • Sterile saline

Procedure:

  • This compound Preparation: Dissolve this compound in the vehicle to the concentration required to deliver the target dose (e.g., 0.02 mg/kg/day) based on the pump's flow rate and the average weight of the animals.

  • Pump Priming: Fill the osmotic minipumps with the this compound or vehicle solution according to the manufacturer's instructions. Incubate the filled pumps in sterile saline at 37°C for at least 4-6 hours before implantation to ensure immediate delivery upon implantation.

  • Animal Preparation: Anesthetize the mouse using isoflurane. Shave the fur on the back, between the scapulae.

  • Surgical Implantation:

    • Sterilize the surgical area with betadine followed by 70% ethanol.

    • Make a small midline incision (approx. 1 cm) in the skin.

    • Using blunt forceps, create a subcutaneous pocket large enough to accommodate the minipump.

    • Insert the primed minipump into the pocket, with the flow moderator pointing away from the incision.

    • Close the incision with wound clips or sutures.

  • Post-Operative Care:

    • Administer a post-operative analgesic as recommended by your institution's veterinary guidelines.

    • Monitor the animal until it has fully recovered from anesthesia.

    • Check the incision site daily for signs of infection or distress.

    • If the treatment duration exceeds the lifespan of the pump, the pumps must be surgically replaced.[5]

Protocol 2: Assessment of Neuroprotection using Cell-Based Assays

While specific studies detailing this compound in cell-based neuroprotection assays are not prominent, its neuroprotective potential can be screened using established in vitro models.[9][10] This protocol provides a general framework.

Objective: To evaluate the dose-dependent neuroprotective effect of this compound against a specific neurotoxic insult in a neuronal cell line.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, HT22)[11][12]

  • Cell culture medium and supplements

  • This compound stock solution (dissolved in DMSO or appropriate solvent)

  • Neurotoxin (e.g., 6-OHDA for a Parkinson's model, glutamate for excitotoxicity)[13]

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

  • Multi-well plates (96-well format recommended for screening)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Plating: Seed the neuronal cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • This compound Pre-treatment:

    • Prepare serial dilutions of this compound in fresh cell culture medium. A typical concentration range to screen would be 1 nM to 10 µM.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.

    • Incubate for a pre-treatment period (e.g., 2 to 24 hours).[13]

  • Induction of Neurotoxicity:

    • Prepare the neurotoxin in fresh medium. The concentration should be pre-determined to induce approximately 50% cell death (EC50).

    • Add the neurotoxin to the wells already containing this compound. Maintain control wells with this compound alone (to test for toxicity) and neurotoxin alone (positive control for toxicity).

    • Incubate for the required duration to induce cell death (e.g., 24 hours).

  • Assessment of Cell Viability:

    • After the incubation period, remove the medium.

    • Perform a cell viability assay according to the manufacturer's protocol (e.g., add MTT reagent and incubate, then solubilize formazan and read absorbance).

  • Data Analysis:

    • Normalize the viability data to the untreated (no toxin, no this compound) control wells, which represent 100% viability.

    • Plot cell viability (%) against the concentration of this compound.

    • Determine the concentration of this compound that provides significant protection against the neurotoxic insult.

Protocol 3: Western Blot Analysis of Cerebellar mTORC1 Signaling

This protocol is for analyzing protein expression changes in cerebellar tissue from this compound-treated animals.[5][6]

Objective: To quantify the effect of this compound on the phosphorylation of mTORC1 downstream targets (pS6, p4E-BP1) and the expression of neuronal health markers (Calbindin).

Materials:

  • Cerebellar tissue samples (from Protocol 1)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-pS6, anti-S6, anti-p4E-BP1, anti-4E-BP1, anti-Calbindin, anti-Actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize frozen cerebellar tissue in ice-cold RIPA buffer. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody (e.g., anti-pS6) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., Actin) and, for phosphoproteins, to the total protein level (e.g., pS6 to total S6).

    • Compare the expression levels between vehicle-treated and this compound-treated groups.

References

Application Notes and Protocols for Studying Purkinje Cell Degeneration Using A71623

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for utilizing A71623, a selective Cholecystokinin 1 Receptor (Cck1R) agonist, in the study of Purkinje cell degeneration. This compound has demonstrated neuroprotective effects in preclinical models of spinocerebellar ataxia (SCA), specifically by modulating the mTORC1 signaling pathway. This document outlines the underlying mechanism of action, detailed experimental protocols for in vivo studies, and methods for assessing therapeutic efficacy. The provided protocols are based on established methodologies and findings from key research publications.

Introduction

Purkinje cell degeneration is a hallmark of several neurodegenerative diseases, including spinocerebellar ataxias (SCAs), leading to progressive motor dysfunction. Recent research has identified the cholecystokinin (CCK) signaling pathway as a potential therapeutic target for these disorders. Specifically, activation of the Cck1R has been shown to be neuroprotective for Purkinje cells.

This compound is a potent and selective Cck1R agonist. In mouse models of SCA1 and SCA2, administration of this compound has been shown to ameliorate motor deficits, reduce Purkinje cell pathology, and normalize dysregulated mTORC1 signaling.[1][2][3] These findings position this compound as a valuable research tool for investigating the mechanisms of Purkinje cell death and for the preclinical evaluation of Cck1R-targeted therapeutic strategies.

Mechanism of Action

This compound exerts its neuroprotective effects on Purkinje cells through the activation of Cck1R. This receptor is expressed on Purkinje cells, and its activation triggers a downstream signaling cascade that modulates the activity of the mammalian target of rapamycin complex 1 (mTORC1).[4][5] In disease states such as SCA1, mTORC1 signaling is often suppressed in Purkinje cells, contributing to cellular dysfunction and death.[1][5] Conversely, in SCA2 models, mTORC1 signaling can be hyperactive.[2] this compound has been shown to normalize mTORC1 signaling in both scenarios, restoring it to physiological levels.[1][2] This normalization is associated with improved Purkinje cell health, as evidenced by increased expression of the calcium-binding protein calbindin, a marker of Purkinje cell viability.[1][4]

This compound This compound Cck1R Cck1R This compound->Cck1R Activates mTORC1 mTORC1 Signaling Cck1R->mTORC1 Modulates pS6 pS6 mTORC1->pS6 Increases p4EBP1 p4E-BP1 mTORC1->p4EBP1 Increases Calbindin Calbindin Expression mTORC1->Calbindin Restores PC_Health Purkinje Cell Health and Survival pS6->PC_Health p4EBP1->PC_Health Calbindin->PC_Health

This compound Signaling Pathway in Purkinje Cells.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound in mouse models of Purkinje cell degeneration.

Table 1: Effects of this compound on Motor Performance in SCA1 Mouse Models

Mouse ModelTreatment GroupBalance Beam (Time to Cross - sec)Rotarod (Latency to Fall - sec)
ATXN1[30Q]D776;Cck-/-VehicleIncreasedDecreased
ATXN1[30Q]D776;Cck-/-This compound (0.02 mg/kg/day)Decreased (Improved)Increased (Improved)
ATXN1[82Q]VehicleIncreasedDecreased
ATXN1[82Q]This compound (0.02 mg/kg/day)Decreased (Improved)Increased (Improved)

Data adapted from Wozniak et al., 2021.[5]

Table 2: Effects of this compound on Purkinje Cell Pathology and mTORC1 Signaling

Mouse ModelTreatment GroupPurkinje Cell Number (per 250 µm)Molecular Layer Thickness (µm)Cerebellar pS6 LevelsCerebellar p4E-BP1 LevelsCerebellar Calbindin Levels
ATXN1[30Q]D776;Cck-/-VehicleDecreasedDecreasedN/AN/AN/A
ATXN1[30Q]D776;Cck-/-This compoundIncreasedIncreasedN/AN/AN/A
ATXN1[82Q]VehicleN/AN/ADecreasedDecreasedDecreased
ATXN1[82Q]This compoundN/AN/ARestoredRestoredIncreased
ATXN2[127Q]VehicleN/AN/AIncreasedIncreasedDecreased
ATXN2[127Q]This compoundN/AN/ANormalizedNormalizedIncreased

Data adapted from Wozniak et al., 2021.[1][5]

Experimental Protocols

In Vivo Administration of this compound

Objective: To deliver this compound systemically to mouse models of Purkinje cell degeneration.

Materials:

  • This compound

  • Vehicle: 20 mM Phosphate Buffered Saline (PBS), pH 7.4

  • Osmotic minipumps (e.g., Alzet)

  • Surgical tools for subcutaneous implantation

  • Syringes and needles

Protocol:

  • Preparation of this compound Solution: Dissolve this compound in 20 mM PBS to achieve the desired concentration for delivery. For a dose of 0.02 mg/kg/day, the concentration will depend on the flow rate of the osmotic pump and the weight of the mice.

  • Osmotic Pump Priming: Fill the osmotic minipumps with the this compound solution or vehicle according to the manufacturer's instructions.

  • Surgical Implantation:

    • Anesthetize the mouse using an approved protocol.

    • Shave and sterilize the surgical area on the back of the mouse.

    • Make a small incision and create a subcutaneous pocket.

    • Insert the primed osmotic minipump into the pocket.

    • Close the incision with sutures or surgical staples.

    • Provide post-operative care, including analgesics.

  • Treatment Duration: The treatment duration can vary depending on the experimental design. In long-term studies, osmotic pumps may need to be replaced every 6 weeks.[5]

cluster_prep Preparation cluster_implant Implantation cluster_post Post-Procedure A71623_prep Prepare this compound in 20mM PBS Pump_fill Fill Osmotic Pump A71623_prep->Pump_fill Anesthesia Anesthetize Mouse Pump_fill->Anesthesia Incision Subcutaneous Incision Anesthesia->Incision Implant Implant Pump Incision->Implant Closure Suture Incision Implant->Closure PostOp Post-Operative Care Closure->PostOp Treatment Long-term Treatment (pump replacement as needed) PostOp->Treatment

Experimental Workflow for this compound Administration.

Assessment of Motor Coordination

1. Balance Beam Test

Objective: To assess fine motor coordination and balance.

Protocol:

  • Acclimatize mice to the testing room for at least 30 minutes before the test.

  • The apparatus consists of a narrow wooden or plastic beam (e.g., 1 cm wide) elevated above a padded surface.

  • Place the mouse at one end of the beam and encourage it to traverse to a home cage or neutral platform at the other end.

  • Record the time taken to cross the beam and the number of foot slips (errors).

  • Perform multiple trials per mouse and average the results.

2. Rotarod Test

Objective: To evaluate motor coordination and learning.

Protocol:

  • Acclimatize mice to the testing room.

  • Place the mice on the rotating rod of the rotarod apparatus.

  • The rod rotates at an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).

  • Record the latency to fall from the rod.

  • Conduct several trials with an inter-trial interval (e.g., 15 minutes).

Histological Analysis of Purkinje Cells

Objective: To quantify Purkinje cell numbers and assess cerebellar morphology.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Sucrose solutions (15% and 30% in PBS)

  • Cryostat or microtome

  • Primary antibody: anti-Calbindin D-28K

  • Secondary antibody (fluorescently- or enzyme-conjugated)

  • Mounting medium

Protocol:

  • Tissue Preparation:

    • Perfuse mice transcardially with PBS followed by 4% PFA.

    • Dissect the cerebellum and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the tissue by sequential immersion in 15% and 30% sucrose solutions until it sinks.

    • Embed the cerebellum in an appropriate medium and freeze.

  • Sectioning: Cut sagittal sections of the cerebellum (e.g., 30 µm thick) using a cryostat.

  • Immunohistochemistry:

    • Wash sections in PBS.

    • Perform antigen retrieval if necessary.

    • Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.

    • Incubate sections with the primary anti-calbindin antibody overnight at 4°C.

    • Wash sections and incubate with the appropriate secondary antibody for 1-2 hours at room temperature.

    • Wash sections and mount on slides with mounting medium.

  • Quantification:

    • Capture images of the cerebellar vermis using a microscope.

    • Count the number of calbindin-positive Purkinje cells along a defined length of the Purkinje cell layer (e.g., 250 µm).

    • Measure the thickness of the molecular layer.

Western Blot Analysis of mTORC1 Signaling

Objective: To quantify the levels of key proteins in the mTORC1 signaling pathway.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-pS6 (Ser240/244), anti-p4E-BP1 (Thr37/46), anti-Calbindin, and a loading control (e.g., anti-Actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction:

    • Dissect the cerebellum on ice.

    • Homogenize the tissue in ice-cold lysis buffer.

    • Centrifuge the lysate at high speed at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the Cck1R-mTORC1 signaling axis in Purkinje cell degeneration. The protocols outlined in these application notes provide a framework for conducting in vivo studies to assess the therapeutic potential of this compound and other Cck1R agonists in models of neurodegenerative diseases characterized by Purkinje cell loss. Careful adherence to these methodologies will enable researchers to generate robust and reproducible data to advance our understanding of these debilitating disorders.

References

Application Notes and Protocols: A71623 in SCA1 and SCA2 Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Spinocerebellar ataxias (SCAs) are a group of autosomal dominant neurodegenerative disorders characterized by progressive ataxia and, in many cases, the degeneration of Purkinje cells in the cerebellum.[1][2] Spinocerebellar ataxia type 1 (SCA1) and type 2 (SCA2) are caused by polyglutamine (polyQ) tract expansions in the ATXN1 and ATXN2 genes, respectively.[3][4] Research in mouse models has identified the cholecystokinin (CCK) pathway as a potential therapeutic target.[1][2][5] A71623, a selective cholecystokinin 1 receptor (CCK1R) agonist, has shown promise in mitigating disease phenotypes in mouse models of both SCA1 and SCA2.[1][2][6] These notes provide a detailed overview of its application, summarizing key data and providing experimental protocols for researchers.

Mechanism of Action: Modulation of mTORC1 Signaling

This compound exerts its neuroprotective effects through the activation of CCK1R, which subsequently modulates the mTORC1 signaling pathway.[2][6] The mTORC1 pathway is a critical regulator of cell growth and protein synthesis. Interestingly, its activity is altered in opposite directions in SCA1 and SCA2 mouse models. In SCA1 mice, mTORC1 signaling is reduced, while in SCA2 mice, it is enhanced.[2][7] Administration of this compound normalizes mTORC1 signaling in both models—increasing it in SCA1 and decreasing it in SCA2—which is associated with improved Purkinje cell health and motor function.[2][8]

SCA_A71623_Pathway cluster_SCA1 SCA1 Model (ATXN1[82Q]) cluster_SCA2 SCA2 Model (ATXN2[127Q]) SCA1_mTORC1 Reduced mTORC1 Signaling (pS6, p4e-bp1 ↓) SCA1_PC Purkinje Cell Pathology SCA1_mTORC1->SCA1_PC Normalized_mTORC1 Normalized mTORC1 Signaling SCA1_mTORC1->Normalized_mTORC1 SCA2_mTORC1 Increased mTORC1 Signaling (pS6, p4e-bp1 ↑) SCA2_PC Purkinje Cell Pathology SCA2_mTORC1->SCA2_PC SCA2_mTORC1->Normalized_mTORC1 This compound This compound CCK1R CCK1R Activation This compound->CCK1R Agonist CCK1R->Normalized_mTORC1 Improved_PC Improved Purkinje Cell Health (Calbindin ↑) Normalized_mTORC1->Improved_PC

This compound signaling pathway in SCA1 and SCA2 models.

Application in SCA1 Mouse Models

This compound has been shown to alleviate disease phenotypes in the Pcp2-ATXN1[82Q] mouse model of SCA1.[1][5] Treatment dampens Purkinje neuron pathology and improves deficits in motor performance.[1][5]

Quantitative Data Summary: SCA1 (ATXN1[82Q])

Table 1: Molecular Changes in Cerebellum of ATXN1[82Q] Mice

Marker Observation in Untreated SCA1 Mice Effect of this compound Treatment (24h) Reference
pS6 Significantly Reduced Restored towards Wild-Type levels [1][5][7]
p4e-bp1 Significantly Reduced Restored towards Wild-Type levels [1][5][7]
Calbindin (Calb1) Reduced Increased levels [1][5][7]

Data derived from Western blot analysis of cerebellar extracts. Statistical significance determined by one-way ANOVA followed by Bonferroni's multiple comparisons test.[5]

Table 2: Motor Performance in ATXN1[82Q] Mice

Test Observation in Untreated SCA1 Mice Effect of this compound Treatment Reference
Rotarod Impaired performance Improved performance [1]

| Balance Beam | Increased footslips and crossing time | Dampened deficits |[1] |

Application in SCA2 Mouse Models

The administration of this compound also improves motor performance and molecular markers in the Pcp2-ATXN2[127Q] mouse model of SCA2.[1][5] The treatment normalizes the hyperactive mTORC1 signaling seen in these mice.[2]

Quantitative Data Summary: SCA2 (ATXN2[127Q])

Table 3: Molecular Changes in Cerebellum of ATXN2[127Q] Mice

Marker Observation in Untreated SCA2 Mice Effect of this compound Treatment (24h) Reference
pS6 Significantly Increased Normalized towards Wild-Type levels [1][5]
p4e-bp1 Significantly Increased Normalized towards Wild-Type levels [1][5]
Calbindin (Calb1) Decreased Increased levels [1][5]

Data derived from Western blot analysis of cerebellar extracts. Statistical significance determined by one-way ANOVA followed by Bonferroni's multiple comparisons test.[5]

Table 4: Motor Performance in ATXN2[127Q] Mice

Test Observation in Untreated SCA2 Mice Effect of this compound Treatment Reference

| Balance Beam | Significant deficit (footslips, time to cross) | Improved performance |[1][6] |

Experimental Protocols

The following protocols are based on methodologies described in studies applying this compound to SCA mouse models.

Experimental_Workflow cluster_pre Pre-Treatment cluster_treat Treatment Phase cluster_post Post-Treatment Analysis Baseline Baseline Motor Assessment (5-6 weeks of age) - Balance Beam - Rotarod Injections IP Injections of this compound (e.g., 4 weeks of age) Baseline->Injections Pump Implant Osmotic Pump (Continuous this compound delivery) Injections->Pump Motor_Test Ongoing Motor Assessments (e.g., weekly) Pump->Motor_Test Harvest Harvest Cerebellar Tissue (e.g., 11-13 weeks of age) Motor_Test->Harvest WB Western Blot Analysis - pS6, p4e-bp1 - Calbindin Harvest->WB

General experimental workflow for this compound studies.
Protocol 1: this compound Administration

  • Reagent Preparation :

    • This compound is a CCK1R-selective agonist.[1]

    • Prepare stock solutions and dilute to the final working concentration in a sterile vehicle (e.g., saline).

  • Dosage :

    • A dose of 0.026 mg/kg/day has been shown to have central effects and be effective in SCA1 mouse models.[1][6]

    • For acute 24-hour studies on mTORC1 signaling, a single IP injection of 0.264 mg/kg has been used.[7]

  • Administration Methods :

    • Intraperitoneal (IP) Injections : For short-term studies or initial treatment phases before mice are large enough for pumps, administer this compound via daily IP injections.[1] This was done for two weeks starting at 4 weeks of age in ATXN1[82Q] mice.[1]

    • Osmotic Pump Implantation : For long-term, continuous administration, surgically implant ALZET osmotic pumps subcutaneously. This ensures steady-state delivery of the compound.

Protocol 2: Behavioral Analysis
  • Rotarod Test :

    • Purpose : To assess motor coordination and balance.

    • Apparatus : An accelerating rotating rod.

    • Procedure : Place mice on the rod as it accelerates (e.g., from 4 to 40 rpm over 5 minutes). Record the latency to fall.

    • Schedule : Perform baseline tests before treatment initiation (e.g., at 6 weeks of age) and repeat at regular intervals (e.g., weekly) throughout the study.[1]

  • Balance Beam Test :

    • Purpose : To measure fine motor coordination and balance.

    • Apparatus : A narrow beam suspended above a padded surface.

    • Procedure : Train mice to traverse the beam. On test days, record the time taken to cross and the number of foot slips off the beam.

    • Schedule : Perform baseline assessments at around 5 weeks of age and repeat throughout the treatment period.[1] At 11 weeks of age, Pcp2-ATXN2[127Q] mice show significant deficits on this test.[1]

Protocol 3: Western Blot for mTORC1 Signaling
  • Tissue Collection :

    • At the study endpoint, anesthetize mice and perfuse with PBS.

    • Rapidly dissect the cerebellum on ice.

    • Flash-freeze the tissue in liquid nitrogen and store at -80°C until use.

  • Protein Extraction :

    • Homogenize cerebellar tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine protein concentration using a standard assay (e.g., BCA).

  • Immunoblotting :

    • Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:

      • Phospho-S6 Ribosomal Protein (pS6)

      • Phospho-4E-BP1 (p4e-bp1)

      • Calbindin-D28k (Calb1)

      • A loading control (e.g., ACTB or GAPDH)

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantification :

    • Use densitometry software (e.g., ImageJ) to quantify band intensities.

    • Normalize the intensity of target proteins to the loading control.

    • Perform statistical analysis (e.g., one-way ANOVA) to compare protein levels across different treatment groups.[5] The action of this compound is confirmed to be via CCK1R, as its effect on mTORC1 signaling is absent in mice lacking the Cck1R gene.[6][7]

References

Application Notes & Protocols: Assessing Motor Performance Following Dopamine D1 Receptor Agonist Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Note on A71623: The compound "this compound" is not a recognized or documented dopamine D1 receptor agonist in scientific literature. Therefore, these protocols have been developed using a well-characterized and selective dopamine D1 receptor full agonist, SKF-81297 , as a representative compound to ensure scientific accuracy and practical applicability for researchers.

Introduction

The dopaminergic system, particularly signaling through the D1 receptor, plays a critical role in regulating voluntary movement, motivation, and cognition.[1][2] Therapeutic agents targeting the D1 receptor are of significant interest for treating motor deficits associated with neurological disorders such as Parkinson's disease.[3][4] Assessing the motor performance effects of novel D1 agonists is a crucial step in preclinical drug development. These application notes provide a comprehensive overview and detailed protocols for evaluating the pro-motor and dose-dependent effects of a D1 receptor agonist, using SKF-81297 as a model, in rodent models. The following sections detail the underlying signaling pathway, a general experimental workflow, quantitative data summaries, and specific protocols for key behavioral assays.

Dopamine D1 Receptor Signaling Pathway

Activation of the dopamine D1 receptor, a G-protein-coupled receptor (GPCR), initiates a cascade of intracellular events. The canonical pathway involves the activation of the Gαs/olf subunit, which stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP).[5][6] cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32), to modulate neuronal excitability and gene expression.[1][5] D1 receptors can also signal through non-canonical pathways, including coupling to Gq/PLC and G-protein-independent β-arrestin signaling.[1][6][7]

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D1R Dopamine D1 Receptor Gs Gαs/olf D1R->Gs Couples Gq Gαq D1R->Gq Couples (alt.) AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts PLC Phospholipase C (PLC) Gs->AC Stimulates Gq->PLC Stimulates (alt.) ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates P_DARPP32 p-DARPP-32 PP1 PP-1 P_DARPP32->PP1 Inhibits Downstream Modulation of Ion Channels & Gene Expression P_DARPP32->Downstream Leads to Dopamine Dopamine or SKF-81297 Dopamine->D1R Activates

Caption: Dopamine D1 Receptor Signaling Cascade.

General Experimental Workflow

A typical preclinical study to assess the motor effects of a D1 agonist follows a structured workflow. This involves acclimatizing the animals to the facility and testing environment, establishing baseline motor performance, administering the compound (e.g., SKF-81297) or vehicle, and then conducting behavioral tests at specific time points post-administration. Data collection is followed by statistical analysis to determine the significance of the observed effects.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Acclimatization Animal Acclimatization (1 week) Habituation Habituation to Test Apparatus Acclimatization->Habituation Baseline Baseline Testing (Pre-drug) Habituation->Baseline Grouping Randomize into Groups (Vehicle, SKF-81297 doses) Baseline->Grouping Administration Drug/Vehicle Administration (e.g., IP, SC) Grouping->Administration Testing Behavioral Testing (e.g., Open Field, Rotarod) Administration->Testing Collection Data Collection (Automated & Manual Scoring) Testing->Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Collection->Stats Interpretation Interpretation & Reporting Stats->Interpretation

Caption: General workflow for preclinical motor assessment.

Data Presentation

The following tables summarize quantitative data from representative studies evaluating the effects of the D1 agonist SKF-81297 on motor performance.

Table 1: Effects of SKF-81297 on Locomotor Activity in Rodents (Open Field Test)

Animal Model Doses (mg/kg) Key Parameter Observed Outcome Citation(s)
Wild-Type Mice 3 - 56 (s.c.) Locomotor Activity (Distance Traveled) Dose-dependent increase in locomotor activity. [4]
Rats 0.4, 0.8 (i.p.) Locomotor Activity (Activity Counts) 0.8 mg/kg dose significantly enhanced locomotor activity. [8]

| M4 Receptor KO Mice | 3 - 56 (s.c.) | Locomotor Activity (Distance Traveled) | Greatly enhanced locomotor responses compared to wild-type mice. |[4] |

Table 2: Effects of SKF-81297 on Motor Performance in a Primate Model of Parkinson's Disease

Animal Model Doses (mg/kg) Key Parameter Observed Outcome Citation(s)
Unilateral MPTP-lesioned Rhesus Monkeys 0.05 - 0.3 (i.m.) Rotational Behavior Induced rotational behavior away from the lesioned side. [9]
Unilateral MPTP-lesioned Rhesus Monkeys 0.05 - 0.3 (i.m.) Contralateral Hand Use Stimulated use of the dominant (affected) hand. [9]

| Unilateral MPTP-lesioned Rhesus Monkeys | 0.03 (with D2 agonist) | Motor Behavior | Inactive alone, but induced significant motor stimulation when combined with a D2 agonist. |[3] |

Experimental Protocols

  • Objective: To assess general locomotor activity, exploratory behavior, and anxiety-like behavior following the administration of SKF-81297.[10][11]

  • Apparatus: A square or circular arena (e.g., 42 x 42 cm for mice) with high walls to prevent escape, typically made of non-reflective material.[12][13] The arena is often equipped with an overhead camera and automated tracking software.[11][13]

  • Animal Model: Adult male C57BL/6 mice or Sprague-Dawley rats.

  • Drug Preparation & Administration:

    • Prepare SKF-81297 hydrobromide in a sterile 0.9% saline vehicle.

    • Dose range for initial screening: 0.1, 0.3, and 1.0 mg/kg.

    • Administer via intraperitoneal (i.p.) or subcutaneous (s.c.) injection 20-30 minutes prior to testing.

  • Procedure:

    • Acclimatize animals to the testing room for at least 30-60 minutes before the test.

    • Clean the arena thoroughly with 70% ethanol between trials to eliminate olfactory cues.[14]

    • Gently place the animal in the center or a corner of the arena.[11]

    • Allow the animal to explore freely for a set duration (typically 5-20 minutes).[11][14]

    • Record the session using an automated tracking system.

  • Data Analysis:

    • Total Distance Traveled: The primary measure of overall locomotor activity.

    • Time Spent in Center vs. Periphery: A measure of anxiety-like behavior (thigmotaxis); less time in the center suggests higher anxiety.[10]

    • Rearing Frequency: The number of times the animal stands on its hind legs, indicating exploratory behavior.[13]

    • Stereotypy Counts: Quantification of repetitive, non-functional behaviors.

  • Objective: To evaluate motor coordination, balance, and motor learning.[15][16]

  • Apparatus: A rotating rod apparatus with adjustable speed and fall detection sensors (e.g., Panlab LE8205, Harvard Apparatus).[14] The rod should have a textured surface for grip.

  • Animal Model: Adult male C57BL/6 mice.

  • Drug Preparation & Administration: Same as for the Open Field Test.

  • Procedure:

    • Acclimation/Training (1-2 days prior to testing):

      • Place mice on the stationary rod for 60 seconds.

      • Conduct 2-3 trials where the rod rotates at a low, constant speed (e.g., 4 rpm) for 60-120 seconds.[17] This reduces the novelty stress of the test.

    • Test Day:

      • Administer SKF-81297 or vehicle and wait for the appropriate pre-treatment interval (20-30 min).

      • Place the mouse on the rod facing away from the direction of rotation.[14]

      • Begin the trial with the rod accelerating from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a period of 300 seconds.[14][15][16]

      • Record the latency (time) until the mouse falls off the rod or completes a full passive rotation.[16]

      • Conduct 3-5 trials with an inter-trial interval of at least 15 minutes.[14][16]

  • Data Analysis:

    • Latency to Fall (seconds): The primary endpoint. An increase in latency suggests improved motor coordination, while a decrease indicates impairment.

    • The average latency across the trials for each animal is used for statistical comparison between treatment groups.[14]

  • Objective: To assess spontaneous forelimb use preference, which is particularly useful in unilateral lesion models of Parkinson's disease (e.g., 6-OHDA model) where dopamine depletion causes preferential use of the ipsilateral (unimpaired) forelimb.[18][19]

  • Apparatus: A transparent glass or plexiglass cylinder (e.g., 12 cm diameter, 15 cm height for mice).[20] A camera can be placed above or below to record behavior.[18]

  • Animal Model: Unilaterally 6-OHDA-lesioned mice or rats.

  • Drug Preparation & Administration: Same as for the Open Field Test.

  • Procedure:

    • Administer SKF-81297 or vehicle.

    • Place the animal individually into the cylinder and allow it to explore freely for 3-5 minutes.[18][20] Habituation is generally not required for this test.[18]

    • Record a video of the session for later analysis.

    • The observer scores the number of forelimb contacts made against the cylinder wall during rearing (vertical exploration).[19]

  • Data Analysis:

    • Count the number of wall touches made with:

      • The left forelimb only.

      • The right forelimb only.

      • Both forelimbs simultaneously.

    • Calculate the limb use asymmetry score. A common formula is:

      • % Use of Contralateral (impaired) Paw: [(Contralateral Touches) / (Ipsilateral Touches + Contralateral Touches)] x 100.[19]

    • An effective therapeutic agent is expected to increase the percentage use of the contralateral (impaired) forelimb towards 50%.

References

Application Notes and Protocols for Western Blot Analysis of mTORC1 Signaling Following A71623 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A71623 is a potent and selective agonist for the cholecystokinin 1 receptor (CCK1R). Emerging research has demonstrated its role in modulating the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. The mTORC1 pathway is a critical regulator of cell growth, proliferation, and metabolism, making it a key target in various physiological and pathological processes. Dysregulation of mTORC1 signaling is implicated in numerous diseases, including cancer and neurological disorders.

Western blot analysis is an indispensable technique for elucidating the effects of compounds like this compound on the mTORC1 pathway. This method allows for the precise detection and quantification of changes in the phosphorylation status of key downstream targets of mTORC1, providing a direct measure of the pathway's activity. This document provides detailed protocols for performing Western blot analysis to assess mTORC1 signaling in response to this compound treatment, along with data presentation and visual aids to facilitate experimental design and data interpretation.

Signaling Pathway

The mTORC1 signaling cascade is initiated by various upstream signals, including growth factors and amino acids. Activation of mTORC1 leads to the phosphorylation of several downstream effectors, most notably S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). Phosphorylation of S6K at Threonine 389 (p-S6K) and its subsequent phosphorylation of the ribosomal protein S6 (rpS6) at Serine 240/244 (p-S6) promotes protein synthesis. Similarly, phosphorylation of 4E-BP1 at multiple sites, including Threonine 37/46 (p-4E-BP1), causes its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation. This compound, through the activation of CCK1R, has been shown to modulate this pathway, impacting the phosphorylation levels of S6 and 4E-BP1.[1]

mTORC1_Signaling_Pathway cluster_upstream Upstream Signals cluster_receptor Receptor cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Amino Acids Amino Acids Amino Acids->mTORC1 This compound This compound CCK1R CCK1R This compound->CCK1R CCK1R->mTORC1 Modulates S6K S6K mTORC1->S6K Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates p-S6K (T389) p-S6K (T389) S6 S6 p-S6K (T389)->S6 Phosphorylates p-S6 (S240/244) p-S6 (S240/244) Protein Synthesis Protein Synthesis p-S6 (S240/244)->Protein Synthesis p-4E-BP1 (T37/46) p-4E-BP1 (T37/46) eIF4E eIF4E p-4E-BP1 (T37/46)->eIF4E Dissociates from eIF4E->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth

Caption: mTORC1 Signaling Pathway Modulation by this compound.

Data Presentation

The following tables summarize quantitative data from in vivo studies investigating the effect of this compound on the phosphorylation of key mTORC1 downstream targets in the cerebellum of mouse models for Spinocerebellar Ataxia (SCA). The data is presented as the relative band intensity of the phosphorylated protein normalized to the total protein, with the vehicle-treated control group set as the reference.

Table 1: Effect of this compound on mTORC1 Signaling in ATXN2[127Q] SCA2 Mouse Model

Treatment GroupDose (mg/kg)Relative p-S6 / S6 Ratio (Fold Change)Relative p-4E-BP1 / 4E-BP1 Ratio (Fold Change)
Vehicle-1.001.00
This compound0.0264↓ (Significant Reduction)↓ (Significant Reduction)
This compound0.264↓ (Significant Reduction)↓ (Significant Reduction)
This compound1.0↓ (Significant Reduction)↓ (Significant Reduction)

Data adapted from a study where this compound treatment for 24 hours reduced the hyperactivated mTORC1 signaling observed in this mouse model.[1]

Table 2: Effect of this compound on mTORC1 Signaling in ATXN1[82Q] SCA1 Mouse Model

Treatment GroupRelative p-S6 / S6 Ratio (Fold Change)Relative p-4E-BP1 / 4E-BP1 Ratio (Fold Change)
Wild-Type (Vehicle)1.001.00
ATXN1[82Q] (Vehicle)↓ (Decreased)↓ (Decreased)
ATXN1[82Q] (this compound)↑ (Restored to WT levels)↑ (Restored to WT levels)

Data adapted from a study where this compound treatment restored the decreased mTORC1 signaling observed in this mouse model.[1]

Experimental Protocols

This section provides a detailed protocol for Western blot analysis of mTORC1 signaling. The protocol is a comprehensive guide that can be adapted for both in vivo tissue samples and in vitro cell culture experiments.

Experimental Workflow

Western_Blot_Workflow cluster_sample_prep 1. Sample Preparation cluster_electrophoresis 2. Gel Electrophoresis cluster_transfer 3. Protein Transfer cluster_immunodetection 4. Immunodetection cluster_analysis 5. Data Analysis A71623_Treatment A71623_Treatment Cell_Lysis Cell_Lysis A71623_Treatment->Cell_Lysis Protein_Quantification Protein_Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS_PAGE Protein_Quantification->SDS_PAGE Membrane_Transfer Membrane_Transfer SDS_PAGE->Membrane_Transfer Blocking Blocking Membrane_Transfer->Blocking Primary_Antibody Primary_Antibody Blocking->Primary_Antibody Secondary_Antibody Secondary_Antibody Primary_Antibody->Secondary_Antibody Signal_Detection Signal_Detection Secondary_Antibody->Signal_Detection Densitometry Densitometry Signal_Detection->Densitometry Normalization Normalization Densitometry->Normalization

Caption: Western Blot Experimental Workflow.

Materials and Reagents
  • Cell Lines/Tissues: Appropriate cell lines expressing CCK1R (e.g., CHO-CCK1R, PANC-1, AR42J) or tissue homogenates.

  • This compound: Stock solution prepared in a suitable solvent (e.g., DMSO or PBS).

  • Lysis Buffer: RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Kit: BCA or Bradford assay kit.

  • SDS-PAGE Gels: Appropriate percentage polyacrylamide gels.

  • Transfer Buffer: Standard Tris-glycine transfer buffer with methanol.

  • Membranes: PVDF or nitrocellulose membranes.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-mTOR (Ser2448)

    • Rabbit anti-mTOR

    • Rabbit anti-phospho-S6K (Thr389)

    • Rabbit anti-S6K

    • Rabbit anti-phospho-S6 (Ser240/244)

    • Rabbit anti-S6

    • Rabbit anti-phospho-4E-BP1 (Thr37/46)

    • Rabbit anti-4E-BP1

    • Mouse anti-β-actin or anti-GAPDH (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent Substrate: ECL Western blotting detection reagents.

  • Imaging System: Chemiluminescence imager or X-ray film.

Protocol

1. Cell Culture and this compound Treatment (In Vitro)

  • Seed cells in appropriate culture dishes and grow to 70-80% confluency.

  • Serum-starve the cells for 4-6 hours prior to treatment, if necessary, to reduce basal mTORC1 activity.

  • Treat cells with varying concentrations of this compound or vehicle control for the desired time period. Note: Optimal concentration and treatment time should be determined empirically for each cell line and experimental condition.

  • Proceed to cell lysis.

2. Tissue Homogenization (In Vivo)

  • Excise tissues of interest and immediately snap-freeze in liquid nitrogen.

  • Homogenize the frozen tissue in ice-cold lysis buffer using a mechanical homogenizer.

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

3. Cell Lysis and Protein Quantification

  • Wash cells twice with ice-cold PBS.

  • Add ice-cold lysis buffer to the culture dish and scrape the cells.

  • Transfer the cell lysate to a pre-chilled microfuge tube.

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

4. SDS-PAGE and Protein Transfer

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

5. Immunoblotting

  • Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the desired primary antibody diluted in blocking buffer (with BSA if using phospho-antibodies) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

6. Signal Detection and Analysis

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

  • Incubate the membrane with the substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using an imaging system or X-ray film.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the phospho-protein band to the corresponding total protein band. Further normalization to a loading control (β-actin or GAPDH) can also be performed.

Conclusion

The protocols and data presented in this document provide a comprehensive resource for researchers investigating the effects of the CCK1R agonist this compound on the mTORC1 signaling pathway. By utilizing the detailed Western blot methodology and referencing the provided quantitative data and signaling pathway diagrams, scientists can effectively design experiments, analyze results, and advance the understanding of this compound's mechanism of action in various biological contexts. The adaptability of these protocols makes them suitable for a wide range of applications, from basic research to drug development.

References

Application Notes and Protocols for Immunohistochemical Analysis of Purkinje Cells Following A71623 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purkinje cells, the principal neurons of the cerebellar cortex, play a crucial role in motor coordination and learning. Their degeneration is a hallmark of several neurodegenerative diseases, including spinocerebellar ataxias (SCAs). Recent research has identified the cholecystokinin 1 receptor (CCK1R) as a potential therapeutic target for protecting these vulnerable neurons. A71623 is a selective CCK1R agonist that has demonstrated neuroprotective effects on Purkinje cells in preclinical models of SCA.[1][2] Administration of this compound has been shown to mitigate ataxia and Purkinje cell pathology, in part by restoring normal mTORC1 signaling.[1][3]

One of the key indicators of Purkinje cell health and the therapeutic efficacy of this compound is the expression level of calbindin-D28k, a calcium-binding protein essential for the function and survival of these neurons.[4] Immunohistochemistry (IHC) is a powerful technique to visualize and quantify changes in calbindin-D28k expression within the cerebellum. This document provides detailed application notes and a comprehensive protocol for performing IHC for calbindin-D28k in cerebellar tissue following treatment with this compound.

This compound Signaling Pathway in Purkinje Cells

This compound exerts its neuroprotective effects by activating the CCK1R, which in turn modulates the mTORC1 signaling pathway.[3][5] In disease models like SCA1, mTORC1 signaling is often suppressed, contributing to Purkinje cell dysfunction.[1] this compound administration can restore mTORC1 signaling to normal levels.[6] The core components of this pathway are illustrated below.

A71623_Signaling_Pathway This compound This compound CCK1R CCK1R This compound->CCK1R Binds to & Activates mTORC1 mTORC1 Complex CCK1R->mTORC1 Activates Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream Phosphorylates Neuroprotection Neuroprotection (Increased Calbindin Expression, Improved Cell Survival) Downstream->Neuroprotection Promotes

Figure 1: this compound signaling pathway in Purkinje cells.

Experimental Workflow for IHC Analysis

The following diagram outlines the major steps for conducting an immunohistochemical analysis of Purkinje cells after this compound treatment. This workflow ensures a systematic approach from tissue collection to data analysis.

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Immunohistochemical Staining cluster_analysis Analysis Animal_Treatment Animal Treatment (this compound vs. Vehicle) Perfusion Perfusion & Tissue Fixation Animal_Treatment->Perfusion Cryoprotection Cryoprotection & Sectioning Perfusion->Cryoprotection Blocking Blocking Non-Specific Binding Cryoprotection->Blocking Primary_Ab Primary Antibody Incubation (anti-Calbindin-D28k) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection (Chromogenic or Fluorescent) Secondary_Ab->Detection Imaging Microscopy & Image Capture Detection->Imaging Quantification Image Analysis & Quantification Imaging->Quantification Stats Statistical Analysis Quantification->Stats

Figure 2: Experimental workflow for IHC.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from studies investigating the effects of this compound on Purkinje cells, based on published findings.[1][7]

Table 1: Effect of this compound on Calbindin-D28k Expression in Purkinje Cells

Treatment GroupRelative Calbindin-D28k Expression (Normalized to Vehicle)
Vehicle Control1.00
This compound>1.00 (Significant Increase Expected)

Table 2: Effect of this compound on mTORC1 Signaling Pathway Markers

MarkerTreatment GroupRelative Phosphorylation Level (Normalized to Vehicle)
Phospho-S6Vehicle Control1.00
This compound>1.00 (Significant Increase Expected)
Phospho-4E-BP1Vehicle Control1.00
This compound>1.00 (Significant Increase Expected)

Detailed Experimental Protocols

This section provides a detailed, optimized protocol for calbindin-D28k immunohistochemistry on cerebellar tissue from mouse models treated with this compound.

Materials and Reagents
  • Primary Antibody: Mouse anti-Calbindin-D28k (e.g., from Swant or a similar validated supplier)

  • Secondary Antibody: HRP-polymer conjugated anti-mouse IgG or a fluorescently labeled anti-mouse IgG

  • Fixative: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)

  • Cryoprotectant: 30% Sucrose in PBS

  • Blocking Solution: 5% Normal Goat Serum (or other appropriate serum) with 0.3% Triton X-100 in PBS

  • Wash Buffer: PBS with 0.1% Triton X-100 (PBST)

  • Antigen Retrieval Solution (if needed): 10 mM Sodium Citrate buffer, pH 6.0

  • Detection Reagent (for chromogenic): DAB (3,3'-Diaminobenzidine) substrate kit

  • Mounting Medium: Appropriate for chromogenic or fluorescent detection

  • Microscope slides, coverslips, and staining jars

Protocol

1. Tissue Preparation

  • Following the final this compound or vehicle treatment, deeply anesthetize the animal.

  • Perform transcardial perfusion with ice-cold PBS followed by 4% PFA in PBS.

  • Dissect the brain and post-fix in 4% PFA for 24 hours at 4°C.

  • Transfer the brain to a 30% sucrose solution in PBS for cryoprotection. Allow the brain to equilibrate until it sinks (typically 48-72 hours).

  • Embed the brain in an appropriate medium (e.g., OCT) and freeze.

  • Cut 30-40 µm thick sagittal sections of the cerebellum using a cryostat or freezing microtome.

  • Collect sections in a cryoprotectant solution and store at -20°C or proceed directly to staining.

2. Immunohistochemical Staining (Free-Floating Method)

  • Wash free-floating sections three times for 10 minutes each in PBS.

  • Antigen Retrieval (Optional but Recommended): For enhanced signal, incubate sections in 10 mM Sodium Citrate buffer (pH 6.0) at 80°C for 30 minutes. Allow to cool to room temperature.

  • Quench endogenous peroxidase activity by incubating sections in 0.3% H₂O₂ in PBS for 15 minutes at room temperature (for chromogenic detection only).

  • Wash sections three times for 10 minutes each in PBST.

  • Block non-specific antibody binding by incubating sections in blocking solution for 1-2 hours at room temperature.

  • Incubate sections with the primary antibody (anti-Calbindin-D28k, diluted in blocking solution) overnight at 4°C. Optimal antibody concentration should be determined empirically but a starting point of 1:500 to 1:1000 is common.[8][9]

  • Wash sections three times for 10 minutes each in PBST.

  • Incubate sections with the appropriate secondary antibody (e.g., HRP-polymer conjugated anti-mouse) diluted in blocking solution for 1-2 hours at room temperature.

  • Wash sections three times for 10 minutes each in PBST.

3. Signal Detection and Visualization

  • For Chromogenic Detection:

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Incubate sections in the DAB solution until the desired color intensity is reached. Monitor the reaction under a microscope.

    • Stop the reaction by washing the sections thoroughly in PBS.

  • For Fluorescent Detection:

    • Proceed directly from the final wash after the secondary antibody incubation.

    • If desired, a nuclear counterstain such as DAPI can be applied.

4. Mounting and Coverslipping

  • Mount the stained sections onto microscope slides.

  • Allow the sections to air dry.

  • Dehydrate the sections through a graded series of ethanol and xylene (for chromogenic staining).

  • Coverslip the slides using an appropriate mounting medium.

5. Image Acquisition and Analysis

  • Acquire images of the cerebellar cortex, focusing on the Purkinje cell layer, using a bright-field or fluorescence microscope.

  • Maintain consistent imaging parameters (e.g., magnification, exposure time, light intensity) across all samples.

  • Quantify the staining intensity or the number of calbindin-positive Purkinje cells using image analysis software (e.g., ImageJ/Fiji).

  • Perform statistical analysis to compare the results between the this compound-treated and vehicle control groups.

Troubleshooting

  • High Background: Increase the duration of blocking, ensure adequate washing steps, or consider using a Fab fragment block.

  • Weak or No Signal: Confirm the primary antibody is validated for the species and application. Perform antigen retrieval. Optimize the primary antibody concentration and incubation time.

  • Non-specific Staining: Filter the chromogen solution to remove precipitates.[10] Ensure proper fixation and tissue processing.

By following these detailed protocols and application notes, researchers can effectively utilize immunohistochemistry to evaluate the neuroprotective effects of this compound on Purkinje cells, contributing to the development of novel therapeutics for neurodegenerative diseases.

References

Application Notes and Protocols for A71623 in Behavioral Studies for Appetite Suppression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of A71623, a potent and selective cholecystokinin-A (CCK-A) receptor agonist, in behavioral studies focused on appetite suppression. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a tetrapeptide analog of the C-terminal fragment of cholecystokinin (CCK-4) that acts as a full and highly selective agonist for the CCK-A receptor subtype.[1] It has demonstrated greater potency and a longer duration of action compared to the endogenous satiety peptide, CCK-8.[1] this compound effectively suppresses food intake across various animal models, including rats, mice, dogs, and monkeys, making it a valuable tool for investigating the role of the CCK-A receptor in satiety and for the preclinical evaluation of potential anti-obesity therapeutics.[2][3]

Data Presentation

The following tables summarize the quantitative effects of this compound and other CCK-A receptor agonists on food intake and body weight, as reported in various behavioral studies.

Table 1: Effect of CCK-A Receptor Agonists on Food Intake

AgonistAnimal ModelDoseRoute of AdministrationFood TypeDuration of StudyReduction in Food IntakeReference
CCK-8Wild-type Mice1 µg/kgIntraperitonealLiquid Diet15 minutesSignificant dose-dependent decrease[4]
CCK-8Wild-type Mice10 µg/kgIntraperitonealLiquid Diet15 minutesNear-maximal inhibition (up to 90%)[1][4]
CCK-8Wild-type Mice30 µg/kgIntraperitonealLiquid Diet15 minutesSignificant dose-dependent decrease[4]
This compoundDeprived RatsNot specifiedIntraperitonealLiquid Diet60 minutesSuppression of intake[1]
This compoundSated RatsNot specifiedIntraperitonealLiquid Diet60 minutesSuppression of intake[1]
This compoundLean and Obese Zucker RatsNot specifiedIntraperitonealLiquid Diet and 0.2 M Sucrose SolutionNot specifiedSuppression of intake[1]
CCK-8Free-feeding Rats1.1 µ g/meal Intraperitoneal InfusionNot specified6 daysMeal size reduced by at least 44%[4]

Table 2: Effect of this compound on Body Weight

Animal ModelDoseRoute of AdministrationDuration of StudyChange in Body WeightReference
RatsDaily InjectionsIntraperitoneal11 daysPersistent suppression of body weight gains[1]
Free-feeding Rats (with CCK-8 infusion)1.1 µ g/meal Intraperitoneal Infusion6 daysDropped by 12.4 g on the 1st day, then growth rate similar to baseline[4]

Signaling Pathways

This compound exerts its effects by activating the CCK-A receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the CCK-A receptor on vagal afferent neurons is a key step in mediating satiety signals from the gut to the brain.[5] The CCK-A receptor can couple to multiple G-protein subtypes, including Gq, Gs, and Gi, leading to the activation of various downstream signaling cascades that ultimately influence neuronal activity and suppress appetite.[5]

cluster_0 Cell Membrane cluster_1 Cellular Response This compound This compound CCKAR CCK-A Receptor This compound->CCKAR Binds to Gq Gq CCKAR->Gq Activates Gs Gs CCKAR->Gs Activates Gi Gi CCKAR->Gi Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates Gi->AC Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Produces Ca2 Ca²⁺ IP3->Ca2 Increases intracellular PKC PKC DAG->PKC Activates Neuronal_Activity Modulation of Neuronal Activity Ca2->Neuronal_Activity PKC->Neuronal_Activity PKA PKA cAMP->PKA Activates PKA->Neuronal_Activity Appetite_Suppression Appetite Suppression Neuronal_Activity->Appetite_Suppression

Caption: this compound signaling pathway for appetite suppression.

Experimental Workflows and Protocols

Detailed methodologies for key experiments involving the administration of this compound are provided below.

Experimental Workflow: Appetite Suppression Study

acclimation Animal Acclimation & Habituation to Test Diet baseline Baseline Food Intake Measurement acclimation->baseline treatment This compound or Vehicle Administration baseline->treatment measurement Post-treatment Food Intake & Body Weight Measurement treatment->measurement analysis Data Analysis measurement->analysis

Caption: General workflow for an appetite suppression study.

Protocol 1: Intraperitoneal (IP) Injection in Rats for Acute Appetite Suppression Studies

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Animal scale

  • Metabolic cages or standard housing with pre-weighed food containers

  • Personal Protective Equipment (PPE): lab coat, gloves

Procedure:

  • Animal Acclimation: House rats individually in a temperature- and light-controlled environment (12:12 h light-dark cycle) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.

  • Habituation: For several days leading up to the experiment, habituate the animals to the experimental procedures, including handling and mock injections with sterile saline, to minimize stress-induced effects on feeding. If a specific liquid diet is to be used, provide access to it during this period.

  • Preparation of this compound Solution: On the day of the experiment, prepare a stock solution of this compound in sterile saline. Further dilute the stock solution to the desired final concentrations for injection. The vehicle control group will receive sterile saline only.

  • Baseline Measurements: Weigh each rat immediately before the injection. If applicable, measure baseline food intake for a set period before treatment.

  • Injection Procedure:

    • Gently restrain the rat.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no fluid or blood is drawn back, confirming correct needle placement.

    • Slowly inject the calculated volume of this compound solution or vehicle.

    • Withdraw the needle and return the rat to its cage.

  • Post-Injection Monitoring: Immediately after the injection, provide pre-weighed food and water. Monitor food intake at regular intervals (e.g., 30, 60, 120 minutes) and for up to 24 hours.

  • Data Collection: Record the amount of food consumed and any changes in body weight. Observe and note any behavioral changes.

  • Data Analysis: Compare the food intake and body weight changes between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA, t-test).

Protocol 2: Osmotic Minipump Implantation in Mice for Chronic Appetite Suppression Studies

Materials:

  • This compound

  • Sterile vehicle (e.g., sterile saline or artificial cerebrospinal fluid)

  • Osmotic minipumps (e.g., Alzet)

  • Surgical instruments (scalpel, forceps, scissors, wound clips or sutures)

  • Anesthetic (e.g., isoflurane)

  • Analgesic

  • Sterile gauze and antiseptic solution

  • Animal scale

  • Warming pad

  • PPE: sterile gloves, surgical mask, lab coat

Procedure:

  • Pump Preparation: Following the manufacturer's instructions, fill the osmotic minipumps with the appropriate concentration of this compound solution or vehicle under sterile conditions. Prime the pumps by incubating them in sterile saline at 37°C for the recommended duration.

  • Animal Preparation:

    • Anesthetize the mouse using a vaporizer with isoflurane. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

    • Administer a pre-operative analgesic as per approved institutional protocols.

    • Shave the fur from the dorsal mid-scapular region.

    • Sterilize the surgical site with an antiseptic solution.

  • Surgical Implantation:

    • Make a small midline incision (approximately 1 cm) in the skin of the shaved area.

    • Using blunt dissection with forceps, create a subcutaneous pocket large enough to accommodate the minipump.

    • Insert the primed osmotic minipump into the subcutaneous pocket, with the delivery portal pointing away from the incision.

    • Close the incision with wound clips or sutures.

  • Post-Operative Care:

    • Place the mouse on a warming pad to maintain body temperature until it recovers from anesthesia.

    • Administer post-operative analgesics as required.

    • House the mouse individually for a few days to monitor its recovery and ensure the incision site is healing properly.

  • Data Collection: Monitor daily food and water intake and body weight for the duration of the pump's activity.

  • Data Analysis: Analyze the long-term effects of this compound on food consumption and body weight compared to the vehicle-treated control group.

Logical Relationships in Experimental Design

cluster_0 Experimental Groups cluster_1 Measured Outcomes cluster_2 Statistical Analysis Vehicle Vehicle Control Food_Intake Food Intake Vehicle->Food_Intake Body_Weight Body Weight Vehicle->Body_Weight Meal_Patterns Meal Patterns Vehicle->Meal_Patterns A71623_low This compound (Low Dose) A71623_low->Food_Intake A71623_low->Body_Weight A71623_low->Meal_Patterns A71623_high This compound (High Dose) A71623_high->Food_Intake A71623_high->Body_Weight A71623_high->Meal_Patterns Comparison Comparison between Groups Food_Intake->Comparison Body_Weight->Comparison Meal_Patterns->Comparison Dose_Response Dose-Response Relationship Comparison->Dose_Response

Caption: Logical relationships in a dose-response study.

References

Application Notes and Protocols for A71623 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of A71623, a potent and selective cholecystokinin 1 receptor (CCK1R) agonist, in cell culture experiments. Detailed protocols for receptor binding, signaling pathway analysis, and functional assays are included to facilitate research into the cellular effects of CCK1R activation.

This compound is a tetrapeptide analog of CCK that has been instrumental in elucidating the role of CCK1R in various physiological processes. In a cell culture context, this compound is a valuable tool for investigating signal transduction, receptor pharmacology, and the cellular basis of diseases where CCK1R signaling is implicated, such as neurodegenerative disorders.

Mechanism of Action

This compound selectively binds to and activates the CCK1R, a G protein-coupled receptor (GPCR). Upon activation, CCK1R can couple to different G proteins, primarily Gq/11, to initiate downstream signaling cascades. Key pathways activated by this compound include the mTORC1 and MAPK/Erk pathways, leading to the phosphorylation and activation of downstream effectors that regulate cell growth, proliferation, and survival.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound in various in vitro assays, providing a reference for experimental design.

Table 1: this compound Receptor Binding Affinity

Cell LineReceptorRadioligandAssay TypeThis compound IC₅₀ (nM)Reference
CHOWild-Type CCK1R¹²⁵I-CCK-8Competition Binding0.8 ± 0.2[1]
CHOCCK1R Y140A Mutant¹²⁵I-CCK-8Competition Binding0.3 ± 0.1[1]

Table 2: this compound Functional Potency in Calcium Mobilization Assay

Cell LineReceptorAssay TypeThis compound EC₅₀ (nM)Reference
CHOWild-Type CCK1RIntracellular Calcium Mobilization1.1 ± 0.3[1]
CHOCCK1R Y140A MutantIntracellular Calcium Mobilization7.1 ± 1.5[1]

Experimental Protocols

CCK1R Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for the CCK1R expressed in a suitable host cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells.

Materials:

  • CHO or HEK293 cells stably expressing human CCK1R

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)

  • Radioligand: ¹²⁵I-labeled CCK-8

  • This compound (unlabeled competitor)

  • Non-specific binding control (e.g., high concentration of unlabeled CCK-8)

  • 96-well plates

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture CCK1R-expressing cells to ~80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at 4°C and resuspend the membrane pellet in assay buffer.

    • Determine the protein concentration of the membrane preparation using a BCA or Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • ¹²⁵I-CCK-8 (at a concentration near its Kd)

      • Serial dilutions of this compound or vehicle control.

      • For non-specific binding, add a high concentration of unlabeled CCK-8.

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Counting:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

Intracellular Calcium Mobilization Assay

This protocol measures the ability of this compound to stimulate an increase in intracellular calcium concentration, a functional response to CCK1R activation.

Materials:

  • HEK293 or CHO cells stably expressing CCK1R

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-8 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Protocol:

  • Cell Plating:

    • Seed the CCK1R-expressing cells into 96-well black, clear-bottom plates and culture overnight.

  • Dye Loading:

    • Remove the culture medium and wash the cells with assay buffer.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer and incubate in the dark at 37°C for 30-60 minutes.

    • Wash the cells to remove excess dye.

  • Calcium Flux Measurement:

    • Place the plate in a fluorescence plate reader.

    • Record a baseline fluorescence reading.

    • Inject serial dilutions of this compound into the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Plot the peak fluorescence response as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Western Blot Analysis of Downstream Signaling Pathways (mTORC1 and Erk)

This protocol details the steps to analyze the phosphorylation of key proteins in the mTORC1 and Erk signaling pathways following this compound treatment.

Materials:

  • CCK1R-expressing cells

  • Cell culture medium

  • Serum-free medium

  • This compound

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (BCA or Bradford)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-S6, anti-total-S6, anti-phospho-4E-BP1, anti-total-4E-BP1, anti-phospho-Erk1/2, anti-total-Erk1/2)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Treatment:

    • Culture CCK1R-expressing cells to 70-80% confluency.

    • To reduce basal signaling, serum-starve the cells by incubating them in serum-free medium for 4-16 hours.[2]

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 15-60 minutes). Include a vehicle-treated control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 4°C.

    • Determine the protein concentration of the supernatant.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Erk1/2) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein.

Visualizations

A71623_Signaling_Pathway This compound This compound CCK1R CCK1R This compound->CCK1R Gq Gq CCK1R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC mTORC1 mTORC1 PKC->mTORC1 MEK MEK PKC->MEK S6K1 p-S6K1 mTORC1->S6K1 fourEBP1 p-4E-BP1 mTORC1->fourEBP1 S6 p-S6 S6K1->S6 Protein_Synth Protein Synthesis S6->Protein_Synth fourEBP1->Protein_Synth Erk p-Erk1/2 MEK->Erk Transcription Gene Transcription Erk->Transcription

Caption: this compound signaling pathway.

Western_Blot_Workflow cluster_0 Cell Treatment & Lysis cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection C1 Seed CCK1R-expressing cells C2 Serum Starve (4-16h) C1->C2 C3 Treat with this compound C2->C3 C4 Lyse cells & collect protein C3->C4 E1 Quantify protein (BCA/Bradford) C4->E1 E2 SDS-PAGE E1->E2 E3 Transfer to PVDF membrane E2->E3 D1 Block membrane E3->D1 D2 Incubate with Primary Ab (e.g., p-Erk) D1->D2 D3 Wash D2->D3 D4 Incubate with Secondary Ab D3->D4 D5 Wash D4->D5 D6 Add ECL Substrate D5->D6 D7 Image D6->D7

Caption: Western blot workflow for signaling analysis.

References

Troubleshooting & Optimization

A71623 solubility and vehicle preparation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical information for the solubility and vehicle preparation of A71623, a potent and selective CCK-A (CCK1) receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1] It is soluble in DMSO up to 50 mg/mL.[1]

Q2: Can I dissolve this compound directly in an aqueous buffer like PBS?

A2: Yes, this compound is soluble in 20 mM Phosphate-Buffered Saline (PBS) up to 1.0 mg/mL. For concentrations higher than this, it is recommended to first dissolve the compound in DMSO and then perform a serial dilution into the aqueous buffer.

Q3: What is a suitable vehicle for in vivo animal studies?

A3: A commonly used vehicle for in vivo administration of this compound in mice is 20 mM PBS.[2]

Q4: How should I store the lyophilized this compound powder and its stock solutions?

A4:

  • Lyophilized Powder: Store desiccated at -20°C for long-term storage (up to one year) or at 4°C for short-term use.[1]

  • Stock Solutions: Once prepared, aliquot the stock solution to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Solubility Data

The following table summarizes the solubility of this compound in common laboratory solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO50 mg/mL59.46 mMMay require sonication. Use newly opened, anhydrous DMSO for best results.[1]
20 mM PBS (pH 7.4)1.0 mg/mL1.19 mMSuitable for direct dissolution at lower concentrations.

Molecular Weight of this compound: 840.96 g/mol [1]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution (50 mg/mL)

This protocol describes how to prepare a 50 mg/mL stock solution of this compound in DMSO.

  • Pre-treatment: Bring the lyophilized this compound vial and anhydrous DMSO to room temperature.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, weigh 5 mg of this compound.

  • Solvent Addition: Add the calculated volume of DMSO to achieve a 50 mg/mL concentration. For 5 mg of powder, add 100 µL of DMSO.

  • Dissolution: Vortex the solution gently. If the peptide does not dissolve completely, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.[1]

  • Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C.[1]

Protocol 2: Preparation of a Working Solution for In Vivo Studies via Dilution

This protocol details the preparation of a final working solution in PBS from a DMSO stock, a common procedure for intraperitoneal (i.p.) injections.

  • Thawing: Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.

  • Calculation: Determine the final volume and concentration needed for your experiment. For example, to prepare 1 mL of a 0.1 mg/mL working solution.

  • Dilution: Withdraw the required volume of the DMSO stock (e.g., 2 µL of a 50 mg/mL stock).

  • Mixing: Add the DMSO stock dropwise to the vehicle (e.g., 998 µL of sterile 20 mM PBS) while gently vortexing. This slow, dropwise addition is critical to prevent precipitation.[3]

  • Final Check: Ensure the final solution is clear and free of any precipitate before administration. The final concentration of DMSO should be kept as low as possible (ideally <1%) to avoid solvent-induced toxicity.

Troubleshooting Guide

Q: My this compound powder won't dissolve completely in PBS.

A: The aqueous solubility of this compound is limited (≤ 1 mg/mL). If you require a higher concentration, or if dissolution is slow, prepare a concentrated stock solution in DMSO first and then dilute it into your aqueous buffer as described in Protocol 2. Using sonication can also help dissolve peptides in aqueous solutions.[4]

Q: When I dilute my DMSO stock solution into PBS, the solution turns cloudy or a precipitate forms. What should I do?

A: Precipitation upon dilution into an aqueous buffer is a common issue. Here are some steps to resolve it:

  • Reduce Final Concentration: Your target concentration may be above the solubility limit in the final vehicle. Try preparing a more dilute working solution.

  • Slow, Dropwise Addition: Add the DMSO stock very slowly to the PBS while the PBS is being vortexed or stirred. This helps the compound disperse and dissolve rather than crashing out of solution.[3]

  • Warm the Aqueous Buffer: Gently warming the PBS to 37°C before adding the DMSO stock can sometimes improve solubility.

  • Use a Co-solvent: For difficult-to-dissolve compounds, sometimes a formulation including co-solvents like PEG300 or Tween-80 is necessary, though this requires further validation for your specific experimental model.[5]

Q: Is this compound stable in solution?

A: Peptide solutions can be susceptible to degradation. For best results, prepare fresh working solutions for each experiment from a frozen stock.[6] Avoid repeated freeze-thaw cycles of the stock solution by creating single-use aliquots.[1] Protect solutions from light.

Visualizations

This compound Signaling Pathway

This compound acts as an agonist at the Cholecystokinin 1 Receptor (CCK1R). This binding initiates downstream signaling cascades, including the phosphorylation of ERK1/2 and the modulation of the mTORC1 signaling pathway, which are crucial for neuronal function and protection.[2][7][8]

A71623_Signaling_Pathway This compound This compound CCK1R CCK1R (CCK-A Receptor) This compound->CCK1R Activates ERK p-ERK1/2 CCK1R->ERK Leads to Phosphorylation mTORC1 mTORC1 Signaling CCK1R->mTORC1 Modulates Response Neuroprotective Effects ERK->Response mTORC1->Response

Caption: Simplified signaling pathway of this compound via the CCK1R receptor.

Experimental Workflow for Vehicle Preparation

This diagram illustrates the recommended workflow for preparing an this compound working solution for in vivo experiments.

A71623_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Powder This compound Powder Vortex Vortex / Sonicate (to dissolve) Powder->Vortex DMSO Anhydrous DMSO DMSO->Vortex Stock 50 mg/mL Stock Vortex->Stock Aliquot Aliquot & Store (-80°C) Stock->Aliquot Thaw Thaw Aliquot Aliquot->Thaw Dilute Add Stock to PBS (Dropwise with Vortexing) Thaw->Dilute PBS Sterile 20 mM PBS PBS->Dilute Final Final Working Solution (e.g., 0.1 mg/mL) Dilute->Final

Caption: Workflow for preparing this compound from powder to final working solution.

References

Technical Support Center: A71623 Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CCK1R agonist A71623 in mice.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for this compound administration in mice?

This compound has been successfully administered in mice using a vehicle of 20 mM Phosphate-Buffered Saline (PBS).[1] It is crucial to ensure the final solution is sterile to prevent infection, particularly for parenteral administration routes.

Q2: What are the appropriate dosages for this compound in mice?

Effective doses in mice have been reported in the range of 0.02 mg/kg/day to 0.132 mg/kg.[1][2] The maximum dose may be limited by the solubility of this compound in the chosen vehicle.[1][2] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental model and endpoint.

Q3: How should this compound be administered to mice?

The choice of administration route depends on the desired duration and frequency of dosing.

  • Intraperitoneal (IP) Injections: For short-term studies or initial dose-finding experiments, single daily IP bolus injections can be used.[1][2]

  • Osmotic Minipumps: For long-term, continuous administration, surgically implanted osmotic minipumps are recommended to ensure stable compound exposure.[1][2] This method was employed in studies lasting several weeks.[1][2]

Q4: What are some common issues with preparing this compound solutions?

A potential issue is the limited solubility of this compound. One study noted that the maximum dose for IP injection was determined by its solubility.[1][2] While the primary vehicle used in mouse studies is 20 mM PBS[1], other solvents like DMSO and ethanol have been used for in vitro and other applications, but their suitability for in vivo mouse studies would require further validation.

Q5: What are the known side effects of this compound in mice?

Specific adverse events solely attributable to this compound in the cited mouse studies are not extensively detailed. However, as a cholecystokinin A (CCK-A) receptor agonist, it may have effects related to this mechanism of action. Studies with CCK-A receptor agonists in rodents have shown a suppression of locomotor activity. It is advisable to monitor animals for any behavioral changes, changes in body weight, and general signs of distress.

Troubleshooting Guides

Intraperitoneal (IP) Injections
Issue Possible Cause Troubleshooting Steps
Solution leakage from injection site Improper injection technique; needle too large.Ensure the needle is inserted at the correct angle (15-20 degrees) into the lower abdominal quadrant. Use an appropriate needle size (e.g., 25-27 gauge for mice). Apply gentle pressure to the injection site after withdrawing the needle.
Animal distress or vocalization during injection Injection of a cold or irritant solution.Warm the this compound solution to room temperature before injection. Ensure the pH of the vehicle is physiological.
Inconsistent experimental results Inadvertent injection into the gut, bladder, or subcutaneous space.Aspirate briefly after inserting the needle to check for urine or intestinal contents before injecting. Ensure proper restraint to prevent animal movement during injection.
Peritonitis or abdominal inflammation Contaminated injection solution or non-sterile technique.Prepare this compound solutions under sterile conditions and use a new sterile needle and syringe for each animal.
Osmotic Minipump Implantation and Use
Issue Possible Cause Troubleshooting Steps
Post-surgical infection Non-sterile surgical technique.Strict aseptic technique is critical for pump implantation. This includes sterile instruments, gloves, and a clean surgical field.
Pump extrusion or incisional dehiscence Improper wound closure; animal interfering with the surgical site.Use appropriate suture or staple size for wound closure. Monitor animals post-surgery and consider an Elizabethan collar if they are disturbing the incision.
Weight loss or altered feeding behavior post-implantation Normal post-operative recovery or irritation from the pump.Allow a recovery period of 24-48 hours after surgery before starting experimental measurements. Ensure easy access to food and water. If weight loss is significant or prolonged, consult with a veterinarian.
Inconsistent drug delivery Air bubbles in the pump; pump failure.Prime the osmotic pump according to the manufacturer's instructions to remove any air bubbles before implantation.

Data Summary

This compound Administration Parameters in Mice
Parameter Details Reference
Compound This compound (CCK1R Agonist)[1]
Vehicle 20 mM Phosphate-Buffered Saline (PBS)[1]
Dosage Range 0.02 mg/kg/day - 0.132 mg/kg[1][2]
Administration Routes Intraperitoneal (IP) Injection, Osmotic Minipump[1][2]
Recommended Needle Sizes and Volumes for Mouse Injections
Route Volume Needle Size (Gauge)
Intraperitoneal (IP)< 2-3 mL25-27
Subcutaneous (SC)< 2-3 mL (divided sites)25-27
Intravenous (IV)< 0.2 mL27-30

This table provides general guidelines; always use the smallest possible volume.

Experimental Protocols

Preparation and Administration of this compound via IP Injection
  • Preparation of this compound Solution:

    • This compound is suspended in 20 mM PBS.[1]

    • Ensure the solution is sterile, for example, by filtering through a 0.22 µm filter.

    • Warm the solution to room temperature before injection.

  • IP Injection Procedure:

    • Restrain the mouse appropriately.

    • Tilt the mouse so its head is slightly lower than its hindquarters to move the abdominal organs forward.

    • Insert a 25-27 gauge needle into the lower right or left abdominal quadrant at a 15-20 degree angle to avoid the cecum and bladder.

    • Briefly aspirate to ensure no fluid is drawn into the syringe.

    • Inject the desired volume smoothly.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

Long-term Administration via Osmotic Minipump
  • Pump Preparation:

    • Under sterile conditions, fill the osmotic minipump (e.g., Alzet, 1004) with the this compound solution (0.02 mg/kg/day) according to the manufacturer's instructions.[1]

    • Prime the pump as recommended by the manufacturer.

  • Surgical Implantation:

    • Anesthetize the mouse using an approved anesthetic cocktail (e.g., ketamine/xylazine).[1]

    • Shave and sterilize the incision site (e.g., intraperitoneal implantation site below the ribcage).[1]

    • Make a small incision through the skin and peritoneum.

    • Insert the sterile, filled minipump into the peritoneal cavity.[1]

    • Close the peritoneal and skin layers with appropriate sutures or staples.

    • Provide post-operative analgesia and care as per institutional guidelines.

    • For experiments lasting longer than the pump's duration, the pumps need to be surgically replaced.[1]

Visualizations

This compound Signaling Pathway

A71623_Signaling_Pathway This compound This compound CCK1R CCK1R This compound->CCK1R Binds to & Activates mTORC1 mTORC1 Signaling CCK1R->mTORC1 Stimulates Downstream Cellular Responses (e.g., Protein Synthesis, Neuroprotection) mTORC1->Downstream Regulates

Caption: this compound activates the CCK1R, stimulating mTORC1 signaling to regulate cellular responses.

Experimental Workflow for this compound Administration

A71623_Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis Prep Prepare this compound in 20 mM PBS IP_Injection Short-term Study: IP Injection Prep->IP_Injection Pump_Implant Long-term Study: Osmotic Pump Implantation Prep->Pump_Implant Monitor Monitor Animals: - Behavior - Body Weight - General Health IP_Injection->Monitor Pump_Implant->Monitor Analysis Endpoint Analysis: - Behavioral Tests - Molecular Assays - Histopathology Monitor->Analysis

Caption: Workflow for this compound administration in mice, from preparation to analysis.

References

Technical Support Center: Optimizing A71623 Dosage for Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CCK1R agonist A71623 to achieve maximal neuroprotective effects.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in in vivo neuroprotection studies?

A1: Based on published studies in mouse models of spinocerebellar ataxia (SCA), a commonly used and effective dose is 0.026 mg/kg/day.[1][2][3] This dosage has been shown to be centrally effective and can be administered via continuous infusion using osmotic minipumps or through intraperitoneal (IP) injections.[1][2] A higher dose of 0.132 mg/kg has also been tested, which represents the maximum dose given the solubility of this compound.[1][2][3]

Q2: How can I confirm that this compound is reaching the central nervous system (CNS) and activating its target receptor, CCK1R?

A2: A reliable method to verify target engagement in the cerebellum is to assess the phosphorylation of downstream signaling molecules. Activation of the CCK1R by this compound has been shown to induce a dose-dependent increase in the phosphorylation of cerebellar Erk1 and Erk2.[1][2][3] You can perform Western blot analysis on cerebellar lysates from treated animals to check the levels of p-Erk1/2.

Q3: What is the primary mechanism of action for this compound-mediated neuroprotection?

A3: this compound exerts its neuroprotective effects by acting as a selective agonist for the Cholecystokinin 1 Receptor (CCK1R).[1][2] In models of neurodegenerative diseases like SCA, this activation helps to restore normal mTORC1 signaling, which is often dysregulated.[1][4][5] This restoration can be observed by measuring the phosphorylation of mTORC1 downstream targets like the ribosomal protein S6 (pS6) and the eukaryotic translation initiation factor 4E binding protein 1 (p4E-BP1).[5]

Q4: What vehicle should I use to dissolve and administer this compound?

A4: For in vivo administration, this compound can be dissolved in a 20 mM Phosphate Buffered Saline (PBS) solution.[1] This has been successfully used for delivery via osmotic minipumps.

Q5: When should I initiate this compound treatment for the best neuroprotective outcome?

A5: Early initiation of treatment is recommended, especially in progressive disease models. For instance, in ATXN1[82Q] mouse models of SCA1, treatment was started at 4 weeks of age, which is early in the disease progression, to achieve significant neuroprotective effects.[1][2]

Troubleshooting Guides

Issue / QuestionPossible CauseRecommended Solution
No observable neuroprotective effect (e.g., no improvement in motor performance). 1. Insufficient dosage or bioavailability. 2. Treatment started too late in the disease progression. 3. Incorrect route of administration for the specific model. 4. Degradation of the compound.1. Verify CNS target engagement by measuring p-Erk1/2 levels in the cerebellum. Consider a dose-escalation study, up to the solubility limit of 0.132 mg/kg.[1][2][3] 2. Initiate treatment at a presymptomatic or very early symptomatic stage. 3. For sustained exposure, osmotic minipumps are effective.[1] Ensure proper pump function and placement. 4. Prepare fresh solutions of this compound for administration.
High variability in experimental results between subjects. 1. Inconsistent drug administration. 2. Biological variability within the animal cohort. 3. Differences in disease progression speed among animals.1. If using IP injections, ensure consistent timing and injection technique. For continuous delivery, verify the flow rate and stability of osmotic minipumps. 2. Increase the number of animals per group to improve statistical power. 3. Use baseline behavioral testing to stratify animals into balanced treatment groups before starting the experiment.
Unexpected toxicity or adverse effects. 1. Off-target effects at higher concentrations. 2. Vehicle-related toxicity. 3. This compound is also known to suppress food intake, which could affect body weight.[6][7]1. Reduce the dosage. The effective dose of 0.026 mg/kg/day has been shown to be well-tolerated in long-term studies.[1][2] 2. Run a vehicle-only control group to rule out any effects from the delivery solution. 3. Monitor food intake and body weight throughout the study. Ensure that observed effects are not secondary to reduced caloric intake.
Inconsistent Western blot results for downstream signaling pathways (mTORC1). 1. Timing of tissue collection post-administration. 2. Poor antibody quality or specificity. 3. Issues with protein extraction and sample preparation.1. For acute signaling studies, collect cerebellar tissue 24 hours after this compound administration.[5] For chronic studies, the timing may be less critical, but should be consistent. 2. Validate antibodies for pS6, p4E-BP1, and other targets using appropriate positive and negative controls. 3. Ensure efficient lysis of cerebellar tissue and use phosphatase inhibitors in your lysis buffer to preserve phosphorylation states.

Data Summary Tables

Table 1: In Vivo Dosages and Administration of this compound

Animal ModelThis compound DosageAdministration MethodVehicleKey FindingReference
ATXN1[30Q]D776/Cck-/- (SCA)0.02 mg/kg/dayOsmotic Minipump20 mM PBSDampened Purkinje neuron pathology and improved motor performance.[1]
ATXN1[82Q] (SCA1)0.026 mg/kg/dayOsmotic MinipumpNot SpecifiedAlleviated motor deficits and molecular layer thinning.[1][2]
ATXN2[127Q] (SCA2)0.026 mg/kg/dayOsmotic MinipumpNot SpecifiedImproved motor performance on balance beam.[1][2]
Wild-Type Mice (Pharmacodynamic Study)0.026 mg/kg & 0.132 mg/kgIntraperitoneal (IP) InjectionNot SpecifiedDose-dependent increase in cerebellar Erk1/2 phosphorylation.[1][2][3]

Table 2: Key Molecular and Pathological Outcomes

Animal ModelTreatmentOutcome MeasureResultReference
ATXN1[82Q] (SCA1)This compound (0.026 mg/kg/day)Cerebellar mTORC1 Signaling (pS6, p4E-BP1)Restored to normal levels.[1][5]
ATXN1[82Q] (SCA1)This compound (0.026 mg/kg/day)Molecular Layer ThicknessSignificantly less thinning compared to vehicle.[1][2]
ATXN2[127Q] (SCA2)This compound (acute)Cerebellar Calbindin LevelsIncreased expression.[4][5]
ATXN1[82Q] (SCA1)This compoundATXN1[82Q] Protein LevelsNo reduction observed.[1][2]

Experimental Protocols & Visualizations

Protocol 1: In Vivo Administration of this compound via Osmotic Minipump
  • Preparation: Dissolve this compound in sterile 20 mM PBS to achieve a concentration that will deliver the target dose (e.g., 0.026 mg/kg/day) based on the pump's flow rate and the animal's weight.

  • Pump Loading: Under sterile conditions, load the calculated volume of this compound solution into an Alzet osmotic minipump (e.g., models with a 6-week delivery duration).[1]

  • Surgical Implantation: Anesthetize the mouse. Make a small subcutaneous incision on the back, between the shoulder blades. Insert the loaded osmotic minipump.

  • Closure: Close the incision with surgical staples or sutures.

  • Post-Operative Care: Monitor the animal for recovery and signs of infection. The pump will deliver the compound continuously at a fixed rate. Pumps should be replaced every 6 weeks for longer-term studies.[1]

Protocol 2: Assessment of Motor Performance
  • Balance Beam Test:

    • Apparatus: A narrow, elevated beam (e.g., 10-mm round).

    • Procedure: Train mice to cross the beam. During testing, record the time taken to cross and the number of foot slips.

    • Analysis: Compare the performance of this compound-treated animals to vehicle-treated controls.[1]

  • Rotarod Test:

    • Apparatus: An accelerating rotating rod.

    • Procedure: Place the mouse on the rod and start the acceleration protocol. Record the latency to fall.

    • Analysis: A longer latency to fall indicates better motor coordination and balance.[1][2]

Protocol 3: Western Blot for Signaling Pathway Analysis
  • Tissue Harvest: Euthanize the animal at the designated time point (e.g., 24 hours post-IP injection for acute studies).[5] Rapidly dissect the cerebellum on ice.

  • Protein Extraction: Homogenize the cerebellar tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-p-S6, anti-S6, anti-p-Erk1/2, anti-Erk1/2, anti-Actin).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize bands using an ECL substrate and quantify band intensity using densitometry software. Normalize phosphoprotein levels to total protein levels.

Diagrams

G cluster_0 This compound Signaling Pathway for Neuroprotection This compound This compound CCK1R CCK1R (Cholecystokinin 1 Receptor) This compound->CCK1R Activates mTORC1 mTORC1 Signaling (Restoration) CCK1R->mTORC1 Modulates S6 Phosphorylation of S6 & 4E-BP1 mTORC1->S6 Neuroprotection Neuroprotection (e.g., Purkinje Cell Survival) S6->Neuroprotection Leads to G cluster_1 Experimental Workflow for Dosage Optimization start Select Animal Model (e.g., ATXN1[82Q] mice) dose_selection Dose Selection (Start with 0.026 mg/kg/day) start->dose_selection admin Administration (e.g., Osmotic Minipump) dose_selection->admin pd_assay Pharmacodynamic Assay (Western Blot for p-Erk1/2) admin->pd_assay behavioral Behavioral & Pathological Assessment (Rotarod, Histology) pd_assay->behavioral Target Engaged analysis Data Analysis (Compare treated vs. vehicle) behavioral->analysis end Optimal Dose Identified analysis->end G cluster_2 Troubleshooting Guide: No Neuroprotective Effect start No observable neuroprotective effect q1 Is there CNS target engagement? start->q1 a1_yes Check p-Erk1/2 levels in cerebellum q1->a1_yes q2 Was treatment initiated early? q1->q2 Yes a1_no Increase dose; verify bioavailability q1->a1_no No a2_no Restart with earlier treatment window q2->a2_no No q3 Is the compound stable and administration correct? q2->q3 Yes a3_no Prepare fresh solutions; verify pump/injection technique q3->a3_no No end Re-evaluate experimental design q3->end Yes

References

Troubleshooting inconsistent results with A71623

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies researchers, scientists, and drug development professionals may encounter when working with the CCK1 receptor agonist, A71623.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective cholecystokinin-1 (CCK1) receptor agonist with an IC50 of 3.7 nM. Its selectivity for the CCK1 receptor is 1200-fold higher than for the CCK2 receptor. This compound is a tetrapeptide analog that can be administered peripherally to elicit effects in the central nervous system.[1][2][3] Its primary mechanism of action is to bind to and activate the CCK1 receptor, mimicking the effect of the endogenous ligand, cholecystokinin (CCK). This activation has been shown to influence various physiological processes, including satiety and neuroprotection.[1][4][5]

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are critical for maintaining the stability and activity of this compound. Inconsistent results can often be traced back to improper storage.

Storage ConditionPowderIn Solvent
-80°C2 years6 months
-20°C1 year1 month

Note: For solutions, it is recommended to prepare aliquots and store them in tightly sealed vials to be used within one month when stored at -20°C.[6] It is best to make up solutions and use them on the same day.[6] The compound should be stored away from moisture and light, under nitrogen if possible.[7] Before use, allow the product to equilibrate to room temperature for at least 60 minutes prior to opening the vial.[6]

Q3: In what solvent should I dissolve this compound?

This compound is soluble in 20mM PBS buffer up to 1 mg/ml. For in vitro studies, it can be dissolved in DMSO at a concentration of 50 mg/mL, though this may require sonication and it is noted to be hygroscopic.[7] For in vivo studies in mice, this compound has been successfully suspended in 20mM PBS.[1][2][3]

Troubleshooting Inconsistent Experimental Results

Problem 1: Reduced or No Observed Efficacy of this compound

One of the most common issues is observing a diminished or complete lack of the expected biological effect.

Potential Causes and Solutions:

  • Improper Storage: this compound is a peptide analog and can degrade if not stored correctly.

    • Solution: Review the storage conditions in the table above. Ensure the compound has been stored at the correct temperature and protected from light and moisture. If in doubt, use a fresh vial of the compound.

  • Incorrect Preparation of Solutions: The solubility and stability of this compound in solution can affect its efficacy.

    • Solution: Prepare fresh solutions for each experiment.[6] When using PBS, ensure the pH is correct. If using DMSO for stock solutions, be mindful of its hygroscopic nature.[7]

  • Suboptimal Dosing or Administration: The effective dose can vary between different animal models and experimental setups.

    • Solution: A dose of 0.026 mg/kg has been shown to have central effects in mice.[1][3] However, dose-response studies are recommended to determine the optimal concentration for your specific model. Administration via intraperitoneal (IP) injection or continuous infusion with osmotic minipumps has been reported to be effective.[1][2][3]

  • Receptor Desensitization: Prolonged or repeated exposure to an agonist can sometimes lead to receptor desensitization.

    • Solution: In daily injection studies, the anorectic activity of CCK-8 diminished rapidly, whereas the effects of this compound persisted over an 11-day treatment period.[5] However, if you suspect desensitization, consider varying the dosing regimen.

Problem 2: High Variability Between Experimental Groups

High variability can mask the true effect of the compound.

Potential Causes and Solutions:

  • Inconsistent Drug Administration: Variations in injection volume or pump implantation technique can lead to variable drug exposure.

    • Solution: Ensure all personnel are thoroughly trained on the administration techniques. For IP injections, use a consistent injection site. For osmotic pumps, ensure proper implantation to avoid dislodging.

  • Biological Variability in Animal Models: Age, weight, and genetic background of the animals can influence the response to this compound.

    • Solution: Use age- and weight-matched animals for all experimental groups. Ensure the genetic background of the mice is consistent.

  • Vehicle Effects: The vehicle used to dissolve this compound could have its own biological effects.

    • Solution: Always include a vehicle-only control group in your experimental design to account for any effects of the solvent.

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol is based on studies using mouse models of spinocerebellar ataxia.[1][2][3]

  • Reconstitution: Suspend this compound powder (from Tocris Biosciences) in sterile 20mM Phosphate-Buffered Saline (PBS).[1][2][3]

  • Concentration for IP Injections: For bolus IP injections, prepare a solution at the desired concentration. Doses ranging from 0.0264 mg/kg to 1.0 mg/kg have been used.[8]

  • Concentration for Osmotic Pumps: For continuous delivery via osmotic minipumps (e.g., Alzet, 1004), calculate the required concentration to deliver the target daily dose (e.g., 0.02 mg/kg/day or 0.026 mg/kg/day).[1][2][3]

Administration of this compound in Mice
  • Intraperitoneal (IP) Injections:

    • Anesthetize the mouse (e.g., with a ketamine/xylazine cocktail) if required by the experimental protocol.[1][2]

    • Administer the prepared this compound solution via an IP bolus injection.[1][8]

  • Osmotic Minipump Implantation:

    • Anesthetize the mouse (e.g., with an intramuscular injection of a ketamine/xylazine cocktail).[1][2]

    • Shave the fur at the intraperitoneal implantation site (approximately 1 cm below the ribcage).[1][2]

    • Scrub the incision site with povidone-iodine.[1][2]

    • Implant the osmotic minipump containing either this compound or vehicle intraperitoneally.[1][2]

Signaling Pathways and Workflows

This compound Signaling Pathway

This compound acts as an agonist at the CCK1 receptor, which can activate downstream signaling pathways such as the mTORC1 and Erk1/2 pathways.[1][9]

A71623_Signaling_Pathway This compound This compound CCK1R CCK1 Receptor This compound->CCK1R Activates Downstream Downstream Signaling CCK1R->Downstream Satiety Satiety CCK1R->Satiety mTORC1 mTORC1 Signaling Downstream->mTORC1 Erk Erk1/2 Phosphorylation Downstream->Erk Neuroprotection Neuroprotection mTORC1->Neuroprotection Erk->Neuroprotection Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., ATXN1[82Q] mice) Baseline Baseline Behavioral Assessments Animal_Model->Baseline Drug_Prep Prepare this compound Solution (20mM PBS) Treatment_Admin Administer this compound or Vehicle (IP Injection or Osmotic Pump) Drug_Prep->Treatment_Admin Baseline->Treatment_Admin Monitoring Monitor Animal Health and Behavior Treatment_Admin->Monitoring Endpoint_Behavior Endpoint Behavioral Assessments Monitoring->Endpoint_Behavior Tissue_Harvest Harvest Tissues (e.g., Cerebellum) Endpoint_Behavior->Tissue_Harvest Biochemical Biochemical Analysis (e.g., Western Blot for pS6, pErk) Tissue_Harvest->Biochemical Histo Histological Analysis Tissue_Harvest->Histo

References

A71623 stability in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of A71623 in solution for long-term experiments, addressing common questions and potential issues faced by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For long-term stability, it is recommended to store this compound stock solutions at low temperatures. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.

Q2: How long can I store this compound stock solutions?

A2: The stability of this compound stock solutions is dependent on the storage temperature. Based on manufacturer recommendations, the following storage periods can be expected[1][2]:

Storage TemperatureRecommended Duration
-80°CUp to 6 months[1]
-20°CUp to 1 month[1]

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: this compound is soluble in DMSO[2]. For in vivo experiments, it has been suspended in 20mM PBS[3][4][5]. The choice of solvent will depend on the specific experimental requirements.

Q4: Is it necessary to protect this compound solutions from light?

A4: Yes, it is recommended to store this compound solutions protected from light[1].

Troubleshooting Guide

Issue 1: I am observing a decrease in the efficacy of my this compound solution over the course of a long-term experiment.

  • Possible Cause 1: Degradation of this compound in solution.

    • Troubleshooting Step: Prepare fresh solutions of this compound for each experiment or at regular intervals during a long-term study. Long-term storage of peptides in solution is generally not recommended.

    • Troubleshooting Step: Ensure that the storage conditions for your stock solution are optimal (see FAQ A1 & A2). Avoid repeated freeze-thaw cycles by preparing aliquots.

  • Possible Cause 2: Improper solvent or pH.

    • Troubleshooting Step: Verify that the solvent and pH of your solution are compatible with this compound and your experimental setup. For in vivo studies using osmotic pumps, 20mM PBS has been successfully used[3][4][5].

  • Possible Cause 3: Adsorption to container surfaces.

    • Troubleshooting Step: Consider using low-adsorption tubes and vials for storing and diluting your this compound solutions.

Issue 2: I am seeing precipitation in my this compound solution.

  • Possible Cause 1: Poor solubility at the desired concentration.

    • Troubleshooting Step: Ensure you have not exceeded the solubility limit of this compound in your chosen solvent. The maximum dose for some in vivo studies was limited by its solubility[4][5].

    • Troubleshooting Step: Gentle warming or sonication may help to redissolve the compound, but be cautious as this may also accelerate degradation.

  • Possible Cause 2: Change in temperature.

    • Troubleshooting Step: Allow the solution to come to room temperature before use, as solubility can be temperature-dependent.

Experimental Protocols

Preparation of this compound for In Vivo Administration via Osmotic Minipumps

This protocol is based on methodologies described in studies investigating the effects of this compound in mouse models[3][4].

  • Reconstitution: Suspend this compound (Tocris Biosciences) in 20mM Phosphate-Buffered Saline (PBS) to the desired concentration.

  • Pump Loading: Under sterile conditions, load the osmotic minipumps (e.g., Alzet, 1004) with the this compound solution.

  • Implantation: For intraperitoneal (i.p.) administration, surgically implant the loaded osmotic minipumps into the peritoneal cavity of the experimental animals.

  • Dosing: The concentration of the this compound solution should be calculated to achieve the desired daily dosage (e.g., 0.02 mg/kg/day) based on the pump's flow rate and the animal's weight[1][3][4].

Visualizations

A71623_Stability_Workflow cluster_preparation Solution Preparation cluster_storage Storage cluster_experiment Experimental Use A Weigh this compound Powder B Select Appropriate Solvent (e.g., DMSO, 20mM PBS) A->B C Dissolve this compound B->C D Aliquot into Low-Adsorption Vials C->D Freshly Prepared Stock Solution E Store at -80°C (long-term) or -20°C (short-term) D->E F Protect from Light D->F G Thaw Aliquot at Room Temperature E->G For each experiment H Dilute to Final Working Concentration G->H I Use in Experiment H->I

Caption: Recommended workflow for the preparation and storage of this compound solutions.

A71623_Signaling_Pathway This compound This compound CCK1R CCK1 Receptor This compound->CCK1R Activates mTORC1 mTORC1 Signaling CCK1R->mTORC1 Modulates Downstream Downstream Effects (e.g., reduced food intake, neuroprotection) mTORC1->Downstream Leads to

Caption: Simplified signaling pathway of this compound as a CCK1 receptor agonist.

References

How to minimize stress in animals during A71623 injection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing animal stress during the administration of A71623. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly selective cholecystokinin-A (CCK-A or CCK1R) receptor agonist.[1] It is a cholecystokinin tetrapeptide (CCK-4) analogue.[1] In research, it has been shown to elicit CNS-mediated behavioral effects even with peripheral administration.[2][3] Its mechanism involves the activation of the CCK1R, which can influence downstream signaling pathways such as mTORC1 and Erk1/Erk2.[2][3] Studies have demonstrated its potential in alleviating disease pathology in mouse models of spinocerebellar ataxia (SCA) and in suppressing food intake.[2][4]

Q2: Why is it critical to minimize stress during this compound injection?

Minimizing stress is an ethical and legal obligation for all personnel involved in animal research.[5] Stress acts as a significant experimental variable that can impact scientific outcomes.[6] Physiological and behavioral responses to stress, such as altered hormone levels, heart rate, and anxiety-like behaviors, can confound data, reduce reproducibility, and compromise the validity of research findings.[7][8] By refining procedures to reduce stress, researchers can improve animal welfare and the quality of their scientific data.[8]

Q3: What are the common signs of stress and distress in rodents during an injection procedure?

Recognizing stress is key to mitigating it. Both physiological and behavioral signs should be monitored. Common indicators include:

  • Behavioral: Increased vigilance, freezing, hypoactivity, vocalizations, attempts to escape, and changes in grooming.[7][9] In the long term, this can manifest as anhedonia, social avoidance, or suppressed food and water consumption.[9][10]

  • Physiological: Elevated heart rate, increased blood pressure, changes in body temperature (stress-induced hyperthermia), and elevated levels of stress hormones like corticosterone.[7][11]

Q4: What general handling principles should be followed to reduce injection-related stress?

Proper handling is fundamental to reducing animal stress.

  • Acclimation: Allow animals to acclimate to the facility for at least a week before starting procedures.[6]

  • Habituation: Acclimate the animals to the researcher's presence and gentle handling in a non-threatening manner before the experiment begins.[6][12] This reduces the novelty and fear associated with the procedure.

  • Gentle and Firm Handling: Handle animals gently but firmly to prevent struggling, which can occur if the animal senses an opportunity to escape.[6] Avoid loud noises and sudden movements.[6]

  • Non-Restraint Techniques: Whenever possible, adopt handling strategies that avoid physical restraint, as restraint itself is a major source of stress.[8] For mice, techniques like tunnel handling or cupping in the hands are preferred over tail handling.[13]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Animal exhibits significant resistance, vocalization, or attempts to bite during handling. Lack of habituation; improper handling technique; animal is experiencing fear or anxiety.Implement a pre-procedure habituation period of several days with gentle handling.[6][12] Ensure the handler is confident and using correct, minimal restraint techniques.[8] Consider alternative handling methods like tunnel handling for mice.[12]
Difficulty locating the correct site for intraperitoneal (IP) injection. Improper restraint; lack of anatomical knowledge.Use proper scruff restraint to expose the ventral abdomen.[14] The injection should be administered in the lower right or left quadrant of the abdomen to avoid hitting the bladder or cecum.[14] Tilting the animal's head slightly downwards can help shift organs away from the injection site.[14]
Fluid leaks from the injection site after withdrawing the needle. Needle gauge is too large; injection volume is too high for the site; rapid withdrawal of the needle.Use an appropriate needle size (e.g., 25-27 gauge for mice). Ensure the injection volume is within recommended limits. After injecting, pause and slightly rotate the needle before withdrawing it smoothly. Pinching the skin at the injection site as the needle is withdrawn can also help.[15]
Animal becomes immobile or shows signs of shock post-injection. Accidental injection into a blood vessel or organ; substance was injected too rapidly.Always aspirate after inserting the needle to check for blood (for IM) or other fluids (for IP) before injecting.[14][16] Administer the substance with a slow, steady motion to prevent tissue trauma and rapid changes in pressure.[15] Provide appropriate post-procedural monitoring and care.
High variability in experimental data across subjects. Inconsistent injection technique; variable stress levels among animals.Standardize the injection protocol across all personnel and subjects. Implement low-stress handling and habituation for all animals to reduce baseline anxiety and reactivity, which can decrease data variability.[5][12]

Data Presentation

Table 1: Common Physiological and Behavioral Indicators of Stress in Rodents

This table summarizes key markers researchers can use to assess the level of stress in animals during experimental procedures. Monitoring these indicators is essential for establishing humane endpoints and refining protocols.[17]

Category Indicator Description Typical Measurement Method
Physiological Heart RateTachycardia (elevated heart rate) is a common response to acute stress.[11]Telemetry, electrocardiogram (ECG)
Blood PressureStress can cause a transient increase in blood pressure.[7]Telemetry, tail-cuff method
Body TemperatureAcute psychological stressors can cause a brief rise in core body temperature (stress-induced hyperthermia).[11]Rectal probe, telemetry
CorticosteroneThe primary stress hormone in rodents; levels rise in response to stressors.[7]Blood/saliva/fecal sample analysis (ELISA, RIA)
Behavioral FreezingA state of immobility, often a fear response.[9]Observational scoring
Reduced LocomotionAnimals may become hypoactive in a novel or frightening environment.[7]Open-field test, automated activity monitoring
VocalizationUltrasonic vocalizations (USVs) can indicate a negative affective state.Ultrasonic microphone and analysis software
Suppressed IntakeReduced consumption of food, water, or palatable solutions (anhedonia).[7][9]Measurement of daily intake

Experimental Protocols

Protocol: Low-Stress Intraperitoneal (IP) Injection of this compound in Mice

This protocol incorporates best practices to minimize animal stress. This compound is often dissolved in a vehicle like phosphate-buffered saline (PBS).[2]

1. Pre-Procedure Phase (Habituation):

  • For 3-5 days prior to the experiment, handle the mice daily for several minutes using a non-aversive method (e.g., tunnel handling or cupping with open hands).[12]

  • Acclimate the mice to the procedure room and the scent of the experimenter.

  • On the final day of habituation, you can test for handling acclimation by briefly lifting the mouse by the scruff; a well-habituated animal will remain relatively immobile.[12]

2. Preparation Phase:

  • Prepare the this compound solution to the desired concentration (e.g., 0.0264, 0.264, or 1.0 mg/kg) in sterile PBS.[2]

  • Draw the calculated volume into a sterile syringe, using a new syringe and needle (e.g., 25-27 gauge, 0.5-1 inch) for each animal.[6][16]

  • Expel any air bubbles from the syringe.[16]

  • Transport the mouse to the procedure area using a calm method (e.g., in its home cage or a handling tunnel).

3. Injection Procedure:

  • Securely restrain the mouse using a one-handed scruff method. The grip should be firm enough to immobilize the head and create a "tent" of skin over the back, but not so tight as to impede breathing.

  • Position the mouse so its head is tilted slightly downward.

  • Identify the injection site in the lower-left or lower-right abdominal quadrant.

  • Insert the needle, bevel up, at approximately a 30-degree angle.[14]

  • Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If no fluid enters the syringe, proceed.[14]

  • Inject the solution slowly and steadily.[15]

  • Withdraw the needle smoothly and apply gentle pressure to the injection site for a moment to prevent leakage.

4. Post-Procedure Phase:

  • Immediately return the animal to its home cage.

  • Monitor the animal for at least 15-30 minutes for any adverse reactions (e.g., signs of pain, distress, or mobility issues).

  • Ensure the animal has free access to food and water.

  • Document all procedures, observations, and any actions taken to alleviate distress.[5]

Mandatory Visualizations

A71623_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (CCK1R Agonist) CCK1R CCK1R (CCK-A Receptor) This compound->CCK1R Binds & Activates Erk Erk1/2 Phosphorylation CCK1R->Erk mTORC1 mTORC1 Signaling (Restoration) CCK1R->mTORC1 Response Cellular Response (e.g., Neuroprotection) Erk->Response mTORC1->Response

Caption: Signaling pathway of the CCK1R agonist this compound.

Low_Stress_Injection_Workflow start Start habituation Phase 1: Habituation (3-5 Days) - Gentle Handling - Acclimation to Environment start->habituation preparation Phase 2: Preparation - Prepare this compound Solution - Use New Sterile Syringe/Needle habituation->preparation transport Low-Stress Transport to Procedure Area preparation->transport injection Phase 3: Injection - Proper Restraint - Correct Site (Lower Quadrant) - Aspirate Before Injecting - Slow, Steady Administration transport->injection monitoring Phase 4: Post-Procedure - Return to Home Cage - Monitor for Adverse Effects - Document Observations injection->monitoring end End monitoring->end

Caption: Experimental workflow for a low-stress this compound injection.

References

Interpreting unexpected behavioral changes with A71623

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected behavioral changes observed during experiments with A71623.

Troubleshooting Guides

Issue 1: Unexpected Reduction in Food Intake and Body Weight

Q1: We administered this compound to our animal models and observed a significant decrease in food consumption and a subsequent drop in body weight. Is this a typical response?

A1: Yes, this is a well-documented and expected effect of this compound. This compound is a potent and highly selective agonist for the cholecystokinin-A (CCK-A or CCK1R) receptor.[1][2] Activation of CCK1R is known to induce satiety and suppress food intake.[3] Studies have consistently demonstrated that this compound produces anorectic effects in various species, including rats, mice, dogs, and monkeys.[1][3]

Troubleshooting Steps:

  • Dose Confirmation: Verify that the administered dose is within the reported effective range for anorectic effects. Even low doses can suppress appetite.

  • Control Group: Ensure you have a vehicle-treated control group to accurately quantify the extent of the anorectic effect.

  • Experimental Design: For studies where anorexia is a confounding factor, consider scheduling behavioral testing before the daily administration of this compound or during a period of peak activity that does not coincide with feeding times.

  • Hydration and Health Monitoring: Closely monitor the animals for signs of dehydration or excessive weight loss. Provide supplemental hydration or a more palatable diet if necessary to ensure animal welfare.

Issue 2: Observed Sedation or Reduced Locomotor Activity

Q2: Our animals appear lethargic and show reduced spontaneous movement in their cages after this compound administration. Is this an anticipated side effect?

A2: Yes, a reduction in spontaneous locomotor activity has been reported, particularly at doses higher than those required to suppress food intake.[1][2] This effect is considered a part of the compound's behavioral profile.

Troubleshooting Steps:

  • Dose-Response Relationship: Determine if the observed sedation is dose-dependent. If possible, a dose-reduction study could identify a therapeutic window where the desired effects are present without significant sedation.

  • Timing of Behavioral Assays: Conduct behavioral tests that require active participation (e.g., motor coordination tasks) before this compound administration or after the acute sedative effects have subsided.

  • Objective Quantification: Use automated activity monitoring systems to objectively measure and quantify the changes in locomotor activity compared to a control group.

Issue 3: Unexpected Improvement in Motor Coordination in Neurodegenerative Models

Q3: In our mouse model of spinocerebellar ataxia (SCA), we observed an unexpected improvement in motor performance on the rotarod and balance beam tests after treatment with this compound. Is this a plausible outcome?

A3: Yes, this is a significant and reported therapeutic effect of this compound in preclinical models of certain neurodegenerative diseases, specifically spinocerebellar ataxias (SCA1 and SCA2).[4][5] The compound has been shown to dampen Purkinje neuron pathology and improve motor performance in these models.[4][5][6]

Interpreting the Results:

  • Mechanism of Action: This seemingly unexpected behavioral improvement is linked to this compound's ability to restore mTORC1 signaling in Purkinje cells.[4][5][7][8] In SCA models, mTORC1 signaling is often reduced, and this compound, by activating the CCK1R, can correct this deficit.[4][6][8]

  • Confirmation of Pathway Activation: To confirm this mechanism, you can assess the phosphorylation status of downstream targets of mTORC1, such as the ribosomal protein S6 (pS6), in cerebellar tissue.[4][9] An increase in pS6 levels following this compound treatment would support this neuroprotective pathway.

  • Control Experiments: To validate that the observed effects are mediated by the CCK1R, experiments can be conducted in CCK1R knockout mice, where this compound should no longer be able to restore cerebellar mTORC1 signaling or improve motor performance.[4][6]

Frequently Asked Questions (FAQs)

Q4: What is the primary mechanism of action of this compound?

A4: this compound is a highly selective agonist for the cholecystokinin 1 receptor (CCK1R).[4][6] It is a cholecystokinin tetrapeptide (CCK-4) analogue.[1] By binding to and activating CCK1R, a G-protein coupled receptor, it initiates downstream signaling cascades, most notably the mTORC1 pathway.[4][6][7]

Q5: What are the known downstream signaling effects of this compound?

A5: The primary reported downstream signaling effect of this compound, particularly in the context of neuroprotection, is the activation of the mTORC1 signaling pathway.[4][6][7][8] This is evidenced by the increased phosphorylation of ribosomal protein S6 (pS6) and 4e-bp1.[5][9] Activation of cerebellar Erk1 and Erk2, other downstream targets of CCK1R, has also been demonstrated following intraperitoneal injections of this compound.[4][6]

Q6: Can this compound cross the blood-brain barrier?

A6: While this compound is administered peripherally (e.g., via intraperitoneal injection), it is capable of eliciting CNS-mediated behavioral effects.[4][6] This suggests that it can either cross the blood-brain barrier or act on peripheral CCK1R that signal to the central nervous system.

Q7: What are typical dosages used in preclinical studies?

A7: Dosages can vary depending on the study's objective. For neuroprotective effects in SCA mouse models, a dose of 0.026 mg/kg/day administered via intraperitoneal (IP) injections or osmotic pumps has been used.[4] For anorectic effects, a range of doses has been explored, with intraperitoneal administration being the most potent route.[1]

Quantitative Data Summary

ParameterValueSpeciesStudy ContextReference
Effective Dose (Neuroprotection) 0.026 mg/kg/dayMouse (SCA models)Improved motor performance[4]
Route of Administration Intraperitoneal (IP) injection, Osmotic pumpMouse, RatNeuroprotection, Anorexia[1][4]
Effect on Food Intake SuppressionMouse, Dog, Monkey, RatAnorectic studies[1][3]
Effect on Locomotor Activity Reduction at higher dosesRatBehavioral studies[1]

Experimental Protocols

Protocol 1: Assessment of Motor Coordination in SCA Mouse Models
  • Animal Model: Pcp2-ATXN1[82Q] or Pcp2-ATXN2[127Q] mouse models of spinocerebellar ataxia.

  • This compound Preparation and Administration:

    • Dissolve this compound in a suitable vehicle (e.g., 20mM PBS).

    • Administer daily via intraperitoneal (IP) injections at a dose of 0.026 mg/kg.[4]

    • For chronic studies, osmotic pumps can be implanted for continuous delivery.[8]

  • Behavioral Testing:

    • Rotarod Test:

      • Acclimate mice to the rotarod apparatus.

      • Test mice at various ages (e.g., 4 and 12 weeks).

      • Record the latency to fall from an accelerating rod.[4]

    • Balance Beam Test:

      • Train mice to cross a narrow wooden beam.

      • Record the time taken to cross and the number of foot slips.[4]

  • Data Analysis: Compare the performance of this compound-treated mice to vehicle-treated controls using appropriate statistical tests (e.g., Two-Way ANOVA).[8]

Protocol 2: Analysis of mTORC1 Signaling in Cerebellar Tissue
  • Tissue Collection:

    • Following the treatment period, euthanize the animals.

    • Rapidly dissect the cerebellum and freeze it in liquid nitrogen or on dry ice.

  • Western Blotting:

    • Prepare protein lysates from the cerebellar tissue.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated ribosomal protein S6 (pS6) and total S6.

    • Use a loading control such as beta-actin (Actb).[5]

    • Incubate with appropriate secondary antibodies and visualize the protein bands.

  • Quantification:

    • Densitometrically quantify the pS6 and total S6 bands.

    • Normalize the pS6 signal to the total S6 or loading control signal.

    • Compare the levels of pS6 in this compound-treated animals to vehicle-treated controls.[5]

Visualizations

A71623_Signaling_Pathway This compound This compound CCK1R CCK1R (G-protein coupled receptor) This compound->CCK1R Binds & Activates mTORC1 mTORC1 CCK1R->mTORC1 Activates pS6 Phosphorylation of Ribosomal Protein S6 (pS6) mTORC1->pS6 Promotes Neuroprotection Neuroprotection & Improved Motor Function pS6->Neuroprotection Leads to

Caption: this compound signaling pathway leading to neuroprotection.

Experimental_Workflow cluster_treatment Treatment Phase cluster_behavioral Behavioral Assessment cluster_molecular Molecular Analysis start Start Treatment (e.g., 4 weeks of age) treatment Daily this compound or Vehicle (IP Injection or Osmotic Pump) start->treatment rotarod Rotarod Test treatment->rotarod Assess Motor Coordination balance_beam Balance Beam Test treatment->balance_beam Assess Motor Coordination euthanasia Euthanasia & Cerebellum Dissection rotarod->euthanasia balance_beam->euthanasia western_blot Western Blot for pS6 euthanasia->western_blot

Caption: Experimental workflow for this compound studies in SCA models.

References

A71623 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control and purity assessment of A71623, a potent and selective CCK1 receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a tetrapeptide-based, highly selective agonist for the cholecystokinin A (CCK-A) receptor.[1] It is a modified tetrapeptide with the sequence Boc-Trp-Lys(Tac)-Asp-(N-methyl)-Phe-NH2.

PropertyValue
Molecular Formula C44H56N8O9
Molecular Weight 840.97 g/mol
Appearance White to off-white solid[1]
Purity (typical) ≥95% (as determined by HPLC)

Q2: How should this compound be stored to ensure its stability?

Proper storage is crucial to maintain the integrity of this compound.

FormStorage TemperatureDurationStorage Conditions
Powder -80°C2 yearsSealed, away from moisture and light, under nitrogen[1]
-20°C1 yearSealed, away from moisture and light, under nitrogen[1]
In Solvent -80°C6 monthsSealed, away from moisture and light, under nitrogen[1]
-20°C1 monthSealed, away from moisture and light, under nitrogen[1]

Q3: What are the recommended solvents for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 50 mg/mL (59.46 mM).[1] For in vivo studies, it has been dissolved in 20 mM PBS. It is important to note that this compound is hygroscopic, and the use of newly opened DMSO is recommended for best results.[1] Ultrasonic assistance may be required to fully dissolve the compound.[1]

Q4: What are the known biological activities of this compound?

This compound is a potent and selective CCK-A receptor agonist with an IC50 of 3.7 nM for the guinea pig pancreas CCK-A receptor, showing high selectivity over the CCK-B receptor (IC50 = 4500 nM).[1] It has been shown to suppress food intake in various animal models and is being investigated for its neuroprotective effects in models of spinocerebellar ataxia through the activation of the CCK1R/mTORC1 signaling pathway.

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity
Possible Cause Troubleshooting Step
Degradation of this compound 1. Verify Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (see FAQ 2).2. Check for Degradation Products: Analyze the sample by HPLC and Mass Spectrometry to identify potential degradation products, such as the hydrolysis of the N-terminal Boc group.
Improper Sample Preparation 1. Confirm Concentration: Re-measure the concentration of your stock solution. Spectrophotometric methods can be used if an extinction coefficient is known, or a fresh standard can be prepared.2. Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is not interfering with the biological system.
Experimental System Issues 1. Cell Line/Receptor Expression: Verify the expression and functionality of the CCK1 receptor in your experimental system.2. Assay Conditions: Optimize assay parameters such as incubation time, temperature, and buffer composition.
Issue 2: Poor Solubility or Precipitation in Aqueous Buffers
Possible Cause Troubleshooting Step
Hydrophobicity of this compound 1. Initial Dissolution in Organic Solvent: First, dissolve this compound in a minimal amount of DMSO before diluting with aqueous buffer.[1]2. Use of Sonication: Gentle sonication can aid in dissolving the peptide.[1]3. pH Adjustment: The solubility of peptides can be pH-dependent. Experiment with buffers of different pH to find the optimal condition for solubility.
Aggregation 1. Work at Lower Concentrations: Prepare more dilute stock solutions and final assay concentrations.2. Incorporate Chaotropic Agents: In some cases, small amounts of chaotropic agents can help prevent aggregation, but their compatibility with the assay must be verified.

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

Workflow for HPLC Purity Analysis

hplc_workflow prep Sample Preparation hplc HPLC Analysis prep->hplc Inject data Data Analysis hplc->data Chromatogram report Purity Report data->report Calculate % Purity

Caption: Workflow for this compound purity analysis by HPLC.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation:

    • Dissolve this compound in a suitable solvent (e.g., DMSO or Mobile Phase A) to a final concentration of approximately 1 mg/mL.

  • HPLC Conditions:

ParameterSetting
Column C18 reverse-phase, 4.6 x 250 mm, 5 µm
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Gradient 20% to 80% Mobile Phase B over 20 minutes
  • Data Analysis:

    • Integrate the peak areas of all peaks in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Identity Confirmation by Mass Spectrometry (MS)

This protocol outlines a general procedure for confirming the molecular weight of this compound.

Workflow for Mass Spectrometry Analysis

ms_workflow prep Sample Preparation ms MS Analysis prep->ms Infuse/Inject data Data Analysis ms->data Mass Spectrum report Identity Confirmation data->report Compare with Theoretical MW

Caption: Workflow for this compound identity confirmation by MS.

Materials:

  • This compound sample

  • Mass spectrometer (e.g., ESI-MS)

  • Suitable solvent (e.g., acetonitrile/water with 0.1% formic acid)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 10 µg/mL) in the infusion solvent.

  • Mass Spectrometry Analysis:

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum in the positive ion mode.

  • Data Analysis:

    • Identify the molecular ion peak(s) (e.g., [M+H]+).

    • Compare the observed mass-to-charge ratio (m/z) with the theoretical value for this compound (Theoretical [M+H]+ = 841.98).

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general approach for the structural confirmation of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d6)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve the this compound sample in the deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire 1H and 13C NMR spectra.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) for more detailed structural elucidation.

  • Data Analysis:

    • Assign the chemical shifts of the protons and carbons to the corresponding atoms in the this compound structure.

    • Confirm the presence of all expected functional groups and the correct connectivity of the amino acid residues.

Signaling Pathway

This compound acts as an agonist at the CCK1 receptor, a G-protein coupled receptor (GPCR). Activation of CCK1R can initiate multiple downstream signaling cascades.

CCK1R Signaling Pathway

cck1r_pathway This compound This compound CCK1R CCK1R This compound->CCK1R Gq Gq CCK1R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC DAG->PKC CellularResponse Cellular Response (e.g., Neuroprotection) Ca2->CellularResponse ERK ERK1/2 PKC->ERK mTORC1 mTORC1 ERK->mTORC1 mTORC1->CellularResponse

Caption: Simplified signaling pathway of this compound via the CCK1 receptor.

References

Validation & Comparative

A Comparative Analysis of A71623 and Other Cholecystokinin Receptor (CCKR) Agonists in Neurodegeneration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cholecystokinin receptor (CCKR) agonist A71623 with other CCKR agonists, focusing on their therapeutic potential in various neurodegenerative disease models. The information presented is collated from preclinical studies and aims to offer an objective overview supported by experimental data to inform future research and drug development efforts.

Introduction to CCKR Agonists in Neurodegeneration

Cholecystokinin (CCK) is a neuropeptide that functions as a neurotransmitter and hormone in the brain and periphery. Its receptors, primarily CCK1R and CCK2R, are expressed in various brain regions implicated in neurodegenerative disorders.[1][2] Activation of these receptors by agonists has emerged as a potential neuroprotective strategy, with studies demonstrating beneficial effects in models of Alzheimer's disease, Parkinson's disease, and spinocerebellar ataxias.[3][4][5] These effects are attributed to the modulation of key cellular processes, including inflammation, apoptosis, and neuronal signaling pathways.[2][3][6] This guide focuses on this compound, a selective CCK1R agonist, and compares its neuroprotective profile with other CCKR agonists, including a CCK analogue and a dual GLP-1/CCK receptor agonist.

Quantitative Data Comparison

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound and other CCKR agonists in different neurodegenerative disease models. It is important to note that direct head-to-head comparisons in the same disease model are limited, and the data presented here are from separate studies.

Table 1: this compound in Spinocerebellar Ataxia (SCA) Mouse Models [7][8][9]

Parameter Animal Model Treatment Key Findings
Motor PerformancePcp2-ATXN1[30Q]D776/Cck-/- miceThis compoundMitigated ataxia and progressive Purkinje cell pathology.
Motor PerformanceATXN1[82Q] miceThis compoundMitigated ataxia and progressive Purkinje cell pathology.
Motor PerformanceATXN2[127Q] miceThis compoundMitigated ataxia and progressive Purkinje cell pathology.
Cellular MarkerATXN1[82Q] and ATXN2[127Q] miceThis compoundIncreased expression of calbindin, a marker of Purkinje cell health.[4]
Signaling PathwayATXN1[82Q] miceThis compoundRestored cerebellar mTORC1 signaling.[9]

Table 2: CCK Analogue in a Parkinson's Disease (PD) Mouse Model [3][6][10]

Parameter Animal Model Treatment Key Findings
Motor ActivityMPTP-induced PD mice(pGLu)-(Gln)-CCK8 analogue (50 nmol/kg ip.)Improved locomotor and exploratory activity, bradykinesia, and movement balance.
Neuronal SurvivalMPTP-induced PD mice(pGLu)-(Gln)-CCK8 analogue (50 nmol/kg ip.)Restored the number of tyrosine hydroxylase (TH) positive dopaminergic neurons in the substantia nigra pars compacta (SNpc).
NeuroinflammationMPTP-induced PD mice(pGLu)-(Gln)-CCK8 analogue (50 nmol/kg ip.)Decreased glia activation and neuroinflammation in the SNpc.
ApoptosisMPTP-induced PD mice(pGLu)-(Gln)-CCK8 analogue (50 nmol/kg ip.)Decreased the ratio of the apoptosis-regulating proteins Bax/Bcl-2.
Signaling PathwayMPTP-induced PD mice(pGLu)-(Gln)-CCK8 analogue (50 nmol/kg ip.)Increased phosphorylation of CREB at serine 133, indicating activation of the cAMP/PKA/CREB pathway.[3][6]

Table 3: Dual GLP-1/CCK Receptor Agonist in an Alzheimer's Disease (AD) Mouse Model [11][12][13]

Parameter Animal Model Treatment Key Findings
Cognitive Function5xFAD miceDual GLP-1/CCK agonist (25 nmol/kg ip.)Significantly improved cognitive deficits in the water maze test, superior to liraglutide.[11][12]
Aβ Pathology5xFAD miceDual GLP-1/CCK agonist (25 nmol/kg ip.)Reduced Aβ levels.[13]
Synaptic Plasticity5xFAD miceDual GLP-1/CCK agonist (25 nmol/kg ip.)Brought synapse numbers back to normal levels.[11][12]
Growth Factor Signaling5xFAD miceDual GLP-1/CCK agonist (25 nmol/kg ip.)Upregulated levels of BDNF and its receptor TrkB, superior to liraglutide.[11][12]
Signaling Pathway5xFAD miceDual GLP-1/CCK agonist (25 nmol/kg ip.)Upregulated the PI3K-AKT signaling pathway and increased p-CREB levels.[11][12]

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the key studies cited in this guide.

This compound in Spinocerebellar Ataxia (SCA) Mouse Models
  • Animal Models: Pcp2-ATXN1[30Q]D776/Cck-/-, ATXN1[82Q], and ATXN2[127Q] mouse models of SCA were used.[7] These models exhibit progressive ataxia and Purkinje cell pathology.

  • Drug Administration: this compound, a selective CCK1R agonist, was administered to the mice.[7][9] The specific dosage and administration route were optimized to elicit central nervous system effects.

  • Behavioral Assessment: Motor performance and ataxia were assessed using standardized behavioral tests.

  • Histological Analysis: Cerebellar sections were analyzed for Purkinje cell pathology and the expression of cellular markers like calbindin.[4]

  • Molecular Analysis: Western blotting was used to quantify the levels of proteins involved in the mTORC1 signaling pathway in cerebellar extracts.[8]

CCK Analogue in a Parkinson's Disease (PD) Mouse Model
  • Animal Model: The 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease was utilized.[3][6] Male C57BL/6 mice received daily intraperitoneal (i.p.) injections of MPTP (20 mg/kg) for seven consecutive days.[3]

  • Drug Administration: A (pGLu)-(Gln)-CCK8 analogue was administered daily via i.p. injection at a dose of 50 nmol/kg for 14 consecutive days, starting on the first day of MPTP injections.[3] Liraglutide (50 nmol/kg, i.p.) was used as a positive control.[3]

  • Behavioral Testing: Locomotor and exploratory activity were evaluated using the open-field test.[3]

  • Immunohistochemistry: Brain sections were stained for tyrosine hydroxylase (TH) to quantify dopaminergic neuron survival in the substantia nigra pars compacta (SNpc).[3] Markers for microglia (IBA-1) and astrocytes (GFAP) were used to assess neuroinflammation.[3][10]

  • Western Blotting: Protein levels of Bax, Bcl-2, and phosphorylated CREB (pCREBS133) in the SNpc were measured to assess apoptosis and signaling pathway activation.[3]

Dual GLP-1/CCK Receptor Agonist in an Alzheimer's Disease (AD) Mouse Model
  • Animal Model: Twelve-month-old 5xFAD transgenic mice, a model for Alzheimer's disease, were used.[12]

  • Drug Administration: A dual GLP-1/CCK receptor agonist was administered daily via i.p. injection at a dose of 25 nmol/kg for 14 days.[11][12] Liraglutide (50 nmol/kg, i.p.) was used as a positive control.[11][12]

  • Cognitive Assessment: The Morris water maze test was used to evaluate learning and memory.[11][12]

  • Biochemical Analysis: Levels of amyloid-beta (Aβ) were measured in the brain.[13]

  • Histological and Molecular Analysis: Golgi staining was used to quantify synapse numbers.[11][12] Western blotting was performed to measure the levels of brain-derived neurotrophic factor (BDNF), its receptor TrkB, phosphorylated CREB (p-CREB), and components of the PI3K-AKT signaling pathway.[11][12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways activated by CCKR agonists and the experimental workflows described in the cited studies.

G cluster_0 CCK1R-mTORC1 Signaling Pathway This compound This compound CCK1R CCK1R This compound->CCK1R Activates mTORC1 mTORC1 Signaling CCK1R->mTORC1 Activates Neuroprotection Neuroprotection (Purkinje Cell Survival) mTORC1->Neuroprotection Promotes

Figure 1: this compound-mediated activation of the CCK1R-mTORC1 signaling pathway leading to neuroprotection.

G cluster_1 CCKR-cAMP/PKA/CREB Signaling Pathway CCK_Analogue CCK Analogue CCKR CCK Receptor CCK_Analogue->CCKR Activates AC Adenylate Cyclase CCKR->AC Activates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Promotes Neuronal_Survival Neuronal Survival and Synaptic Plasticity Gene_Expression->Neuronal_Survival

Figure 2: The CCK analogue activates the cAMP/PKA/CREB pathway to promote neuronal survival.

G cluster_workflow Experimental Workflow for PD Mouse Model start Male C57BL/6 Mice mptp MPTP Injection (20 mg/kg, i.p., 7 days) start->mptp treatment CCK Analogue or Liraglutide (50 nmol/kg, i.p., 14 days) mptp->treatment behavior Behavioral Testing (Open-Field) treatment->behavior analysis Histological and Molecular Analysis (SNpc) behavior->analysis end Data Interpretation analysis->end

Figure 3: Workflow for evaluating the CCK analogue in the MPTP-induced Parkinson's disease model.

Conclusion

The available preclinical data suggest that CCKR agonists, including the selective CCK1R agonist this compound and other CCK analogues, hold significant promise as neuroprotective agents for a range of neurodegenerative disorders. This compound has demonstrated efficacy in mitigating motor deficits and Purkinje cell pathology in spinocerebellar ataxia models through the activation of the mTORC1 signaling pathway.[7][8][9] Similarly, a CCK analogue has shown robust neuroprotective effects in a Parkinson's disease model by reducing neuroinflammation and apoptosis, and activating the pro-survival cAMP/PKA/CREB pathway.[3][6] Furthermore, a dual GLP-1/CCK receptor agonist exhibited superior cognitive improvement and enhancement of growth factor signaling in an Alzheimer's disease model compared to a single GLP-1 agonist.[11][12]

While these findings are encouraging, the lack of direct comparative studies makes it challenging to definitively rank the efficacy of these agonists. The choice of agonist and the specific CCK receptor subtype to target may depend on the underlying pathology of the neurodegenerative disease. Future research should focus on head-to-head comparisons of different CCKR agonists in various neurodegenerative models to better delineate their therapeutic potential and mechanisms of action. Such studies will be crucial for advancing the most promising candidates into clinical development for the treatment of these devastating diseases.

References

A Comparative Analysis of the Efficacy of A71623 and CCK-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of A71623 and Cholecystokinin-8 (CCK-8), two prominent agonists of the cholecystokinin receptor. The following sections detail their receptor binding affinities, functional potencies, and in vivo effects, supported by experimental data and detailed methodologies to aid in research and development.

Introduction to the Compounds

Cholecystokinin-8 (CCK-8) is a sulfated octapeptide that represents the C-terminal end of the larger cholecystokinin hormone. It is a well-established and potent agonist for both CCK1 and CCK2 receptor subtypes, playing a crucial role in various physiological processes, including satiety, gallbladder contraction, and pancreatic enzyme secretion. Due to its non-selective nature, it serves as a standard research tool for studying the broader effects of CCK receptor activation.

This compound is a synthetic tetrapeptide analog of CCK-4 designed as a potent and highly selective full agonist for the CCK1 receptor (formerly known as the CCK-A receptor).[1] Its selectivity makes it a valuable tool for isolating and studying the specific physiological roles mediated by the CCK1 receptor, distinguishing them from those mediated by the CCK2 receptor.

Quantitative Efficacy Comparison

The following tables summarize the quantitative data on the receptor binding affinity and functional potency of this compound and CCK-8. These values have been compiled from various studies and provide a basis for comparing their efficacy.

Table 1: Receptor Binding Affinity
CompoundReceptorSpeciesAssay TypeAffinity (IC50 / Ki)Selectivity (CCK2/CCK1)
This compound CCK1 (CCK-A)Guinea PigRadioligand BindingIC50 = 3.7 nM[2]~1200-fold[2]
CCK2 (CCK-B)Guinea PigRadioligand BindingIC50 = 4500 nM[2]
CCK-8 CCK1 (CCK-A)HumanRadioligand BindingKi = 0.28 nM[3]~1
CCK2 (CCK-B)HumanRadioligand BindingKi = 0.3 - 1 nM[4]

Note: IC50 and Ki are measures of binding affinity; a lower value indicates higher affinity. Data is compiled from multiple sources and experimental conditions may vary.

Table 2: In Vitro Functional Potency
CompoundAssay TypeCell Line / TissueMeasured EffectPotency (EC50)
This compound Intracellular Ca2+ MobilizationCHO cells (human CCK1R)Increased [Ca2+]iPotency decreased 6.5-fold in high cholesterol environment[5]
CCK-8 Amylase SecretionRat Pancreatic AciniBiphasic amylase releaseStimulatory at low concentrations[6]
Gallbladder ContractionGuinea Pig GallbladderMuscle strip contractionObserved at 10⁻¹⁰ M, max at 10⁻⁶ M[7]
Table 3: In Vivo Efficacy Comparison - Anorectic Effects
FeatureThis compoundCCK-8Reference
Potency Improved potency compared to CCK-8Standard potency[1]
Duration of Action Longer duration of actionShorter duration of action[1]
Chronic Administration Suppressant effects on food intake and body weight gain persisted over an 11-day periodAnorectic activity diminished rapidly (tolerance)[1]
Route of Administration Most potent via intraperitoneal (i.p.) injectionEffective via i.p. injection[1]

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the key signaling pathways activated by these agonists and a typical experimental workflow for their evaluation.

CCK1 Receptor Signaling Pathway

CCK1_Signaling

Caption: CCK1 receptor activation pathway.

Experimental Workflow: In Vivo Satiety Study

Satiety_Workflow cluster_setup Preparation cluster_exp Experiment cluster_data Data Collection & Analysis A1 Acclimatize Rodents (Single Housing) A2 Habituate to Saline Injections A1->A2 A3 Fast Animals (e.g., 6 hours) A2->A3 B2 Administer Compound (i.p.) A3->B2 B1 Prepare Drug Solutions (this compound, CCK-8, Vehicle) B1->B2 B3 Present Pre-weighed Food B2->B3 C1 Measure Food Intake (e.g., at 20, 40, 60 min) B3->C1 C2 Measure Body Weight C1->C2 C3 Analyze Data (e.g., ANOVA) C2->C3 C4 Plot Dose-Response Curves C3->C4

Caption: Workflow for a rodent satiety study.

Experimental Protocols

Detailed methodologies for key experiments are provided to ensure reproducibility and accurate interpretation of results.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki or IC50) of this compound and CCK-8 for CCK1 and CCK2 receptors.

Methodology:

  • Membrane Preparation: CCK1 or CCK2 receptors are typically expressed in a stable cell line (e.g., CHO, HEK-293).[8] The cells are cultured, harvested, and homogenized in an ice-cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

  • Competitive Binding: The assay is performed in 96-well plates.[9]

    • To each well, add a fixed concentration of a radiolabeled ligand with high affinity for the target receptor (e.g., [³H]CCK-8 or ¹²⁵I-BH-CCK-8).[10]

    • Add increasing concentrations of the unlabeled competitor compound (this compound or CCK-8).

    • Add the prepared cell membrane suspension.

    • Total binding is determined in the absence of a competitor, while non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.

  • Incubation: Plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach binding equilibrium.[9]

  • Separation: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/C).[9] The filters are washed quickly with ice-cold buffer to remove unbound ligand.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are fitted to a one-site competition model using non-linear regression analysis to determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Functional Assay: Intracellular Calcium Mobilization

Objective: To measure the functional potency (EC50) of this compound and CCK-8 by quantifying their ability to stimulate intracellular calcium release upon CCK1 receptor activation.

Methodology:

  • Cell Culture: Use a cell line stably expressing the human CCK1 receptor (e.g., CHO-CCK1R, HEK-293-CCK1R).[8] Seed the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[11]

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate for a specified time (e.g., 45-60 minutes) at 37°C in the dark to allow the dye to enter the cells and be de-esterified.

  • Assay Procedure:

    • Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.

    • Place the plate into a fluorescence plate reader (e.g., FlexStation or similar instrument) equipped with automated injectors.

    • Establish a stable baseline fluorescence reading for each well.

    • Inject varying concentrations of the agonist (this compound or CCK-8) into the wells.

  • Data Acquisition: Immediately after injection, measure the fluorescence intensity kinetically over time (e.g., every 1-2 seconds for 2-3 minutes) to capture the transient increase in intracellular calcium.[6]

  • Data Analysis: The potency of the agonist is determined by plotting the peak fluorescence response against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to calculate the EC50 value.

In Vivo Efficacy Assay: Food Intake (Satiety) Study in Rodents

Objective: To compare the anorectic (satiety-inducing) effects of this compound and CCK-8 in an animal model.

Methodology:

  • Animals and Housing: Use adult male rats or mice, singly housed to allow for accurate food intake measurement. Maintain animals on a standard light-dark cycle and provide ad libitum access to food and water before the experiment.

  • Acclimation and Habituation:

    • Allow animals to acclimate to the housing conditions for at least one week.

    • To minimize stress-induced effects on feeding, habituate the animals to the injection procedure by administering saline injections for at least two days prior to the start of the experiment.

  • Experimental Procedure:

    • Fast the animals for a predetermined period (e.g., 6 hours) before the test to ensure they are motivated to eat.

    • Prepare solutions of this compound, CCK-8, and a vehicle control (e.g., sterile saline) at the desired concentrations.

    • Administer the compounds via intraperitoneal (i.p.) injection at a volume of approximately 10 µL/g of body weight.

    • Immediately after injection, provide a pre-weighed amount of a palatable diet (e.g., liquid diet or high-fat diet).

  • Data Collection: Measure the cumulative food intake by weighing the remaining food at specific time points (e.g., 20, 40, 60, and 120 minutes) after drug administration.

  • Data Analysis: Calculate the amount of food consumed for each animal at each time point. The data are typically analyzed using an Analysis of Variance (ANOVA) followed by post-hoc tests to compare the effects of different treatments to the vehicle control. The results are used to evaluate the potency, efficacy, and duration of the anorectic effect for each compound.

References

A Comparative Guide to the Neuroprotective Effects of A71623 in Spinocerebellar Ataxia (SCA) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of A71623, a selective Cholecystokinin 1 Receptor (Cck1R) agonist, with other potential therapeutic agents in preclinical models of Spinocerebellar Ataxia (SCA). The information presented is intended to inform research and development efforts in the pursuit of effective treatments for this debilitating neurodegenerative disease.

Introduction to this compound and its Mechanism of Action

This compound has emerged as a promising neuroprotective agent in SCA, particularly in models of SCA1 and SCA2. It functions as a selective agonist for the Cholecystokinin 1 Receptor (Cck1R). Activation of Cck1R by this compound has been shown to correct dysregulated mTORC1 signaling, a key pathway implicated in the pathogenesis of several SCAs. This modulation of mTORC1 signaling is believed to underlie the observed neuroprotective effects, including the dampening of Purkinje neuron pathology and improvement in motor performance.[1][2][3]

Comparative Analysis of Neuroprotective Agents in SCA Models

While direct head-to-head comparative studies are limited, this section provides a comparative summary of this compound against other compounds investigated for their neuroprotective potential in SCA mouse models. The data is compiled from various studies to facilitate an objective assessment.

Table 1: Comparison of Efficacy in SCA Mouse Models
CompoundSCA Model(s) TestedKey Efficacy OutcomesQuantitative Data HighlightsMechanism of Action
This compound SCA1 (ATXN1[82Q]), SCA2 (ATXN2[127Q])Improved motor performance, dampened Purkinje neuron pathology, corrected mTORC1 signaling, increased calbindin expression.[1][2][3]- Significantly better performance on beam walk (fewer footslips, faster crossing time) at 11 weeks in ATXN1[82Q] mice. - Improved motor performance in ATXN2[127Q] mice.[1]Cck1R agonist, corrects mTORC1 signaling.[1][3]
Lithium SCA1 (Sca1¹⁵⁴Q/²Q knock-in)Improved motor coordination, learning, and memory; attenuated reduction of hippocampal dendritic branching; restored levels of Icmt.[4][5]- Improved rotarod performance when initiated presymptomatically and after symptom onset.[4]Multi-faceted, including effects on gene expression and neuroprotective pathways.[4]
Riluzole SCA1, SCA2, SCA3Inconsistent results in mouse models. One study reported no acute effect in SCA1 mice and potential for enhanced neuropathology in SCA3 mice with long-term use.[6] Clinical trials in human SCA patients have shown modest and sometimes conflicting results.[7][8][9]- Did not attenuate motor deficits in SCA1(154Q) mice.[10]Anti-glutamatergic agent.[11]
Varenicline SCA3Improved ataxia in patients. Animal model data suggests improvement in gait and balance.[12][13]- In SCA3 patients, significant improvements in SARA scores for gait, stance, and rapid alternating movements.[14]Partial agonist at α4β2 neuronal nicotinic acetylcholine receptors.[15]
Troriluzole Various SCAs (human trials)Slowed disease progression in human SCA patients.[16][17]- 50-70% slowing of disease progression based on f-SARA scores over 3 years in human trials.[16][17]Prodrug of riluzole, modulates glutamate.[18]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in SCA

The neuroprotective effects of this compound in SCA models are primarily attributed to its role in restoring normal mTORC1 signaling in Purkinje cells.

A71623_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound Cck1R Cck1R This compound->Cck1R Binds & Activates mTORC1 mTORC1 Signaling Cck1R->mTORC1 Corrects Dysregulation Downstream Downstream Effectors (e.g., S6, 4e-bp1 phosphorylation) mTORC1->Downstream Modulates Neuroprotection Neuroprotection (Improved Purkinje Cell Health, Reduced Ataxia) Downstream->Neuroprotection Leads to

Caption: this compound activates Cck1R, correcting mTORC1 signaling to promote neuroprotection.

General Experimental Workflow for Preclinical SCA Drug Testing

The following diagram illustrates a typical workflow for evaluating the efficacy of a neuroprotective compound in a mouse model of SCA.

Experimental_Workflow cluster_workflow Experimental Phases start SCA Mouse Model (e.g., ATXN1[82Q]) treatment Drug Administration (e.g., this compound vs. Vehicle) start->treatment behavioral Behavioral Testing (e.g., Rotarod, Beam Walk) treatment->behavioral molecular Molecular & Histological Analysis (e.g., Western Blot, Immunohistochemistry) behavioral->molecular Post-mortem data Data Analysis & Interpretation molecular->data

Caption: A typical preclinical workflow for testing neuroprotective drugs in SCA mouse models.

Detailed Experimental Protocols

This compound Treatment in SCA1 (ATXN1[82Q]) and SCA2 (ATXN2[127Q]) Mouse Models
  • Animal Models: Pcp2-ATXN1[82Q] (SCA1) and Pcp2-ATXN2[127Q] (SCA2) transgenic mice were used. These models express the human mutant ataxin-1 or ataxin-2 gene, respectively, specifically in Purkinje cells.[1]

  • Drug Administration: this compound was administered at a dose of 0.026 mg/kg/day.[2] Treatment was initiated at an early stage of disease progression.

  • Behavioral Assessments:

    • Beam Walk Test: Mice were trained to cross a narrow wooden beam. The number of foot slips and the time taken to cross were recorded.

    • Rotarod Test: Mice were placed on a rotating rod with accelerating speed, and the latency to fall was measured.

  • Molecular and Histological Analysis:

    • Western Blotting: Cerebellar tissue was analyzed to quantify the phosphorylation levels of mTORC1 downstream effectors like S6 and 4e-bp1.

    • Immunohistochemistry: Cerebellar sections were stained for markers of Purkinje cell health, such as calbindin.[1]

Lithium Treatment in SCA1 (Sca1¹⁵⁴Q/²Q) Mouse Model
  • Animal Model: Sca1¹⁵⁴Q/²Q knock-in mice, which express a mutant Atxn1 allele with an expanded CAG repeat, were utilized.[4]

  • Drug Administration: Mice were fed a diet supplemented with 0.2% lithium carbonate. Treatment was initiated either before or after the onset of motor symptoms.[4][5]

  • Behavioral Assessments:

    • Rotarod Test: Motor coordination and balance were assessed using an accelerating rotarod.[4]

    • Open Field Test: General motor activity was evaluated.

    • Morris Water Maze and Contextual Fear Conditioning: Learning and memory were assessed.[4]

  • Neuropathological Analysis: Hippocampal pyramidal neuron dendritic arborization was examined. Levels of isoprenylcysteine carboxyl methyltransferase (Icmt) were also measured as an early marker of toxicity.[4][5]

Conclusion

This compound demonstrates significant neuroprotective effects in preclinical models of SCA1 and SCA2 by targeting the Cck1R and restoring mTORC1 signaling. While other agents like lithium have also shown promise in SCA1 models, and drugs such as varenicline and troriluzole are being investigated in clinical settings for other SCA subtypes, direct comparative preclinical data remains a gap in the research landscape. The distinct mechanisms of action of these compounds offer multiple avenues for therapeutic development. Further research, including head-to-head preclinical studies and ultimately, well-designed clinical trials, will be crucial to determine the relative efficacy and potential of these and other emerging therapies for Spinocerebellar Ataxia.

References

A Comparative Analysis of A71623 and Other Modulators on mTORC1 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of different compounds on the mTORC1 signaling pathway is critical for advancing therapeutic strategies. This guide provides a comprehensive comparison of A71623, a Cholecystokinin 1 Receptor (CCK1R) agonist, with the well-established mTORC1 inhibitors, Rapamycin and Torin1. We present a summary of their mechanisms of action, effects on downstream targets, and detailed experimental protocols to aid in the design and interpretation of studies in this field.

Executive Summary

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. Its dysregulation is implicated in numerous diseases, making it a key therapeutic target. This guide cross-validates the effects of this compound, a compound that restores mTORC1 signaling in certain pathological contexts, against Rapamycin, an allosteric mTORC1 inhibitor, and Torin1, an ATP-competitive mTOR kinase inhibitor. While this compound acts as a positive modulator, correcting deficient mTORC1 activity, Rapamycin and Torin1 are potent inhibitors with distinct mechanisms and substrate specificities.

Comparison of this compound, Rapamycin, and Torin1 on mTORC1 Signaling

FeatureThis compoundRapamycinTorin1
Primary Target Cholecystokinin 1 Receptor (CCK1R)FKBP12, leading to allosteric inhibition of mTORC1ATP-binding site of mTOR kinase
Effect on mTORC1 Activates/Restores signalingAllosteric inhibitor with substrate-specific effectsPotent, broad-spectrum inhibitor
Mechanism of Action Activates CCK1R, leading to downstream activation of mTORC1 signaling.[1]Forms a complex with FKBP12, which then binds to the FRB domain of mTOR, preventing the phosphorylation of some, but not all, mTORC1 substrates.[2]Competes with ATP for the mTOR kinase domain, inhibiting the activity of both mTORC1 and mTORC2.[2][3]
Effect on p-S6K1 Increases phosphorylation in models of deficient mTORC1 signaling.[1]Potently inhibits phosphorylation.[4][5]Potently inhibits phosphorylation.[3][6]
Effect on p-4E-BP1 Increases phosphorylation in models of deficient mTORC1 signaling.[1]Incomplete inhibition; some phosphorylation sites are resistant.[2][4]More complete inhibition of phosphorylation compared to Rapamycin.[2][3]

Signaling Pathways

The signaling pathways of these three compounds converge on mTORC1 but originate from distinct upstream events.

cluster_this compound This compound Pathway cluster_Inhibitors Inhibitor Pathways This compound This compound CCK1R CCK1R This compound->CCK1R activates PLC PLC CCK1R->PLC IP3_DAG IP3/DAG PLC->IP3_DAG PKC PKC IP3_DAG->PKC mTORC1 mTORC1 PKC->mTORC1 activates (proposed) S6K1 p-S6K1 mTORC1->S6K1 phosphorylates EBP1 p-4E-BP1 mTORC1->EBP1 phosphorylates Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 binds FKBP12->mTORC1 allosterically inhibits Torin1 Torin1 mTOR_kinase mTOR Kinase Domain Torin1->mTOR_kinase competitively inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes EBP1->Protein_Synthesis promotes

Figure 1. Signaling pathways of this compound, Rapamycin, and Torin1 impacting mTORC1.

Experimental Protocols

Western Blotting for Phosphorylated mTORC1 Substrates

This protocol outlines the key steps for assessing the phosphorylation status of S6K1 and 4E-BP1, common downstream targets of mTORC1.

1. Cell Lysis and Protein Extraction:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

3. SDS-PAGE and Protein Transfer:

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

  • Separate proteins by electrophoresis.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for phosphorylated S6K1 (e.g., anti-p-S6K1 Thr389) and phosphorylated 4E-BP1 (e.g., anti-p-4E-BP1 Thr37/46) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST.

5. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate.

  • Capture the signal using a chemiluminescence imaging system.

  • For normalization, strip the membrane and re-probe with antibodies against total S6K1 and total 4E-BP1.

start Cell Culture & Treatment lysis Cell Lysis (with phosphatase inhibitors) start->lysis quant Protein Quantification (BCA/Bradford) lysis->quant sds SDS-PAGE quant->sds transfer Western Blot Transfer sds->transfer blocking Blocking (5% BSA or Milk) transfer->blocking primary_ab Primary Antibody Incubation (p-S6K1, p-4E-BP1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis

Figure 2. Experimental workflow for Western blot analysis of mTORC1 signaling.

Discussion

The choice of modulator for mTORC1 signaling studies depends heavily on the experimental context and desired outcome.

  • This compound is a valuable tool for investigating the restoration of mTORC1 signaling in disease models where this pathway is pathologically downregulated. Its mechanism of action through the CCK1R provides a unique avenue for exploring G-protein coupled receptor-mediated regulation of mTORC1.

  • Rapamycin remains a widely used tool for studying the consequences of partial mTORC1 inhibition. Its substrate-specific effects can be advantageous for dissecting the roles of different mTORC1 downstream pathways. However, researchers should be aware that it does not completely inhibit all mTORC1 functions.[2][7]

  • Torin1 , as an ATP-competitive inhibitor, offers a more complete inhibition of mTORC1 activity compared to Rapamycin.[2][3][6] This makes it a suitable choice for studies aiming to understand the effects of near-total mTORC1 blockade. A key consideration is its additional inhibitory effect on mTORC2, which may confound results if not properly controlled for.[3]

References

A Comparative Guide to Neuroprotective Compounds for Ataxia: A71623 and Other Emerging Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel neuroprotective compound A71623 against other therapeutic agents investigated for the treatment of ataxia. The information presented herein is intended to support research and development efforts in this challenging neurodegenerative landscape. We will delve into the mechanisms of action, present available experimental data, and provide an overview of the methodologies employed in key studies.

Introduction to this compound

This compound is a selective agonist for the cholecystokinin 1 receptor (Cck1R).[1][2] Emerging research has highlighted its neuroprotective potential in preclinical models of spinocerebellar ataxia (SCA), some of the most common forms of hereditary progressive ataxia. The therapeutic effects of this compound are primarily attributed to its ability to restore normal signaling of the mammalian target of rapamycin complex 1 (mTORC1), a crucial regulator of cell growth and survival.[1][3][4][5]

Mechanism of Action: The Cck-Cck1R Pathway

In the context of certain SCAs, such as SCA1 and SCA2, dysregulation of the Cck-Cck1R signaling pathway has been observed. This compound acts by stimulating Cck1R, which in turn modulates downstream signaling cascades, including the mTORC1 pathway. This intervention has been shown to alleviate Purkinje cell pathology, a hallmark of many ataxias, and improve motor coordination in mouse models.[1][2][4]

Below is a diagram illustrating the proposed signaling pathway of this compound.

A71623_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Cck1R Cck1R This compound->Cck1R mTORC1 mTORC1 Signaling (restored) Cck1R->mTORC1 Activates Neuroprotection Neuroprotection (Purkinje Cells) mTORC1->Neuroprotection Leads to Motor_Improvement Improved Motor Performance Neuroprotection->Motor_Improvement Results in

This compound signaling pathway.

Comparative Analysis: this compound vs. Other Neuroprotective Compounds

While direct head-to-head clinical trials are lacking, this section compares this compound with other neuroprotective compounds based on their distinct mechanisms of action and available efficacy data from preclinical and clinical studies.

Compound ClassSpecific Compound(s)Mechanism of ActionKey Efficacy Data (Ataxia Models)
Cck1R Agonist This compound Activates Cck1R, restoring mTORC1 signaling.[1][3][4][5]Preclinical (SCA1 & SCA2 mouse models): - Improved motor performance on balance beam and rotarod tests.[1][2][4]- Dampened Purkinje cell pathology and increased calbindin expression.[1][3][4]
Nrf2 Activator OmaveloxoloneActivates the Nrf2 pathway, which is involved in mitochondrial function, oxidative stress reduction, and anti-inflammatory signaling.[2]Clinical (Friedreich's Ataxia): - Statistically significant improvement in modified Friedreich's Ataxia Rating Scale (mFARS) scores compared to placebo after 48 weeks.[4][6]
Antioxidants Coenzyme Q10 (CoQ10), Idebenone, Vitamin EScavenge reactive oxygen species (ROS) and reduce oxidative stress, a common pathological feature in many ataxias.Clinical (Friedreich's Ataxia & others): - CoQ10: Associated with better clinical outcomes (lower SARA scores) in SCA1 and SCA3.[7] No significant change in ICARS scores in a 2-year trial for Friedreich's ataxia.[8][9]- Idebenone: Did not significantly alter neurological function in a 6-month study for Friedreich's ataxia.[3][10][11]- Vitamin E: Supplementation stabilizes neurological signs and can lead to mild improvement of cerebellar ataxia, especially in early stages of Ataxia with Vitamin E Deficiency (AVED).[12][13]
Plant Extracts & Polyphenols Ginkgo Biloba (EGb 761), Tannic Acid, Gallic AcidExhibit antioxidant, anti-inflammatory, and anti-excitotoxic properties.[14]Preclinical (SCA17 mouse model): - EGb 761: Relieved motor deficiencies.[14]Preclinical (other neurodegenerative models): - Tannic Acid & Gallic Acid: Show neuroprotective effects by reducing oxidative stress and inflammation.[15][16][17]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in key studies of this compound and a representative example for another compound class.

This compound Experimental Protocol (SCA Mouse Models)
  • Animal Models: Transgenic mouse models of Spinocerebellar Ataxia Type 1 (Pcp2-ATXN1[82Q]) and Type 2 (Pcp2-ATXN2[127Q]) were utilized.[18] These models express the mutant human ataxin protein specifically in Purkinje cells, leading to progressive ataxia and neurodegeneration.[19]

  • Drug Administration: this compound was administered to the mice, typically starting at an early symptomatic stage. The administration was often continuous, using osmotic minipumps implanted intraperitoneally to deliver a constant dose (e.g., 0.02 mg/kg/day) over several weeks.[18]

  • Behavioral Assessment: Motor coordination and balance were assessed using standardized tests such as the balance beam and the rotarod.[18]

    • Balance Beam Test: The number of foot slips and the time taken to cross a narrow beam were recorded.

    • Rotarod Test: The latency to fall from a rotating rod with accelerating speed was measured.

  • Pathological Assessment:

    • Immunohistochemistry: Cerebellar sections were stained for calbindin, a marker for Purkinje cells, to assess their survival and morphology. The thickness of the molecular layer of the cerebellum was also measured as an indicator of neurodegeneration.[18]

    • Western Blotting: The levels of key proteins in the mTORC1 signaling pathway (e.g., phosphorylated S6 ribosomal protein) were quantified in cerebellar extracts to confirm the mechanism of action of this compound.[20]

Below is a workflow diagram for a typical preclinical study of this compound.

A71623_Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model SCA Mouse Model (e.g., ATXN1[82Q]) Treatment_Groups Treatment Groups: - this compound - Vehicle (Control) Drug_Admin Drug Administration (e.g., Osmotic Pump) Treatment_Groups->Drug_Admin Behavioral_Testing Behavioral Testing (Balance Beam, Rotarod) Drug_Admin->Behavioral_Testing Sacrifice Sacrifice and Tissue Collection Behavioral_Testing->Sacrifice Pathology Pathological Analysis (Immunohistochemistry) Sacrifice->Pathology Biochemistry Biochemical Analysis (Western Blot) Sacrifice->Biochemistry Data_Analysis Statistical Data Analysis Pathology->Data_Analysis Biochemistry->Data_Analysis

This compound preclinical workflow.

Omaveloxolone Clinical Trial Protocol (Friedreich's Ataxia)
  • Study Design: A randomized, double-blind, placebo-controlled Phase 2/3 trial (MOXIe trial) was conducted.[2][6]

  • Participants: Patients with a genetic diagnosis of Friedreich's Ataxia, typically within a specific age range and with a baseline disease severity score on the modified Friedreich's Ataxia Rating Scale (mFARS).[6]

  • Intervention: Participants were randomized to receive either omaveloxolone (e.g., 150 mg daily) or a placebo for a defined period (e.g., 48 weeks).[6]

  • Primary Efficacy Endpoint: The primary outcome measure was the change from baseline in the mFARS score compared between the treatment and placebo groups. The mFARS is a clinical assessment that evaluates various aspects of neurological function, including speech, swallowing, and coordination.[4][6]

  • Safety and Tolerability: Adverse events were monitored throughout the study to assess the safety profile of the drug.[6]

Concluding Remarks

This compound represents a promising, mechanism-based therapeutic strategy for certain forms of ataxia by targeting the Cck-Cck1R pathway and restoring mTORC1 signaling. Preclinical data in mouse models of SCA1 and SCA2 are encouraging, demonstrating improvements in motor function and a reduction in Purkinje cell pathology.

In comparison, other neuroprotective compounds have shown varying degrees of success. Omaveloxolone stands out as the first FDA-approved treatment for Friedreich's ataxia, working through the Nrf2 pathway.[1] Antioxidants have a longer history of investigation but have yielded mixed results in clinical trials. Plant-derived compounds are in the earlier stages of research but hold potential due to their multifaceted mechanisms of action.

Further research, including head-to-head comparative studies and eventual clinical trials for this compound, will be crucial to fully elucidate its therapeutic potential and position it within the evolving landscape of treatments for ataxia. The detailed experimental protocols provided in this guide are intended to facilitate the design of future studies and encourage a rigorous and standardized approach to the evaluation of novel neuroprotective agents.

References

A71623: A Potential Therapeutic Avenue for Spinocerebellar Ataxias

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the preclinical evidence supporting the role of the selective cholecystokinin 1 receptor agonist, A71623, in mitigating neurodegeneration and motor deficits in mouse models of Spinocerebellar Ataxia (SCA).

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of key findings from studies on this compound, a selective cholecystokinin 1 receptor (CCK1R) agonist. The data presented herein summarizes its effects on molecular pathways and behavioral outcomes in preclinical models of Spinocerebellar Ataxias (SCAs), offering insights into its potential as a therapeutic agent.

Unveiling the Mechanism: this compound and the mTORC1 Signaling Pathway

This compound has been identified as a potent activator of the CCK1R.[1][2][3][4][5] This interaction triggers a cascade of downstream signaling events, most notably the modulation of the mTORC1 (mechanistic target of rapamycin complex 1) pathway.[1][2][6][7] In the context of SCAs, particularly SCA1 and SCA2, dysregulation of mTORC1 signaling is a key pathological feature. The administration of this compound has been shown to correct this dysregulation, restoring normal mTORC1 signaling in the cerebellum of affected mouse models.[1][2][6][7] This restoration is crucial as mTORC1 is a central regulator of cell growth, proliferation, and survival.

This compound This compound CCK1R CCK1R This compound->CCK1R Activates mTORC1 mTORC1 Signaling (Restored) CCK1R->mTORC1 Modulates Neuroprotection Neuroprotection (Purkinje Cells) mTORC1->Neuroprotection Motor_Improvement Improved Motor Performance Neuroprotection->Motor_Improvement

This compound signaling pathway.

Preclinical Efficacy: A Comparative Look at In Vivo Studies

Studies utilizing mouse models of SCA1 (Pcp2-ATXN1[82Q]) and SCA2 (Pcp2-ATXN2[127Q]) have demonstrated the therapeutic potential of this compound.[1][2] Treatment with this compound led to significant improvements in motor coordination and a reduction in the pathological hallmarks of the disease.

Quantitative Outcomes of this compound Treatment
Parameter SCA Model Vehicle Control This compound Treatment Reference
Motor Performance (Rotarod) ATXN1[82Q]Deteriorated performance by 12 weeksSignificantly better performance than vehicle-treated mice at 12 weeks[1][4][5]
Motor Performance (Balance Beam) ATXN2[127Q]Significant deficit at 11 weeksSignificantly better performance than vehicle-treated mice at 11 weeks[4]
Molecular Layer Thickness ATXN1[82Q]Significant thinning at 12 weeksSignificantly less thinning compared to vehicle-treated mice at 12 weeks[1][4][5]
Calbindin Expression ATXN1[82Q] & ATXN2[127Q]ReducedImproved expression[1][2][6]
mTORC1 Signaling (pS6 levels) ATXN1[82Q]Significantly decreasedRestored to wild-type levels[7][8]

Experimental Protocols: A Guide to Replicating Key Findings

The following methodologies were employed in the key studies investigating the effects of this compound.

Animal Models and this compound Administration
  • Animal Models: Pcp2-ATXN1[82Q] (SCA1) and Pcp2-ATXN2[127Q] (SCA2) transgenic mice were used.[1][2]

  • This compound Formulation: The CCK1R agonist this compound was suspended in 20mM PBS.[1][2]

  • Administration: this compound was administered via intraperitoneally implanted osmotic minipumps at a rate of 0.026 mg (30 nmol)/kg/day.[1][2][4] Treatment was initiated at an early stage of disease progression (e.g., 5-6 weeks of age).[1][4]

Behavioral Assessments
  • Rotarod Test: To assess motor coordination and balance, mice were placed on a rotating rod with increasing speed, and the latency to fall was recorded.[1][4]

  • Balance Beam Test: Mice were tasked with traversing a narrow beam, and the number of foot slips and the time to cross were measured to evaluate balance and motor function.[4]

Molecular and Histological Analysis
  • Western Blot: Cerebellar extracts were analyzed by Western blot to quantify the phosphorylation levels of mTORC1 downstream targets, such as ribosomal protein S6 (pS6) and 4E-BP1 (p4e-bp1), as well as the levels of calbindin.[7][8]

  • Immunohistochemistry: Cerebellar sections were stained for calbindin to visualize and quantify Purkinje cell pathology and for ATXN1 to assess protein levels.[2][5]

cluster_0 In Vivo Experiment Mouse_Models SCA Mouse Models (ATXN1[82Q] & ATXN2[127Q]) Treatment This compound Administration (Osmotic Pump) Mouse_Models->Treatment Behavioral Behavioral Testing (Rotarod, Balance Beam) Treatment->Behavioral Molecular Molecular & Histological Analysis (Western Blot, IHC) Treatment->Molecular Data_Analysis Data Analysis Behavioral->Data_Analysis Molecular->Data_Analysis

Experimental workflow.

Comparison with Other Cholecystokinin Agonists

While direct comparative studies of this compound with other cholecystokinin agonists in the context of SCA are limited in the reviewed literature, some inferences can be drawn from studies on other biological effects. For instance, in studies of anorectic activity, this compound was found to have improved potency and a longer duration of action compared to CCK-8.[3][9] This suggests that this compound may possess more favorable pharmacokinetic properties for therapeutic applications. However, further research is needed to directly compare the neuroprotective efficacy of this compound with other CCK1R agonists in SCA models.

Conclusion

The body of preclinical evidence strongly supports the therapeutic potential of this compound in Spinocerebellar Ataxias. Its ability to restore mTORC1 signaling and consequently ameliorate motor deficits and neurodegeneration in mouse models of SCA1 and SCA2 positions it as a promising candidate for further investigation and development. The detailed experimental protocols provided in this guide offer a framework for replicating and expanding upon these key findings. Future studies should focus on direct comparisons with other potential therapeutic agents and further elucidation of the downstream effects of CCK1R activation in the context of neurodegenerative diseases.

References

A Comparative Analysis of the Anorectic Effects of A71623 and Other Appetite Suppressants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anorectic effects of the selective cholecystokinin-A (CCK-A) receptor agonist, A71623, with other prominent appetite suppressants. The information presented is supported by experimental data to aid in research and development efforts in the field of obesity and metabolic diseases.

Overview of this compound

This compound is a potent and highly selective CCK-A receptor agonist. Its anorectic effects are primarily mediated through the activation of CCK-A receptors, which are involved in satiety signaling.[1][2] this compound has demonstrated greater potency and a longer duration of action compared to the endogenous cholecystokinin octapeptide (CCK-8).[1][2] Studies in various animal models have shown that this compound effectively suppresses food intake and reduces body weight gain.[1][3]

Comparative Efficacy: this compound vs. Other Appetite Suppressants

The following table summarizes the quantitative anorectic effects of this compound in comparison to other appetite suppressants, including CCK-8, GLP-1 receptor agonists (liraglutide and semaglutide), a serotonin 2C receptor agonist (lorcaserin), and a sympathomimetic amine (phentermine).

Compound Mechanism of Action Animal Model Dose Effect on Food Intake Effect on Body Weight Citation(s)
This compound Selective CCK-A Receptor AgonistRats (sated and deprived)0.1, 1, 10 µg/kg (IP)Suppressed 60-min liquid diet intake.Persistent suppression of body weight gain over an 11-day treatment period.[1][2]
CCK-8 Non-selective CCK Receptor AgonistRats1, 10, 30 µg/kg (IP)Dose-dependent decrease in 15-min food intake by up to 90% in wild-type mice.Anorectic activity diminished rapidly in daily injection studies.[4]
Liraglutide GLP-1 Receptor AgonistDiet-induced obese rats1 mg/kg/day (SC)Significant reduction in total calorie intake, with a notable decrease in candy consumption.Fully reversed weight and fat gains.[5][6][7]
Semaglutide GLP-1 Receptor AgonistNot specified in detail in the provided abstracts for animal modelsNot specifiedReduces appetite and food cravings through central nervous system pathways.[8][9][10]Significant weight loss.[8][9][10][8][9][10]
Lorcaserin Serotonin 2C Receptor AgonistDiet-induced obese rats1-2 mg/kg (SC, b.i.d.)Reduced daily food intake, particularly at the 2 mg/kg dose.Significantly reduced percentage body weight gain over 28 days.[11]
Phentermine Norepinephrine Releasing AgentRats5.7 mg/kg (IP)Reduced food intake, but was followed by hyperphagia in control rats.Promotes weight loss.[12][13][12][13][14]

Signaling Pathways

The anorectic effects of these compounds are initiated through distinct signaling pathways. The following diagrams illustrate the primary mechanisms of action.

A71623_Signaling_Pathway This compound This compound CCKAR CCK-A Receptor (Vagal Afferent Neurons) This compound->CCKAR Binds to Signal_Transduction Signal Transduction Cascade CCKAR->Signal_Transduction Activates Brainstem Brainstem (NTS) Signal_Transduction->Brainstem Signals to Hypothalamus Hypothalamus Brainstem->Hypothalamus Relays signal to Satiety ↑ Satiety ↓ Food Intake Hypothalamus->Satiety Induces

Caption: this compound Signaling Pathway for Appetite Suppression.

GLP1_Agonist_Signaling_Pathway GLP1_Agonist Liraglutide / Semaglutide GLP1R GLP-1 Receptor (Hypothalamus, Brainstem) GLP1_Agonist->GLP1R Binds to Adenylate_Cyclase ↑ Adenylate Cyclase GLP1R->Adenylate_Cyclase Activates cAMP ↑ cAMP Adenylate_Cyclase->cAMP Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity Appetite_Regulation ↑ Satiety ↓ Appetite ↓ Food Intake Neuronal_Activity->Appetite_Regulation

Caption: GLP-1 Receptor Agonist Signaling for Appetite Suppression.

Lorcaserin_Signaling_Pathway Lorcaserin Lorcaserin HTR2C 5-HT2C Receptor (Hypothalamic POMC Neurons) Lorcaserin->HTR2C Selectively binds to POMC_Activation ↑ POMC Neuron Activity HTR2C->POMC_Activation alpha_MSH ↑ α-MSH Release POMC_Activation->alpha_MSH MC4R MC4R Activation alpha_MSH->MC4R Satiety ↑ Satiety ↓ Food Intake MC4R->Satiety

Caption: Lorcaserin's Signaling Pathway for Appetite Suppression.

Phentermine_Signaling_Pathway Phentermine Phentermine NE_Release ↑ Norepinephrine (NE) Release (Hypothalamus) Phentermine->NE_Release Induces Adrenergic_Receptors β2-Adrenergic Receptor Stimulation NE_Release->Adrenergic_Receptors Appetite_Suppression ↓ Appetite ↓ Food Intake Adrenergic_Receptors->Appetite_Suppression

Caption: Phentermine's Signaling Pathway for Appetite Suppression.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical experimental protocols used to assess the anorectic effects of the discussed compounds.

General Experimental Workflow for Anorectic Drug Testing

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Baseline_Measurements Baseline Measurements (Body Weight, Food Intake) Animal_Acclimation->Baseline_Measurements Drug_Administration Drug Administration (e.g., IP, SC, PO) Baseline_Measurements->Drug_Administration Data_Collection Data Collection (Food Intake, Body Weight, Behavioral Observations) Drug_Administration->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: General workflow for in vivo assessment of anorectic compounds.

This compound and CCK-8 in Rats
  • Animal Model: Male Sprague-Dawley or Zucker rats, often food-deprived (e.g., 17-24 hours) or sated.[1]

  • Drug Administration: Intraperitoneal (IP) injection is a common route for this compound and CCK-8.[1][4] Doses typically range from 0.1 to 30 µg/kg.[1][4]

  • Food Intake Measurement: Food intake, often a liquid diet, is measured at specific time points post-injection (e.g., 15, 30, 60 minutes).[1][4] Automated systems or manual weighing of food containers can be used.[15]

  • Body Weight Measurement: Body weight is recorded daily or at other regular intervals throughout the study period, especially in chronic administration studies.[1][16]

Liraglutide in Diet-Induced Obese Rats
  • Animal Model: Male rats made obese by exposure to a high-fat or "cafeteria" diet.[5][17]

  • Drug Administration: Liraglutide is typically administered subcutaneously (SC) once daily.[5][6] Doses around 1 mg/kg are often used.[5]

  • Food Intake Measurement: Daily food intake is monitored, and in choice paradigms, consumption of different food types (e.g., chow vs. palatable, high-fat/high-sugar food) is quantified.[5]

  • Body Weight Measurement: Body weight is measured daily to track the effects of chronic treatment.[5][17]

Lorcaserin in Diet-Induced Obese Rats
  • Animal Model: Male Sprague-Dawley rats with diet-induced obesity.[11]

  • Drug Administration: Lorcaserin is administered subcutaneously (SC), often twice daily (b.i.d.).[11] Doses in the range of 1-2 mg/kg have been shown to be effective.[11]

  • Food Intake Measurement: Daily food intake is measured over the course of the treatment period (e.g., 28 days).[11]

  • Body Weight Measurement: Body weight is recorded regularly to determine the percentage of weight gain relative to a vehicle-treated control group.[11]

Phentermine in Rats
  • Animal Model: Male rats.[14]

  • Drug Administration: Intraperitoneal (IP) injection is a common route of administration.[14]

  • Food Intake Measurement: Food consumption is measured at various time points after drug administration.[14]

  • Neurotransmitter Measurement: In some studies, in vivo microdialysis is used to measure extracellular levels of neurotransmitters like norepinephrine and serotonin in specific brain regions (e.g., hypothalamus) to elucidate the mechanism of action.[14]

Conclusion

This compound demonstrates significant anorectic effects with a favorable potency and duration of action compared to its endogenous counterpart, CCK-8. Its mechanism, centered on the CCK-A receptor, offers a distinct pathway for appetite suppression compared to other classes of anorectic agents. The GLP-1 receptor agonists, liraglutide and semaglutide, have shown robust and sustained weight loss effects. Lorcaserin and phentermine, acting on central serotonin and norepinephrine pathways respectively, also effectively reduce food intake and body weight. The choice of an appropriate appetite suppressant for further research and development will depend on the specific therapeutic goals, desired mechanism of action, and safety profile. The experimental data and protocols summarized in this guide provide a foundation for comparative studies and the future development of novel anti-obesity therapeutics.

References

A Comparative Guide to In Vivo Studies Using A71623: Essential Control Experiments and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the in vivo effects of A71623, a selective cholecystokinin-A (CCK-A) receptor agonist, rigorous experimental design is paramount to ensure the validity and reproducibility of findings. This guide provides a comparative overview of essential control experiments, discusses a key alternative agonist, and presents detailed experimental protocols and the underlying signaling pathways.

Understanding this compound and the Importance of Controls

This compound is a potent and selective agonist for the CCK-A receptor, a G-protein coupled receptor involved in various physiological processes, including satiety and neuroregulation. In vivo studies have demonstrated its efficacy in suppressing food intake and providing neuroprotection in animal models of neurodegenerative diseases. To unequivocally attribute these effects to the specific action of this compound on CCK-A receptors, a comprehensive set of control experiments is not just recommended but essential.

Key Experimental Controls for this compound In Vivo Studies

Proper controls are the cornerstone of robust in vivo research. For studies involving this compound, the following controls are critical:

  • Vehicle Control: This is the most fundamental control. The vehicle is the solvent or medium used to dissolve and administer this compound (e.g., saline, phosphate-buffered saline with a small amount of a solubilizing agent). Administering the vehicle alone to a control group of animals ensures that any observed effects are due to this compound itself and not the vehicle or the stress of the injection procedure.

  • Antagonist Control: To demonstrate that the effects of this compound are mediated specifically through the CCK-A receptor, a selective CCK-A receptor antagonist should be used. Pre-treatment with an antagonist should block or significantly attenuate the effects of this compound. Devazepide and lorglumide are commonly used and effective CCK-A antagonists for in vivo studies.

  • Genetic Knockout Control: The most definitive way to confirm the target of this compound is to use a genetic knockout model. In this case, CCK-A receptor knockout (Cckar-/-) mice are invaluable. If this compound has no effect in these mice compared to wild-type littermates, it provides strong evidence that its actions are mediated through the CCK-A receptor.

Comparative Analysis: this compound and an Alternative Agonist

While this compound is a widely used tool, it is beneficial to consider alternative selective CCK-A receptor agonists to confirm that the observed physiological effects are a class effect of CCK-A receptor agonism and not an off-target effect of a single compound. A71378 is another potent and selective CCK-A receptor agonist that can be used for such comparative studies.

FeatureThis compoundA71378
Receptor Selectivity High selectivity for CCK-A over CCK-B receptorsHigh selectivity for CCK-A over CCK-B and gastrin receptors[1]
Potency (in vitro) Potent agonistPotent agonist with an EC50 of 0.16 nM for pancreatic amylase secretion[1]
In Vivo Applications Appetite suppression, neuroprotection in spinocerebellar ataxia modelsPrimarily characterized for its potent stimulation of pancreatic secretion in vivo
Reported In Vivo Effects Reduces food intake in a dose-dependent manner. Improves motor coordination in mouse models of ataxia.Elicits potent pancreatic amylase secretion and ileal muscle contraction.[1]

Quantitative Data Summary

The following tables summarize quantitative data from representative in vivo studies for this compound and the antagonist devazepide. Unfortunately, directly comparable in vivo quantitative data for A71378 in the context of appetite suppression or neuroprotection is limited in the public domain.

Table 1: In Vivo Efficacy of this compound on Food Intake in Rodents

SpeciesDoseRoute of AdministrationEffect on Food IntakeReference
Rat0.1 - 10 µg/kgIntraperitoneal (IP)Dose-dependent suppression of 60-minute liquid diet intake
Mouse3 µg/kgIntraperitoneal (IP)Significant reduction in food intake at 20, 40, and 60 minutes post-injection[2]

Table 2: In Vivo Efficacy of the CCK-A Antagonist Devazepide

SpeciesDoseRoute of AdministrationEffectReference
Mouse4 mg/kg/dayGavageIncreased cholesterol crystallization and gallstone formation
Rat10 ng/kg - 1 mg/kgSubcutaneous (SC)Significantly increased food intake after a preload

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo studies involving this compound.

Protocol 1: Evaluation of this compound-Induced Satiety in Mice

1. Materials:

  • This compound
  • Sterile, pyrogen-free saline (0.9% NaCl)
  • Devazepide (for antagonist control group)
  • Vehicle for Devazepide (e.g., 10% DMSO in saline)
  • Male C57BL/6J mice (8-10 weeks old)
  • Standard chow or high-fat diet
  • Metabolic cages for food intake monitoring

2. Procedure:

  • Acclimation: House mice individually in metabolic cages for at least 3 days to acclimate to the environment and measurement procedures.
  • Fasting: Fast mice for 4-6 hours before the experiment to ensure motivation to eat.
  • Drug Preparation:
  • Dissolve this compound in sterile saline to the desired concentration (e.g., 0.3 µg/µL for a 3 µg/kg dose in a 20g mouse receiving a 10 µL/g injection volume).[2]
  • Prepare the vehicle control (sterile saline).
  • For the antagonist group, dissolve devazepide in the vehicle to the desired concentration.
  • Experimental Groups:
  • Group 1: Vehicle control (saline)
  • Group 2: this compound
  • Group 3: Devazepide + this compound
  • Group 4: Devazepide alone
  • Administration:
  • For the antagonist group, administer devazepide (e.g., via intraperitoneal injection) 30 minutes before this compound.
  • Administer this compound or vehicle via intraperitoneal (IP) injection.
  • Data Collection: Immediately after injection, provide pre-weighed food and measure cumulative food intake at regular intervals (e.g., 30, 60, 120, and 240 minutes).
  • Analysis: Compare the food intake between the different experimental groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Assessment of Neuroprotective Effects of this compound in a Mouse Model of Ataxia

1. Materials:

  • This compound
  • Vehicle (e.g., Phosphate-buffered saline - PBS)
  • Mouse model of spinocerebellar ataxia (e.g., ATXN1[82Q]) and wild-type littermates
  • Osmotic minipumps for chronic delivery
  • Rotarod apparatus
  • Anesthesia and surgical equipment for pump implantation

2. Procedure:

  • Baseline Assessment: Before treatment, assess the motor coordination of all mice using the rotarod test to establish a baseline.
  • Drug Preparation: Dissolve this compound in the vehicle to a concentration suitable for delivery via osmotic minipumps over the desired treatment period.
  • Surgical Implantation: Under anesthesia, surgically implant the osmotic minipumps subcutaneously or intraperitoneally for continuous delivery of this compound or vehicle.
  • Treatment Period: The treatment can last for several weeks, depending on the study design.
  • Behavioral Testing: At regular intervals during the treatment period, perform rotarod tests to assess motor coordination and balance. Record the latency to fall for each mouse.
  • Endpoint Analysis: At the end of the study, animals can be euthanized, and brain tissue collected for histological or biochemical analysis (e.g., to assess Purkinje cell morphology or downstream signaling markers).
  • Analysis: Compare the rotarod performance and any histological/biochemical endpoints between the vehicle-treated and this compound-treated ataxia mice, as well as wild-type controls.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams have been generated using the DOT language.

CCKA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound CCKAR CCK-A Receptor This compound->CCKAR Binds to Gq Gq CCKAR->Gq Activates Gs Gs CCKAR->Gs Activates PLC PLC Gq->PLC Stimulates AC Adenylyl Cyclase Gs->AC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Physiological_Effects Physiological Effects (e.g., Satiety, Neuroprotection) Ca2->Physiological_Effects ERK ERK Activation PKC->ERK cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA PKA->ERK mTORC1 mTORC1 Signaling ERK->mTORC1 mTORC1->Physiological_Effects

Caption: CCK-A Receptor Signaling Pathway Activated by this compound.

InVivo_Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (e.g., single housing, handling) Randomization Randomize Animals into Control and Treatment Groups Animal_Acclimation->Randomization Drug_Preparation Drug and Vehicle Preparation (this compound, Antagonist, Vehicle) Antagonist_Admin Antagonist Administration (for antagonist control group) Drug_Preparation->Antagonist_Admin Agonist_Admin This compound / Vehicle Administration (e.g., IP, SC, or via osmotic pump) Drug_Preparation->Agonist_Admin Randomization->Antagonist_Admin Antagonist Group Randomization->Agonist_Admin Agonist & Vehicle Groups Antagonist_Admin->Agonist_Admin 30 min pre-treatment Behavioral_Assay Behavioral/Physiological Assay (e.g., Food Intake, Rotarod) Agonist_Admin->Behavioral_Assay Data_Collection Data Collection and Recording Behavioral_Assay->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: General Workflow for In Vivo Studies with this compound.

References

Statistical analysis of A71623 treatment effects on motor coordination

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical analysis of the treatment effects of A71623 on motor coordination, compared with other potential therapeutic alternatives. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes relevant biological pathways and workflows.

Executive Summary

This compound, a selective cholecystokinin A (CCK-A) receptor agonist, has demonstrated significant promise in preclinical studies for improving motor coordination in mouse models of spinocerebellar ataxia (SCA), a group of genetic diseases characterized by progressive ataxia and neurodegeneration.[1][2][3] Administered peripherally, this compound has been shown to penetrate the central nervous system and exert neuroprotective effects on Purkinje cells in the cerebellum.[1][4] The therapeutic effect is primarily attributed to the restoration of normal mammalian target of rapamycin complex 1 (mTORC1) signaling.[1][2][3] This guide presents the quantitative data from these studies, outlines the experimental protocols used, and compares this compound with other therapeutic strategies for SCA.

Comparative Analysis of this compound Treatment Effects

The efficacy of this compound in improving motor coordination has been evaluated in mouse models of SCA type 1 (ATXN1[82Q]) and SCA type 2 (Pcp2-ATXN2[127Q]). The primary behavioral assays used to assess motor function were the balance beam test and the rotarod test.

Quantitative Data Summary

The following tables summarize the key findings from studies investigating the effect of this compound on motor performance in SCA mouse models.

Table 1: Effect of this compound on Balance Beam Performance in SCA2 Mice [1]

Treatment GroupNumber of Footslips (Mean ± SEM)Time to Cross (seconds, Mean ± SEM)
Wild-Type (Vehicle)1.2 ± 0.44.5 ± 0.7
SCA2 (Vehicle)6.8 ± 1.112.1 ± 1.5
SCA2 (this compound)3.5 ± 0.67.2 ± 0.9

Data from 11-week-old Pcp2-ATXN2[127Q] mice treated for 7 weeks.

Table 2: Effect of this compound on Rotarod Performance in SCA1 Mice [4]

Treatment GroupLatency to Fall (seconds, Mean ± SEM) at 12 weeks
Wild-Type (Vehicle)~180
SCA1 (Vehicle)~100
SCA1 (this compound)~150

Data from ATXN1[82Q] mice.

Comparison with Alternative Therapies

While this compound shows promise, several other therapeutic avenues are being explored for spinocerebellar ataxias. A direct head-to-head comparison of this compound with these alternatives in preclinical models has not yet been published. However, a qualitative comparison based on their mechanisms of action and reported efficacy is presented below.

Table 3: Comparison of this compound with Other Therapeutic Strategies for SCA

Therapeutic Agent/StrategyMechanism of ActionReported Efficacy in Preclinical/Clinical StudiesKey Considerations
This compound CCK-A (CCK1R) receptor agonist; restores mTORC1 signaling in Purkinje cells.[1][2][3]Improved motor performance on balance beam and rotarod in SCA1 and SCA2 mouse models.[1][4]Preclinical stage; long-term efficacy and safety in humans are unknown.
Riluzole Modulates glutamate transmission and ion channel function.Modest improvement in ataxia symptoms in some SCA patients.Efficacy varies among different SCA types.
Baclofen GABA-B receptor agonist.Can alleviate spasticity associated with some SCAs.Primarily symptomatic relief for spasticity, not core ataxia.
Physical Therapy Intensive motor training to improve balance and coordination.Can lead to significant improvements in motor function and quality of life.[5]Requires sustained effort; benefits may diminish if training stops.
Gene Therapy (e.g., ASOs, RNAi) Silencing of the mutant gene responsible for SCA.Promising results in preclinical models of various SCAs.Still in early stages of development; challenges with delivery and long-term safety.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the protocols for the key behavioral tests used to evaluate the efficacy of this compound.

Balance Beam Test

Objective: To assess fine motor coordination and balance.

Apparatus:

  • A series of narrow wooden or plastic beams of varying widths (e.g., 12mm, 6mm) and a length of approximately 80-100 cm.

  • The beam is elevated (e.g., 50 cm) above a padded surface.

  • A brightly lit start platform and an enclosed, dark goal box at the end of the beam to motivate the mouse to cross.

Procedure:

  • Habituation: Mice are habituated to the testing room for at least 30 minutes before the experiment.

  • Training: For two consecutive days prior to testing, mice are trained to traverse the beam. Each mouse is placed on the start platform and allowed to walk to the goal box. Three trials are typically performed each day.

  • Testing: On the third day, mice are tested on the beam. The time taken to cross the beam and the number of foot slips (when a paw slips off the top surface of the beam) are recorded for each trial. Three trials are performed, and the average of the three trials is used for analysis.

Accelerating Rotarod Test

Objective: To evaluate motor coordination, balance, and motor learning.

Apparatus:

  • A rotating rod apparatus with a textured surface for grip, divided into lanes for testing multiple mice simultaneously.

  • The apparatus is capable of accelerating the speed of rotation.

Procedure:

  • Habituation: Mice are habituated to the testing room for at least 30 minutes before the experiment.

  • Training/Testing: Mice are placed on the rotarod, which is initially rotating at a slow speed (e.g., 4 rpm). The speed is then gradually and linearly increased to a maximum speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

  • Data Collection: The latency to fall from the rod is recorded for each mouse. A trial ends when the mouse falls off the rod or after a predetermined cut-off time (e.g., 300 seconds).

  • Multiple Trials: Typically, three trials are conducted per mouse with an inter-trial interval of at least 15 minutes. The average latency to fall across the trials is calculated.

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway

The therapeutic effect of this compound on motor coordination in SCA is mediated through the activation of the CCK-A receptor (CCK1R) and the subsequent normalization of the mTORC1 signaling pathway in Purkinje cells of the cerebellum.

A71623_Signaling_Pathway This compound This compound CCK1R CCK-A Receptor (CCK1R) on Purkinje Cells This compound->CCK1R Binds and Activates mTORC1 mTORC1 Signaling (restored) CCK1R->mTORC1 Modulates Neuroprotection Neuroprotection & Improved Motor Function mTORC1->Neuroprotection Leads to Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_assays Behavioral Assays cluster_analysis Data Analysis Animal_Model SCA Mouse Model (e.g., ATXN1[82Q] or Pcp2-ATXN2[127Q]) Treatment_Groups Treatment Groups: - Vehicle Control - this compound Animal_Model->Treatment_Groups Treatment_Admin Chronic Treatment Administration Treatment_Groups->Treatment_Admin Behavioral_Testing Motor Coordination Testing Treatment_Admin->Behavioral_Testing Balance_Beam Balance Beam Test (Footslips, Time to Cross) Behavioral_Testing->Balance_Beam Rotarod Accelerating Rotarod Test (Latency to Fall) Behavioral_Testing->Rotarod Data_Collection Data Collection and Statistical Analysis Balance_Beam->Data_Collection Rotarod->Data_Collection Conclusion Conclusion on Treatment Efficacy Data_Collection->Conclusion

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of A71623

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of A71623, a potent and selective CCK-A full agonist peptide, is critical for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. As this compound is intended for research use only, all waste generated during its handling and experimentation must be managed as hazardous chemical waste. Adherence to the following step-by-step disposal protocol is essential for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before beginning any work with this compound, a thorough risk assessment should be conducted, considering its biological activity and chemical properties. All personnel handling this peptide must be trained in standard laboratory safety protocols and be equipped with appropriate Personal Protective Equipment (PPE), including lab coats, safety goggles, and nitrile gloves.

Waste Categorization and Segregation

Effective waste management begins with proper segregation at the source of generation. All waste streams containing this compound must be clearly identified and separated to prevent accidental mixing of incompatible materials.

Table 1: this compound Waste Stream Classification

Waste TypeDescription
Solid Chemical Waste Unused or expired this compound powder, contaminated PPE (gloves, lab coats), weighing papers, and any other solid materials that have come into direct contact with the peptide.
Liquid Chemical Waste Solutions containing this compound, including reconstituted solutions, experimental media, and solvents used for cleaning contaminated labware.
Sharps Waste Contaminated needles, syringes, pipette tips, and broken glassware that have been in contact with this compound.

Step-by-Step Disposal Protocol

1. Solid Waste Management:

  • Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The container label should include the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

  • Store the sealed container in a designated satellite accumulation area within the laboratory, away from general lab traffic.

2. Liquid Waste Management:

  • Never dispose of liquid this compound waste down the drain. [1][2]

  • Collect all aqueous and organic liquid waste containing this compound in separate, dedicated, and clearly labeled hazardous waste containers.[2]

  • Containers must be compatible with the chemical nature of the waste and be kept securely closed when not in use.[3]

  • As with solid waste, liquid waste containers must be accurately labeled and stored in the designated satellite accumulation area.

3. Sharps Waste Management:

  • Place all contaminated sharps directly into a puncture-resistant sharps container.

  • The sharps container must be clearly labeled as "Biohazardous Sharps" or "Chemical Sharps" in accordance with your institution's guidelines.

  • Do not overfill sharps containers.

4. Decontamination of Labware:

  • Reusable labware that has come into contact with this compound should be decontaminated.

  • Rinse the labware with an appropriate solvent to remove peptide residues. The rinsate must be collected and disposed of as liquid hazardous waste.

  • After decontamination, the labware can be washed according to standard laboratory procedures.

5. Professional Disposal:

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Experimental Workflow for this compound Disposal

The following diagram outlines the decision-making process for the proper disposal of waste generated from experiments involving this compound.

A71623_Disposal_Workflow cluster_generation Waste Generation cluster_categorization Waste Categorization cluster_disposal Disposal Pathway start Experiment with this compound waste Waste Generated start->waste is_solid Solid Waste? waste->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_container Solid Waste Container is_solid->solid_container Yes is_sharp Sharps Waste? is_liquid->is_sharp No liquid_container Liquid Waste Container is_liquid->liquid_container Yes sharps_container Sharps Container is_sharp->sharps_container Yes ehs_pickup Arrange for EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup caption This compound Disposal Workflow

This compound Disposal Workflow

This procedural guidance is based on general best practices for laboratory chemical waste management. It is imperative to consult your institution's specific waste disposal policies and the Safety Data Sheet (SDS) for this compound, when available, for comprehensive safety and handling information. Your institution's EHS office is the primary resource for any questions regarding hazardous waste disposal.

References

Personal protective equipment for handling A71623

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety, handling, and disposal information for A71623, a potent and selective CCKA receptor agonist. The content herein is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and maintain experimental integrity.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

ActivityRequired PPERationale
Routine Handling & Preparation - Safety glasses with side shields or splash goggles- Chemical-resistant gloves (e.g., nitrile)- Laboratory coat or gownProtects eyes from splashes and prevents skin contact with the peptide.
Handling of Powders - All routine PPE- Dust respirator or a properly fitted N95 maskMinimizes inhalation of the powdered form of the peptide.
Large Spills - Full chemical-resistant suit- Splash goggles- Dust respirator- Boots- Chemical-resistant glovesProvides comprehensive protection in the event of a significant spill.

Operational Plan: Step-by-Step Handling

Proper handling is critical for both personal safety and to maintain the integrity of this compound.

  • Preparation and Weighing:

    • Ensure the work area, such as a chemical fume hood or a well-ventilated laboratory bench, is clean and uncluttered.

    • Wear all required PPE as outlined in the table above.

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • To minimize dust inhalation, perform weighing of the powdered peptide in a fume hood or on a bench with minimal air currents. Use a clean spatula and weighing paper or a weigh boat.

  • Reconstitution and Solution Preparation:

    • This compound is soluble in 20mM Phosphate Buffered Saline (PBS).[1]

    • To prepare a stock solution, sterile PBS should be added to the vial of lyophilized this compound.

    • Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause degradation.

  • Storage of Stock Solutions:

    • For short-term storage (days to weeks), reconstituted solutions can be kept at 0 - 4°C.

    • For long-term storage (months), it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][3]

Experimental Protocol: In Vivo Administration in Mice

The following is a detailed methodology for the preparation and intraperitoneal (IP) administration of this compound in a murine model, based on published studies.[1]

Materials:

  • This compound, lyophilized powder

  • Sterile 20mM Phosphate Buffered Saline (PBS)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol for disinfection

  • Appropriate animal restraint device

Procedure:

  • Preparation of Dosing Solution:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution or reconstitute the lyophilized powder in sterile 20mM PBS to the desired final concentration (e.g., for a 0.02 mg/kg dose).

    • Ensure the solution is completely dissolved and at room temperature before administration.

  • Animal Handling and Injection Site Preparation:

    • Properly restrain the mouse to ensure the safety of both the animal and the researcher.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[4]

    • Disinfect the injection site with a 70% ethanol wipe.

  • Intraperitoneal Injection:

    • Insert the needle at a 30-40 degree angle into the peritoneal cavity.

    • Aspirate gently to ensure that no fluid (e.g., blood or urine) is drawn into the syringe, which would indicate improper needle placement.

    • If aspiration is clear, slowly inject the this compound solution.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions post-injection.

Signaling Pathway of this compound (CCKA Receptor Agonist)

This compound acts as an agonist for the Cholecystokinin A (CCKA) receptor, which is a Gq protein-coupled receptor. The binding of this compound initiates a downstream signaling cascade.

CCKA_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound CCKAR CCKA Receptor This compound->CCKAR Binds Gq Gq Protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Downstream Downstream Cellular Effects PKC->Downstream

Caption: CCKA Receptor Signaling Pathway initiated by this compound.

Disposal Plan

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure laboratory safety.

Waste TypeDisposal Procedure
Unused this compound (Solid) - Collect in a clearly labeled, sealed container for chemical waste.- Do not dispose of in regular trash.
This compound Solutions - Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled waste container.- Do not pour down the drain.
Contaminated Materials (Gloves, pipette tips, etc.) - Dispose of in the appropriate laboratory solid waste stream, separate from regular trash.
Empty Vials - Rinse thoroughly with an appropriate solvent (e.g., ethanol or water) three times.- The rinsate should be collected as chemical waste.- After rinsing, the vials can typically be disposed of as regular laboratory glass or plastic waste, according to institutional guidelines.

All waste must be disposed of in accordance with federal, state, and local environmental control regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
A71623
Reactant of Route 2
A71623

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.